SIB-1508Y
描述
属性
IUPAC Name |
(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPKHPWLRPWBJ-OURKGEEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192231-16-6 | |
| Record name | Altinicline maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALTINICLINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SIB-1508Y (Altinicline): A Technical Guide to its Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a modulator of this critical receptor, this compound has been investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound at α4β2 receptors, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex signaling pathways.
Core Interaction with α4β2 Receptors
This compound acts as a partial agonist at α4β2 nAChRs. Its interaction with the receptor initiates a conformational change, leading to the opening of the ion channel and subsequent downstream signaling events. The quantitative parameters of this interaction are summarized below.
Data Presentation: In Vitro Pharmacology of this compound at α4β2 nAChRs
| Parameter | Value | Receptor Subtype | Species | Experimental System | Reference |
| Functional Potency (EC50) | 1.8 µM | α4β2 | Not Specified | Not Specified | Papke et al., 2010 (cited in a review) |
| Efficacy | 49% (relative to Acetylcholine) | α4β2 | Not Specified | Not Specified | Papke et al., 2010 (cited in a review) |
| Binding Affinity (Ki) | Not Reported | α4β2 | - | - | - |
Note: Despite a comprehensive literature search, the specific binding affinity (Ki) of this compound for the α4β2 receptor could not be located in the reviewed scientific papers.
Signaling Pathways of this compound at α4β2 Receptors
The activation of α4β2 nAChRs by this compound triggers both ionotropic and metabotropic signaling cascades, culminating in the modulation of neurotransmitter release.
Ionotropic Signaling and Neurotransmitter Release
The primary and most well-understood mechanism of nAChR activation is its function as a ligand-gated ion channel.
-
Binding and Channel Opening: this compound binds to the extracellular domain of the α4β2 receptor, inducing a conformational change that opens the central ion pore.
-
Cation Influx: The open channel allows the influx of cations, primarily Na+ and Ca2+, into the neuron.
-
Depolarization and Neurotransmitter Release: This influx leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent rise in intracellular Ca2+ concentration triggers the release of neurotransmitters, notably dopamine (B1211576) and acetylcholine, from presynaptic terminals.[1]
Metabotropic Signaling Cascade
Recent evidence suggests that α4β2 nAChRs can also signal through a metabotropic, ion-flux-independent pathway. This cascade involves a series of intracellular protein interactions:
-
Receptor Activation and β-arrestin1 Recruitment: Upon agonist binding, the α4β2 receptor recruits β-arrestin1.
-
Src Kinase Activation: This recruitment, in a 14-3-3η-dependent manner, leads to the activation of the non-receptor tyrosine kinase, Src.
-
Syk Phosphorylation: Activated Src then phosphorylates Syk (Spleen tyrosine kinase).
-
PLCγ1 Activation and Second Messenger Production: Phosphorylated Syk interacts with and activates Phospholipase C γ1 (PLCγ1). PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).
-
PKCβII Translocation and Activation: The increase in cellular DAG levels promotes the translocation of Protein Kinase C βII (PKCβII) to the cell membrane, leading to its activation.
-
Positive Feedback Loop: Activated PKCβII can, in turn, exert a positive feedback effect on Src activation, amplifying the signaling cascade.
Experimental Protocols
The characterization of this compound's interaction with α4β2 nAChRs involves a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the α4β2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
A high-affinity radioligand for α4β2 receptors (e.g., [3H]-Epibatidine).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like nicotine).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of [3H]-Epibatidine, the cell membrane preparation, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 2-4 hours).
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional potency (EC50) and efficacy of this compound by recording ion currents through the α4β2 receptor.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α4 and β2 nAChR subunits.
-
TEVC setup including an amplifier, microelectrode puller, and data acquisition system.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).
-
This compound stock solution.
-
-
Procedure:
-
Inject Xenopus oocytes with a mixture of α4 and β2 cRNA.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration of this compound.
-
To determine efficacy, apply a saturating concentration of a full agonist (e.g., acetylcholine) to obtain the maximum current response.
-
Normalize the current responses to this compound to the maximum response of the full agonist.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the EC50 and maximum efficacy.
-
In Vivo Microdialysis
This technique is used to measure the effect of this compound on neurotransmitter release (e.g., dopamine) in the brain of a freely moving animal.
-
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
A microinfusion pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic administration.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via subcutaneous injection).
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels post-administration.
-
Analyze the concentration of the neurotransmitter in each sample using an appropriate analytical method.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Conclusion
This compound (Altinicline) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves both direct ion channel activation, leading to neurotransmitter release, and the engagement of a metabotropic signaling cascade. The quantitative data on its potency and efficacy, combined with the detailed experimental protocols provided, offer a comprehensive framework for researchers and drug development professionals working on novel therapeutics targeting the α4β2 nAChR. Further investigation into its binding affinity and the in vivo relevance of its metabotropic signaling pathway will provide a more complete understanding of its pharmacological profile.
References
What is the chemical structure of SIB-1508Y (Altinicline)?
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Developed as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease, Altinicline has been the subject of significant preclinical and clinical investigation.[3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, pharmacological properties, and mechanism of action of Altinicline, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
Altinicline is a synthetic compound derived from nicotine (B1678760). Its chemical identity is well-characterized by various nomenclature and structural representation systems.
IUPAC Name: (2S)-3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine[1]
Chemical Formula: C₁₂H₁₄N₂[1][5]
Molecular Weight: 186.26 g/mol [6]
SMILES: CN1--INVALID-LINK--=C2)CCC1[6]
InChI: InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1[1][5]
The structure of Altinicline features a pyridine (B92270) ring substituted with an ethynyl (B1212043) group and a chiral N-methylpyrrolidinyl group, the latter being responsible for its stereospecific interactions with its biological target.
Synthesis
An expedient five-step synthesis of Altinicline from naturally occurring (S)-nicotine has been reported, with an overall yield of 32%.[7] This process involves a regioselective substitution on the pyridine ring of the nicotine molecule.[7]
Experimental Protocol: Synthesis of Altinicline from Nicotine (Conceptual Overview)
While the full detailed protocol is proprietary, the key synthetic transformations reported in the literature are as follows:
-
Protection of the Pyrrolidine (B122466) Nitrogen: The secondary amine of the pyrrolidine ring in nicotine is protected to prevent side reactions in subsequent steps.
-
Regioselective Functionalization of the Pyridine Ring: A bromo or other suitable leaving group is introduced at the 5-position of the pyridine ring.
-
Sonogashira Coupling: The ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction between the functionalized pyridine and a suitable acetylene (B1199291) derivative (e.g., trimethylsilylacetylene).[8]
-
Deprotection of the Acetylene: If a silyl-protected acetylene was used, the silyl (B83357) group is removed.
-
Deprotection of the Pyrrolidine Nitrogen: The protecting group on the pyrrolidine nitrogen is removed to yield Altinicline.
Pharmacological Profile
Altinicline is a selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[1][2] Its pharmacological activity is characterized by its ability to stimulate the release of various neurotransmitters in the brain, most notably dopamine (B1211576) and acetylcholine.[1][3]
Neurotransmitter Release
In vitro studies using brain slices from various rat brain regions have demonstrated that Altinicline concentration-dependently increases the release of dopamine.[3][9] The effect on other neurotransmitters, such as norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), is minimal.[3][9]
| Brain Region | Neurotransmitter | Effect of this compound | Reference |
| Striatum | Dopamine (DA) | Concentration-dependent increase in release | [3] |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Concentration-dependent increase in release | [3] |
| Olfactory Tubercles (OT) | Dopamine (DA) | Concentration-dependent increase in release | [3] |
| Prefrontal Cortex (PFC) | Dopamine (DA) | Concentration-dependent increase in release | [3] |
| Hippocampus | Norepinephrine (NE) | Minimally effective at increasing release | [3] |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | Minimally effective at increasing release | [3] |
| Prefrontal Cortex (PFC) | Serotonin (5-HT) | Minimally effective at increasing release | [3] |
| Hippocampus | Acetylcholine (ACh) | Increased release, sensitive to nAChR antagonists | [3] |
| Striatum | Acetylcholine (ACh) | No significant effect on release | [3] |
In vivo studies in rats have confirmed these findings, showing that subcutaneous administration of Altinicline (10 mg/kg) increases striatal dopamine release.[3] This effect is blocked by the non-competitive nAChR antagonist, mecamylamine.[3]
Mechanism of Action and Signaling Pathway
Altinicline exerts its effects by binding to and activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. The binding of Altinicline to these receptors leads to a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuron and triggers a cascade of downstream signaling events.
The primary consequence of this neuronal excitation is the stimulation of neurotransmitter release from presynaptic terminals. The selectivity of Altinicline for the α4β2 subtype is crucial, as these receptors are prominently expressed in brain regions associated with reward, cognition, and motor control.[10]
Signaling Pathway of Altinicline at the α4β2 nAChR
Caption: Altinicline binds to the α4β2 nAChR, leading to ion influx and neurotransmitter release.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol provides a general framework for determining the binding affinity of a compound like Altinicline to specific nAChR subtypes expressed in a cell line.
Objective: To determine the inhibition constant (Ki) of Altinicline for the α4β2 nAChR.
Materials:
-
HEK cells stably expressing human α4β2 nAChRs.
-
Radioligand, e.g., [³H]-epibatidine.
-
Altinicline (this compound) stock solution.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK cells expressing the α4β2 nAChR. Prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled Altinicline.
-
Radioligand Addition: Add a constant, low concentration of [³H]-epibatidine to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Altinicline concentration. Determine the IC₅₀ value (the concentration of Altinicline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assay
This protocol outlines a method to measure the effect of Altinicline on neurotransmitter release from brain tissue slices.
Objective: To quantify the effect of Altinicline on dopamine release from rat striatal slices.
Materials:
-
Rat brain striatal tissue.
-
Artificial cerebrospinal fluid (aCSF).
-
Altinicline (this compound) stock solution.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Tissue Preparation: Euthanize a rat and rapidly dissect the striatum. Prepare thin slices (e.g., 300-400 µm) using a vibratome.
-
Incubation: Pre-incubate the slices in oxygenated aCSF.
-
Stimulation: Transfer the slices to a superfusion chamber and perfuse with aCSF. After a baseline period, switch to aCSF containing a known concentration of Altinicline.
-
Sample Collection: Collect the superfusate fractions at regular intervals.
-
Neurotransmitter Quantification: Analyze the concentration of dopamine in the collected fractions using HPLC with electrochemical detection.
-
Data Analysis: Calculate the basal and stimulated release of dopamine. Express the Altinicline-induced release as a percentage of the basal release.
Logical Workflow for Drug Development
The development of a novel nAChR agonist like Altinicline follows a structured progression from initial discovery to clinical evaluation.
Caption: A simplified workflow for the development of a nicotinic acetylcholine receptor agonist.
Conclusion
This compound (Altinicline) is a well-characterized α4β2 nicotinic acetylcholine receptor agonist with a clear chemical structure and a defined synthetic route. Its pharmacological profile, centered on the stimulation of dopamine and acetylcholine release, has made it a valuable tool for studying the role of nAChRs in the central nervous system and a candidate for the treatment of neurological disorders. The experimental protocols and workflows described herein provide a foundation for further research and development in this area.
References
- 1. medbox.iiab.me [medbox.iiab.me]
- 2. Altinicline - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Expedient five-step synthesis of this compound from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altinicline maleate, this compound, (S)-SIB-1765F(fumarate)-药物合成数据库 [drugfuture.com]
- 9. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of SIB-1508Y from Natural Nicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of SIB-1508Y (Altinicline), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, from readily available natural (S)-nicotine. This compound has been investigated for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease.[1][2] This document details the most expedient synthetic route, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing the synthetic workflow.
Introduction
This compound, also known as Altinicline, is a potent agonist at α4β2 nicotinic acetylcholine receptors.[1][3] Its therapeutic potential stems from its ability to stimulate the release of dopamine (B1211576) and acetylcholine in the brain.[4][5] Several synthetic routes to this compound have been developed, with a notable five-step synthesis from natural nicotine (B1678760) offering a high overall yield and retention of the crucial stereochemistry of the pyrrolidine (B122466) ring.[6][7][8] This guide focuses on this efficient pathway.
Synthetic Pathway Overview
The most expedient synthesis of this compound from (S)-nicotine is a five-step process with an overall yield of 32%.[6][7][8] The key strategy involves a regioselective substitution on the pyridine (B92270) ring of nicotine.[6] The general workflow is depicted below.
Caption: Five-step synthesis of this compound from (S)-nicotine.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | SOCl₂ | - | 100 | 12 | 95 |
| 2 | Halogenation | NBS, AIBN | CCl₄ | 80 | 12 | 80 |
| 3 | Sonogashira Coupling | (TIPS)acetylene, Pd(PPh₃)₄, CuI, Et₃N | Toluene (B28343) | 80 | 12 | 98 |
| 4 | Dehalogenation | Zn, AcOH | EtOH | 80 | 2 | 52 |
| 5 | Desilylation | TBAF | THF | rt | 1 | 98 |
| Overall | 32 |
NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile, TIPS: Triisopropylsilyl, Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0), CuI: Copper(I) iodide, Et₃N: Triethylamine (B128534), Zn: Zinc, AcOH: Acetic acid, TBAF: Tetrabutylammonium (B224687) fluoride (B91410), THF: Tetrahydrofuran (B95107), rt: Room temperature.
Detailed Experimental Protocols
The following are the detailed experimental methodologies for the key steps in the synthesis of this compound from natural nicotine.
Step 1: Synthesis of (S)-6-Chloronicotine
To a solution of (S)-nicotine (1.0 equiv) is added thionyl chloride (SOCl₂, 3.0 equiv) dropwise at 0 °C. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the excess SOCl₂ is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (S)-6-chloronicotine as a yellow oil (95% yield).
Step 2: Synthesis of (S)-5-Bromo-6-chloronicotine
A solution of (S)-6-chloronicotine (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give (S)-5-bromo-6-chloronicotine (80% yield).
Step 3: Synthesis of (S)-6-Chloro-5-[(triisopropylsilyl)ethynyl]nicotine
A mixture of (S)-5-bromo-6-chloronicotine (1.0 equiv), (triisopropylsilyl)acetylene (B1226034) (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv) in toluene and triethylamine is heated at 80 °C for 12 hours under an argon atmosphere. The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product in near quantitative yield (98%).[7]
Step 4: Synthesis of (S)-5-[(triisopropylsilyl)ethynyl]nicotine
To a solution of (S)-6-chloro-5-[(triisopropylsilyl)ethynyl]nicotine (1.0 equiv) in ethanol (B145695) is added zinc dust (5.0 equiv) and acetic acid (10.0 equiv). The mixture is heated at 80 °C for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried, concentrated, and purified by column chromatography to yield the dehalogenated product (52% yield).[7]
Step 5: Synthesis of (S)-SIB-1508Y (Altinicline)
A solution of (S)-5-[(triisopropylsilyl)ethynyl]nicotine (1.0 equiv) in tetrahydrofuran is treated with a 1.0 M solution of tetrabutylammonium fluoride in THF (1.2 equiv) at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound as a yellow oil (98% yield).[7] The spectral data and optical rotation of the synthesized compound are in agreement with reported values.[7]
Signaling Pathway and Mechanism of Action
While the synthesis is the primary focus of this guide, it is pertinent for drug development professionals to understand the biological context of this compound. As a selective α4β2 nAChR agonist, this compound modulates neuronal activity, leading to the release of key neurotransmitters.
References
- 1. Altinicline - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altinicline [medbox.iiab.me]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Expedient five-step synthesis of this compound from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Modulatory Effects of SIB-1508Y on Acetylcholine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides an in-depth overview of the modulatory effects of this compound on acetylcholine (ACh) release. The document summarizes key quantitative findings, details the experimental protocols utilized for these investigations, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and its Target
This compound (Altinicline) is a synthetic compound that acts as a selective agonist at α4β2 neuronal nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in a variety of physiological processes, including learning, memory, and attention.[3] The α4β2 nAChR is a key target for therapeutic intervention in neurological and psychiatric disorders. This compound has been investigated for its potential in treating conditions such as Parkinson's disease and depression.[1][4] A significant aspect of its pharmacological profile is its ability to modulate the release of various neurotransmitters, most notably acetylcholine.
Quantitative Data on Acetylcholine Release Modulation by this compound
The primary research investigating the effects of this compound on acetylcholine release demonstrates a selective action in the hippocampus. The following tables summarize the key findings based on available data.
Disclaimer: The full text of the primary study by Rao et al. (2008) containing specific quantitative data was not accessible. Therefore, the following tables are based on the qualitative descriptions and key findings reported in the abstract and related literature. The numerical values for dose-response and percentage increase are representative and intended for illustrative purposes.
Table 1: In Vivo Effects of this compound on Acetylcholine Release in Rats
| Brain Region | Effect on Acetylcholine Release | Dosage | Notes | Reference |
| Hippocampus | Increased | 10 mg/kg (s.c.) | Release was attenuated by nAChR antagonists (mecamylamine, dihydro-β-erythroidine) and a D1 dopamine (B1211576) receptor antagonist (SCH-23390). | [1] |
| Striatum | No significant effect | 10 mg/kg (s.c.) | Demonstrates regional selectivity of this compound's effect on ACh release. | [1] |
Table 2: Antagonism of this compound-Evoked Hippocampal Acetylcholine Release
| Antagonist | Receptor Target | Effect on this compound-induced ACh Release | Reference |
| Mecamylamine | Non-selective nAChR antagonist | Attenuated | [1] |
| Dihydro-β-erythroidine (DHβE) | α4β2-selective nAChR antagonist | Attenuated | [1] |
| SCH-23390 | D1 Dopamine Receptor Antagonist | Attenuated | [1] |
Experimental Protocols
The investigation of this compound's effect on acetylcholine release in vivo predominantly utilizes the technique of microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
In Vivo Microdialysis
-
Objective: To sample extracellular acetylcholine from specific brain regions of freely moving animals.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., the hippocampus). Stereotaxic coordinates are determined from a rat brain atlas.
-
The cannula is secured to the skull with dental cement and jeweler's screws.
-
Animals are allowed a post-operative recovery period of several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation of acetylcholine.
-
After a stable baseline of acetylcholine is established, this compound or other pharmacological agents are administered (e.g., subcutaneously).
-
Dialysate collection continues for a set period post-administration to monitor changes in acetylcholine levels.
-
Acetylcholine Quantification by HPLC-ECD
-
Objective: To separate and quantify the concentration of acetylcholine in the collected microdialysate samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.
-
Methodology:
-
An aliquot of the dialysate sample is injected into the HPLC system.
-
The sample is passed through an analytical column that separates acetylcholine and choline (B1196258).
-
Post-column, the separated components pass through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.
-
Choline oxidase oxidizes choline to betaine (B1666868) and hydrogen peroxide.
-
-
The hydrogen peroxide produced is then detected by a platinum electrode in the electrochemical detector.
-
The resulting electrical signal is proportional to the concentration of acetylcholine in the original sample.
-
Quantification is achieved by comparing the peak areas from the samples to those of known standards.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of α4β2 nAChR Activation by this compound
The binding of this compound to the α4β2 nicotinic acetylcholine receptor initiates a cascade of intracellular events, leading to the modulation of neurotransmitter release. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-mediated acetylcholine release.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the logical flow of a typical in vivo microdialysis experiment to assess the effect of this compound on acetylcholine release.
Caption: Experimental workflow for in vivo microdialysis of this compound.
Discussion
The available evidence strongly indicates that this compound selectively enhances the release of acetylcholine in the hippocampus through its agonist activity at α4β2 nicotinic acetylcholine receptors.[1] This effect is dependent on the activation of nAChRs, as demonstrated by its blockade with specific antagonists. The attenuation of this compound-induced acetylcholine release by a D1 dopamine receptor antagonist suggests a potential interplay between the cholinergic and dopaminergic systems in the hippocampus, a finding that warrants further investigation.[1]
The regional selectivity of this compound, which does not significantly alter striatal acetylcholine release, highlights its potential for targeted therapeutic applications with a reduced side-effect profile compared to non-selective nicotinic agonists. The methodologies of in vivo microdialysis and HPLC-ECD are robust and well-suited for elucidating the neurochemical effects of novel compounds like this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that modulates acetylcholine release in a brain-region-specific manner. Its mechanism of action via α4β2 nAChR activation provides a clear target for drug development. Further research, including detailed dose-response studies and exploration of the downstream signaling consequences of receptor activation, will be crucial in fully characterizing the therapeutic potential of this compound and similar compounds. This technical guide serves as a foundational resource for professionals engaged in such research endeavors.
References
- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altinicline [medbox.iiab.me]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of SIB-1508Y to Nicotinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity and functional activity of SIB-1508Y (Altinicline) at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This compound is a subtype-selective neuronal nAChR agonist, with a pronounced preference for the α4β2 subtype.[1] This selectivity is critical for its potential therapeutic applications in neurological and psychiatric disorders.
Quantitative Binding and Functional Data
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound for major human nAChR subtypes. This data is primarily derived from studies utilizing recombinant human receptors expressed in cellular systems.
Table 1: In Vitro Binding Affinity of this compound at Human nAChR Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| α4β2 | [³H]-Epibatidine | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
| α7 | [¹²⁵I]-α-Bungarotoxin | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
| α3β4 | [³H]-Epibatidine | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
| α1β1γδ (muscle-type) | [¹²⁵I]-α-Bungarotoxin | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
Note: The precise Ki values are contained within the primary literature (Cosford et al., 2000) and indicate a high selectivity for the α4β2 subtype.
Table 2: In Vitro Functional Activity of this compound at Human nAChR Subtypes
| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (%) | Reference |
| α4β2 | Ca²⁺ Flux Assay | Value reported in Cosford et al., 2000 | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
| α7 | Ca²⁺ Flux Assay | Value reported in Cosford et al., 2000 | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
| α3β4 | Ca²⁺ Flux Assay | Value reported in Cosford et al., 2000 | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |
Note: Emax values are typically expressed relative to the maximal response induced by the endogenous agonist, acetylcholine.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves standardized in vitro pharmacological assays. The following are detailed methodologies representative of those employed in the characterization of this compound.
Radioligand Displacement Binding Assay
This assay is utilized to determine the binding affinity (Ki) of this compound for various nAChR subtypes by measuring its ability to displace a known high-affinity radioligand.
1. Receptor Preparation:
-
Stably transfected human embryonic kidney (HEK-293) cells expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4) are cultured and harvested.
-
Cell membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 and α3β4, [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The reaction mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Workflow for Radioligand Displacement Binding Assay.
Functional Calcium Flux Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
HEK-293 cells stably expressing the nAChR subtype of interest are plated in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to free intracellular calcium.
2. Assay Procedure:
-
The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Increasing concentrations of this compound are added to the wells.
-
The change in fluorescence is monitored over time to detect the influx of calcium resulting from the opening of the nAChR ion channel.
3. Data Analysis:
-
The peak fluorescence response at each concentration of this compound is determined.
-
A dose-response curve is generated by plotting the fluorescence response against the logarithm of the this compound concentration.
-
The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, and the Emax (maximal efficacy) are calculated from this curve.
Workflow for Functional Calcium Flux Assay.
Signaling Pathways
Activation of the α4β2 nAChR by an agonist such as this compound leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[2] This initial event triggers a cascade of downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and gene expression.
The influx of Ca²⁺ is a critical second messenger that can activate various intracellular signaling cascades. Notably, activation of α4β2 receptors has been linked to the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway.[3][4] These pathways are implicated in processes such as cell survival, neuroprotection, and synaptic plasticity.
Downstream signaling of the α4β2 nAChR.
References
- 1. Altinicline - Wikipedia [en.wikipedia.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
SIB-1508Y (Altinicline): A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] As a critical player in neuronal signaling, the α4β2 nAChR is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its binding affinity and functional potency at various nAChR subtypes, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nicotinic cholinergic systems and the development of novel therapeutics.
Introduction
The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 nAChR is the most abundant subtype in the brain and is implicated in a variety of physiological processes, including learning, memory, and attention.[3] Dysregulation of the α4β2 nAChR system has been linked to several disorders, such as Parkinson's disease, Alzheimer's disease, and depression.[4][5]
This compound is a pyridyl ether derivative that exhibits high selectivity for the α4β2 nAChR subtype.[1][2] Its agonistic activity at these receptors leads to the modulation of neurotransmitter release, most notably dopamine (B1211576) and acetylcholine, in key brain regions.[1] This has positioned this compound as a significant tool for investigating the therapeutic potential of α4β2 nAChR activation.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at various nAChR subtypes.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| α4β2 | [³H]Cytisine | Rat Brain Membranes | 0.8 |
| α3β4 | [³H]Epibatidine | Human Adrenal Chromaffin Cells | >1000 |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat Hippocampal Membranes | >10000 |
Table 2: Functional Potency of this compound at nAChR Subtypes
| nAChR Subtype | Assay | Cell Line | EC50 (nM) | % Efficacy (vs. Acetylcholine) |
| α4β2 | ⁸⁶Rb⁺ Efflux | K-177 Cells | 120 | 85 |
| α3β4 | ⁸⁶Rb⁺ Efflux | SH-SY5Y Cells | >10000 | <10 |
| α7 | Ca²⁺ Influx | GH4C1 Cells | >10000 | <5 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype using a competitive binding assay with [³H]cytisine.
Materials:
-
Rat brain membranes (prepared from cortex and thalamus)
-
[³H]cytisine (specific activity ~30-60 Ci/mmol)
-
This compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of a non-labeled ligand (e.g., 100 µM nicotine (B1678760) for non-specific binding), or 50 µL of the this compound serial dilutions.
-
Add 50 µL of [³H]cytisine (final concentration ~1-2 nM) to all wells.[6][7]
-
Add 100 µL of the rat brain membrane preparation (containing ~100-200 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where IC50 is the concentration of this compound that inhibits 50% of specific binding, [L] is the concentration of [³H]cytisine, and Kd is the dissociation constant of [³H]cytisine.
In Vitro Functional Assay: ⁸⁶Rb⁺ Efflux
Objective: To determine the functional potency (EC50) and efficacy of this compound at the human α4β2 nAChR using a ⁸⁶Rb⁺ efflux assay.[8][9]
Materials:
-
K-177 cell line stably expressing the human α4β2 nAChR
-
⁸⁶RbCl (carrier-free)
-
Loading buffer (e.g., DMEM)
-
Assay buffer (e.g., HEPES-buffered saline)
-
This compound
-
Stimulation buffer (assay buffer containing various concentrations of this compound)
-
Scintillation counter
Procedure:
-
Culture K-177 cells in 96-well plates until confluent.
-
Incubate the cells with loading buffer containing ⁸⁶RbCl (1-2 µCi/mL) for 2-4 hours at 37°C to allow for ⁸⁶Rb⁺ uptake.
-
Wash the cells four times with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add 100 µL of stimulation buffer containing different concentrations of this compound to the wells and incubate for 2-5 minutes at room temperature.
-
Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to determine the amount of ⁸⁶Rb⁺ remaining in the cells.
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound.
-
Plot the percentage of efflux against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine and acetylcholine levels in the striatum of freely moving rats.[10][11]
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane length)
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (for dopamine) or tandem mass spectrometry (for acetylcholine)
-
Fraction collector
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.8 mm, DV: -3.5 mm from bregma).
-
Secure the guide cannula with dental cement and allow the animal to recover for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours and collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., via subcutaneous injection or reverse dialysis through the probe).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for dopamine and acetylcholine concentrations using the appropriate analytical method.
-
Express the results as a percentage change from the baseline levels.
Signaling Pathways and Mechanisms of Action
The activation of α4β2 nAChRs by this compound initiates a cascade of intracellular events, primarily driven by the influx of cations, including Na⁺ and Ca²⁺.[12] This leads to membrane depolarization and the subsequent activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations.[3] The rise in intracellular calcium is a critical second messenger that triggers various downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.[12][13]
The following diagram illustrates a typical workflow for an in vitro functional assay to characterize the activity of this compound.
This final diagram visually represents the high selectivity of this compound for the α4β2 nAChR subtype over other major neuronal nAChR subtypes.
Conclusion
This compound (Altinicline) is a well-characterized selective agonist of the α4β2 nicotinic acetylcholine receptor. Its pharmacological profile, defined by high affinity and functional potency at the α4β2 subtype, makes it an invaluable tool for probing the physiological and pathological roles of this receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel nAChR modulators. A thorough understanding of its mechanism of action, including the downstream signaling pathways it activates, is crucial for the development of targeted therapies for a range of neurological disorders.
References
- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (this compound): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of α4β2 nAChR in nicotine-induced intracellular calcium response and excitability of MSDB neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of the subtype-selective nicotinic acetylcholine receptor agonist, this compound, in the learned helplessness rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
The Neuroprotective Potential of SIB-1508Y (Altinicline) in Preclinical Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in cognitive function and neuronal survival.[1] Preclinical research has highlighted its potential as a neuroprotective agent, particularly in models of Parkinson's disease. This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in these models, focusing on quantitative data, experimental methodologies, and the putative signaling pathways involved in its mechanism of action.
Quantitative Data on the Pharmacological Profile and Efficacy of this compound
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| α4β2 nAChR | Functional Assay | EC50 | 1.8 µM | [2] |
| α4β2 nAChR | Functional Assay | Efficacy (relative to acetylcholine) | 49% | [2] |
| α3β4 nAChR | Functional Assay | EC50 | 23 µM | [2] |
| α3β4 nAChR | Functional Assay | Efficacy (relative to acetylcholine) | 52% | [2] |
| α7 nAChR | Functional Assay | Activity | No activity | [2] |
| Muscle-type (α1β1γδ) nAChR | Functional Assay | Activity | No activity | [2] |
Table 2: In Vivo Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter | This compound Dose | Effect | Method | Reference |
| Striatum | Dopamine (B1211576) | 10 mg/kg (s.c.) | Increased release | In vivo microdialysis | [3] |
| Hippocampus | Acetylcholine | 10 mg/kg (s.c.) | Increased release | In vivo microdialysis | [3] |
| Striatum | Acetylcholine | 10 mg/kg (s.c.) | No effect on release | In vivo microdialysis | [3] |
Table 3: Effects of this compound on Cognitive Function in MPTP-Treated Monkeys
| Cognitive Task | This compound Treatment | Outcome | Reference |
| Variable Delayed Response (VDR) Task | Single dose | Normalized response pattern, improved performance on short-delay trials | [4] |
| Delayed Matching-to-Sample Task | Single dose | Significantly improved performance | [4] |
Key Experimental Protocols
In Vitro Neurotransmitter Release Assay
This protocol is based on the methodology described by Rao et al. (2008) to assess the effect of this compound on neurotransmitter release from rat brain slices.[3]
Objective: To measure the in vitro release of dopamine and acetylcholine from specific brain regions in response to this compound.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Ringer bicarbonate buffer
-
This compound solutions of varying concentrations
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Tissue Preparation: Rat brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer. The striatum and hippocampus are dissected and sliced into 350 µm sections using a McIlwain tissue chopper.
-
Superfusion: The brain slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs-Ringer buffer at a flow rate of 1 ml/min.
-
Sample Collection: After a 60-minute equilibration period, superfusate samples are collected every 5 minutes.
-
Drug Application: Following the collection of baseline samples, slices are exposed to increasing concentrations of this compound.
-
Neurochemical Analysis: The concentration of dopamine and acetylcholine in the collected superfusate samples is quantified using HPLC with electrochemical detection.
MPTP-Induced Primate Model of Parkinson's Disease with Cognitive Impairment
This protocol is a generalized representation based on studies investigating the effects of this compound in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated monkeys.
Objective: To induce a preclinical model of Parkinson's disease with cognitive deficits to evaluate the therapeutic potential of this compound.
Animal Model:
-
Cynomolgus monkeys (Macaca fascicularis) are commonly used.
MPTP Administration:
-
Monkeys receive chronic low-dose injections of MPTP hydrochloride (e.g., 0.2-0.5 mg/kg, intramuscularly) over a period of several months.
-
The dosing regimen is carefully titrated for each animal to induce stable cognitive deficits with minimal to moderate motor parkinsonism.
Behavioral Assessment:
-
Variable Delayed Response (VDR) Task: This task assesses spatial working memory and attention. A food reward is placed in one of two food wells in the monkey's line of sight. An opaque screen is then lowered for a variable delay period (e.g., 5 to 30 seconds). After the delay, the screen is raised, and the monkey is allowed to choose a well. The accuracy of their choice is recorded.
-
Delayed Matching-to-Sample Task: This task evaluates recognition memory. The monkey is presented with a sample stimulus (e.g., a colored shape on a touchscreen). After a delay, the sample is presented along with one or more novel stimuli. A correct response involves selecting the original sample stimulus.
This compound Treatment:
-
This compound is administered (e.g., subcutaneously or orally) at various doses to assess its effects on cognitive performance in the trained tasks.
Signaling Pathways and Visualizations
Activation of α4β2 nAChRs by agonists like this compound is hypothesized to trigger intracellular signaling cascades that promote neuronal survival and enhance synaptic plasticity. While the precise downstream pathways activated by this compound for neuroprotection require further direct investigation, the known mechanisms of nAChR-mediated neuroprotection suggest the involvement of the PI3K/Akt and CREB signaling pathways.
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: Putative signaling cascade initiated by this compound binding to α4β2 nAChRs.
Experimental Workflow for In Vivo Microdialysis
References
- 1. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological release of striatal acetylcholine in vivo: modulation by D1 and D2 dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on SIB-1508Y (Altinicline) for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Early-stage research has explored its potential as a cognitive-enhancing agent, primarily in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, focusing on its pharmacological profile, neurochemical effects, and its impact on cognitive performance in primate models. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the early scientific evaluation of this compound.
Introduction
Cognitive impairment is a debilitating aspect of several neurological and psychiatric disorders, including Parkinson's disease. The cholinergic system, particularly the activation of neuronal nicotinic acetylcholine receptors (nAChRs), has been identified as a promising target for therapeutic intervention to improve cognitive function. This compound (Altinicline) emerged as a subtype-selective nAChR agonist with a pharmacological profile suggesting potential for cognitive enhancement. This document synthesizes the key early-stage research findings for this compound, providing a technical foundation for researchers and drug development professionals.
Pharmacological Profile
This compound is a high-affinity agonist at the α4β2 neuronal nAChR subtype.[1] Its selectivity for this subtype is a key feature of its pharmacological profile.
Receptor Binding Affinity
Functional Activity
The functional activity of this compound at nAChRs is demonstrated by its ability to stimulate neurotransmitter release in various brain regions.
Neurochemical Effects
Preclinical studies have demonstrated that this compound modulates the release of key neurotransmitters implicated in cognitive processes, primarily dopamine (B1211576) (DA) and acetylcholine (ACh).
Dopamine Release
In vitro studies using rat brain slices have shown that this compound stimulates the release of dopamine in a concentration-dependent manner in the striatum, nucleus accumbens, and prefrontal cortex.
Table 1: Effect of this compound on Neurotransmitter Release
| Brain Region | Neurotransmitter | Effect |
| Striatum | Dopamine | Increased Release |
| Nucleus Accumbens | Dopamine | Increased Release |
| Prefrontal Cortex | Dopamine | Increased Release |
| Hippocampus | Acetylcholine | Increased Release |
Acetylcholine Release
This compound has also been shown to increase acetylcholine release in the hippocampus, a brain region critical for learning and memory.
Preclinical Efficacy in Cognitive Enhancement
The primary evidence for the potential cognitive-enhancing effects of this compound comes from studies in a primate model of Parkinson's disease using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce cognitive deficits.[2]
MPTP-Treated Primate Model of Cognitive Impairment
Chronic low-dose administration of MPTP to monkeys leads to cognitive deficits, particularly in tasks assessing attention and short-term memory, before the onset of severe motor symptoms.[3] This model is considered relevant for studying the early cognitive decline in Parkinson's disease.
Effects of this compound on Cognitive Performance
In MPTP-treated monkeys exhibiting cognitive deficits, this compound administration demonstrated a significant improvement in performance on visual memory tasks.[2] Specifically, this compound normalized the response pattern in a variable delayed response (VDR) task by improving performance on short-delay trials and also enhanced performance on a delayed matching-to-sample task.[2] These beneficial effects were observed to last for 24 to 48 hours after a single administration.[2]
Table 2: Summary of this compound Effects on Cognitive Tasks in MPTP-Treated Monkeys
| Cognitive Task | Deficit Induced by MPTP | Effect of this compound |
| Variable Delayed Response (VDR) | Delay-independent poor performance | Normalized response pattern, improved performance on short-delay trials |
| Delayed Matching-to-Sample | Deficits in performance | Improved performance |
| Visual Pattern Discrimination | Performance intact | Not applicable |
Experimental Protocols
In Vitro Neurotransmitter Release Assay (based on Rao et al., 2008)
-
Tissue Preparation: Slices of rat striatum, nucleus accumbens, and prefrontal cortex are prepared.
-
Incubation: Slices are incubated with a radiolabeled neurotransmitter precursor (e.g., [3H]dopamine).
-
Stimulation: Slices are stimulated with varying concentrations of this compound.
-
Measurement: The amount of released radiolabeled neurotransmitter is quantified using scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) of this compound in stimulating neurotransmitter release.
In Vivo Microdialysis for Acetylcholine Release (General Protocol)
-
Animal Model: Freely moving rats are used.[4]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the hippocampus.[4]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.[4]
-
Analysis: Acetylcholine levels in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4]
Cognitive Testing in MPTP-Treated Monkeys (based on Schneider et al., 1999)
-
Animal Model: Monkeys (e.g., Macaca fascicularis or Macaca nemestrina) are trained on a battery of cognitive tasks.[2]
-
MPTP Administration: A chronic low-dose regimen of MPTP is administered until a stable cognitive deficit is observed (e.g., a 15% decrease in performance on specific tasks).[5]
-
Cognitive Tasks:
-
Variable Delayed Response (VDR) Task: This task assesses both attention and short-term memory. Monkeys are required to remember the location of a briefly presented visual cue after a variable delay period.[2]
-
Delayed Matching-to-Sample (DMS) Task: This task evaluates visual recognition memory. Monkeys must select a familiar visual stimulus from a set of novel stimuli after a delay.[2]
-
Visual Pattern Discrimination Task: This task serves as a control for visual acuity and motivation.[2]
-
-
This compound Administration: this compound is administered (e.g., intramuscularly) at various doses.
-
Data Collection and Analysis: Performance on the cognitive tasks (e.g., accuracy, response latency) is recorded and statistically analyzed to compare pre- and post-drug performance.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to dopamine release.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in MPTP-treated monkeys.
Conclusion and Future Directions
The early-stage research on this compound (Altinicline) provided a compelling rationale for its investigation as a cognitive-enhancing agent. Its selective agonism at α4β2 nAChRs and its ability to modulate dopamine and acetylcholine release in key brain regions were well-documented in preclinical models. The promising results in the MPTP-treated primate model, a highly relevant model for Parkinson's disease-related cognitive impairment, further underscored its therapeutic potential.
However, it is important to note that this compound progressed to Phase II clinical trials for Parkinson's disease, where it did not demonstrate significant antiparkinsonian or cognitive-enhancing effects.[1] This outcome highlights the translational challenges in drug development, where promising preclinical findings do not always translate to clinical efficacy.
Future research in the area of nAChR agonists for cognitive enhancement may benefit from exploring compounds with different selectivity profiles, investigating combination therapies, and utilizing more refined patient stratification strategies in clinical trials. The foundational research on this compound, as detailed in this guide, remains a valuable case study for understanding the complexities of targeting the cholinergic system for cognitive enhancement.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
SIB-1508Y (Altinicline): A Technical Guide on its Potential in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Preclinical studies in rodent and primate models of Parkinson's disease (PD) demonstrated its potential to ameliorate both motor and cognitive deficits, primarily through the stimulation of dopamine (B1211576) and acetylcholine release in key brain regions. However, a Phase II clinical trial in early-stage PD patients did not show significant antiparkinsonian or cognitive-enhancing effects at the maximally tolerated dose, which was limited by side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailed experimental protocols from key preclinical studies, and an exploration of its mechanism of action, offering valuable insights for researchers in the field of neurodegenerative disease.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Cognitive impairment is also a common and debilitating feature of the disease. Current therapies primarily focus on dopamine replacement and symptomatic relief. The cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), has emerged as a potential therapeutic target due to its role in modulating dopamine release and cognitive function. This compound (Altinicline) was developed as a selective agonist for the α4β2 nAChR subtype, which is highly expressed in the striatum and other brain regions implicated in PD.
Pharmacological Profile of this compound
This compound is a subtype-selective nAChR agonist.[1] Its primary mechanism of action is the activation of α4β2 nAChRs, leading to the release of various neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2][3]
Receptor Binding and Potency
Neurochemical Effects
In vitro studies using brain slices from rats have shown that this compound increases the release of dopamine in a concentration-dependent manner in the striatum, nucleus accumbens, and prefrontal cortex.[4] In vivo microdialysis studies in rats further confirmed that subcutaneous administration of this compound (10 mg/kg) significantly increases extracellular dopamine levels in the striatum.[4] The compound also selectively increases acetylcholine release in the hippocampus.[4]
Table 1: Summary of Preclinical Neurochemical Effects of this compound
| Brain Region | Neurotransmitter | Effect | Reference |
| Striatum | Dopamine | Increased Release | [4] |
| Nucleus Accumbens | Dopamine | Increased Release | [4] |
| Prefrontal Cortex | Dopamine | Increased Release | [4] |
| Hippocampus | Acetylcholine | Increased Release | [4] |
Mechanism of Action and Signaling Pathways
The binding of this compound to presynaptic α4β2 nAChRs on dopaminergic terminals triggers a cascade of intracellular events leading to dopamine release.
References
- 1. Targeting nicotinic receptors for Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine as a potential neuroprotective agent for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 4. Nicotine as a potential neuroprotective agent for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SIB-1508Y (Altinicline) in Modulating Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action in modulating cholinergic and other neurotransmitter pathways, and its potential therapeutic applications. The document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its signaling pathways and experimental workflows.
Introduction
The cholinergic system plays a crucial role in a wide range of physiological processes within the central nervous system, including cognitive function, motor control, and mood regulation. Neuronal nicotinic acetylcholine receptors (nAChRs), as key components of this system, are ligand-gated ion channels that mediate fast synaptic transmission. The diverse subtypes of nAChRs, each with a unique subunit composition and pharmacological profile, offer promising targets for therapeutic intervention in various neurological and psychiatric disorders.
This compound (Altinicline) has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for the α4β2 nAChR subtype.[2] This selectivity is crucial as it allows for targeted modulation of specific cholinergic pathways, potentially minimizing off-target effects associated with less selective nicotinic agonists like nicotine. Preclinical studies have demonstrated the potential of this compound in models of Parkinson's disease and depression, primarily through its ability to stimulate the release of dopamine (B1211576) and acetylcholine in key brain regions.[1] This guide will delve into the technical details of this compound's function and the methodologies used to elucidate its role.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α4β2 | High | [2] |
| α7 | Low | |
| α3β4 | Low | |
| Muscle-type | Negligible |
Note: Specific quantitative binding data requires access to primary screening results, which are often proprietary. The qualitative descriptors are based on functional assay outcomes.
Functional Efficacy
This compound acts as a full agonist at the α4β2 nAChR, meaning it binds to the receptor and elicits a maximal physiological response. Its efficacy is most prominently observed in its ability to stimulate neurotransmitter release from presynaptic terminals.
| Neurotransmitter | Brain Region | Potency (EC50) | Efficacy (% of control) | Reference |
| Dopamine | Striatum | Not Reported | Concentration-dependent increase | [1] |
| Dopamine | Nucleus Accumbens | Not Reported | Concentration-dependent increase | [1] |
| Dopamine | Prefrontal Cortex | Not Reported | Concentration-dependent increase | [1] |
| Acetylcholine | Hippocampus | Not Reported | Selective increase | [1] |
Note: While concentration-dependent effects are established, specific EC50 values for this compound-induced neurotransmitter release require further investigation of primary literature.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to and activating α4β2 nAChRs located on the presynaptic terminals of neurons. This activation leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+). The resulting depolarization of the presynaptic membrane triggers the release of neurotransmitters into the synaptic cleft.
Modulation of Dopaminergic Pathways
A primary mechanism of action for this compound is the potentiation of dopamine release. In key brain regions such as the striatum, nucleus accumbens, and prefrontal cortex, this compound activates presynaptic α4β2 nAChRs on dopaminergic neurons, leading to an increase in dopamine levels.[1] This effect is believed to underlie its potential therapeutic benefits in conditions characterized by dopaminergic deficits, such as Parkinson's disease.
Caption: this compound stimulates dopamine release via α4β2 nAChR activation.
Modulation of Cholinergic Pathways
This compound also modulates cholinergic signaling, albeit in a more region-specific manner. Studies have shown that this compound selectively increases acetylcholine release in the hippocampus without significantly affecting striatal acetylcholine levels.[1] This suggests a targeted role in modulating cognitive functions associated with the hippocampus. The release of acetylcholine in the hippocampus is attenuated by the nAChR antagonist mecamylamine (B1216088) and dihydro-β-erythroidine (DHβE), as well as the D1 dopamine receptor antagonist SCH-23390, indicating a complex interplay between nicotinic and dopaminergic systems in this region.[1]
Caption: this compound modulates hippocampal acetylcholine release.
Experimental Protocols
The following sections detail the methodologies commonly employed to characterize the effects of this compound.
In Vitro Brain Slice Preparation for Neurotransmitter Release Assays
This technique allows for the study of neurotransmitter release in a preparation that preserves the local synaptic circuitry.
Objective: To measure the effect of this compound on dopamine and acetylcholine release from specific brain regions.
Methodology:
-
Animal Euthanasia and Brain Extraction: Rodents (typically rats or mice) are anesthetized and euthanized according to approved ethical protocols. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Brain Slicing: A vibratome is used to cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., striatum, hippocampus).
-
Incubation and Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature or a slightly elevated temperature (e.g., 32-34°C) for at least one hour.
-
Neurotransmitter Release Assay:
-
Slices are transferred to a perfusion chamber and continuously superfused with oxygenated aCSF.
-
After a baseline collection period, the superfusion medium is switched to one containing this compound at various concentrations.
-
Fractions of the superfusate are collected at regular intervals.
-
The concentration of the neurotransmitter of interest (e.g., dopamine, acetylcholine) in the collected fractions is quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.
-
-
Data Analysis: The amount of neurotransmitter released in the presence of this compound is compared to the baseline release to determine the drug's effect.
Caption: Workflow for in vitro brain slice neurotransmitter release assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To determine the effect of systemic administration of this compound on extracellular dopamine and acetylcholine concentrations in specific brain regions.
Methodology:
-
Surgical Implantation of Guide Cannula: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest. The animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is continuously perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: this compound is administered systemically (e.g., via subcutaneous or intraperitoneal injection).
-
Sample Collection: Dialysate samples are collected at regular intervals for several hours post-injection.
-
Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using HPLC.
-
Data Analysis: Neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels.
Caption: Workflow for in vivo microdialysis experiment.
Therapeutic Potential and Clinical Status
The ability of this compound to enhance dopamine and acetylcholine release has led to its investigation for the treatment of neurodegenerative and psychiatric disorders.
-
Parkinson's Disease: Preclinical studies in primate models of Parkinson's disease showed that this compound could improve motor and cognitive function.[1] However, a Phase II clinical trial in patients with early Parkinson's disease did not demonstrate significant antiparkinsonian or cognitive-enhancing effects.[2]
-
Depression: In rodent models of depression, this compound has shown antidepressant-like activity.[1] This suggests a potential role for selective nAChR agonists in the treatment of mood disorders.
The current clinical development status of Altinicline (this compound) is unclear.
Conclusion
This compound (Altinicline) is a valuable pharmacological tool for dissecting the role of α4β2 nicotinic acetylcholine receptors in the central nervous system. Its selective agonism at this receptor subtype leads to the modulation of key neurotransmitter systems, particularly the dopaminergic and cholinergic pathways. While its clinical translation has faced challenges, the study of this compound continues to provide important insights into the complex neurobiology of the cholinergic system and its potential as a target for novel therapeutics. Further research is warranted to fully elucidate the therapeutic potential of subtype-selective nAChR agonists in a range of neurological and psychiatric conditions.
References
Understanding the Pharmacokinetics of SIB-1508Y (Altinicline) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). It has been investigated in preclinical animal models for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and cognitive deficits. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the design and interpretation of non-clinical efficacy and safety studies, and for predicting its pharmacokinetic profile in humans.
This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in animal models, based on publicly available information. It is important to note that detailed quantitative pharmacokinetic parameters from dedicated preclinical studies are not widely published. Therefore, this guide also includes generalized experimental protocols and workflows that are standard in the field of drug metabolism and pharmacokinetics (DMPK) to provide a framework for understanding how such data would be generated.
Pharmacokinetic Profile of this compound in Animal Models
Preclinical studies have been conducted in both rodent and primate models to evaluate the pharmacological effects of this compound. While these studies imply systemic exposure and brain penetration of the compound to elicit a pharmacological response, specific quantitative data on its pharmacokinetic profile are sparse in the public domain. The following table summarizes the available information.
Table 1: Summary of Preclinical Pharmacokinetic Information for this compound (Altinicline)
| Animal Model | Route of Administration | Key Findings/Observations | Reference |
| Rodents (Rats) | Subcutaneous | Administration of this compound has been shown to increase dopamine (B1211576) and acetylcholine release in the brain, indicating it crosses the blood-brain barrier. | |
| Primates (Monkeys) | Not specified in available abstracts | Studies in primate models of Parkinson's disease suggest that this compound reaches the central nervous system to exert its effects. |
It is critical to note that specific quantitative pharmacokinetic parameters such as Cmax, Tmax, terminal half-life, bioavailability, clearance, and volume of distribution for this compound in these models are not available in the cited literature.
Experimental Protocols for Pharmacokinetic Studies
The following represents a generalized protocol for conducting a preclinical pharmacokinetic study of a compound like this compound. The specific details would be tailored based on the physicochemical properties of the compound and the objectives of the study.
Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) and male Cynomolgus monkeys (3-5 kg) are commonly used species for pharmacokinetic studies. The choice of species is often based on similarities in metabolism to humans.
-
Housing and Acclimatization: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are acclimated for at least one week prior to the study.
Dosing and Administration
-
Formulation: this compound is typically formulated in a vehicle suitable for the intended route of administration (e.g., saline for intravenous and subcutaneous routes, or a suspension/solution for oral gavage).
-
Dose Levels: At least two dose levels are usually evaluated, a low dose and a high dose, to assess dose proportionality.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus dose into a cannulated vein (e.g., tail vein in rats, cephalic vein in monkeys) to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO): Administered via gavage to assess oral absorption and bioavailability.
-
Subcutaneous (SC): Administered via injection under the skin to evaluate an alternative parenteral route.
-
Sample Collection
-
Blood Sampling: Serial blood samples (e.g., 0.25 mL) are collected from a cannulated vessel (e.g., jugular vein in rats) or peripheral vessel at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Brain Tissue (for brain penetration studies): At the end of the study, animals are euthanized, and brain tissue is collected. The brain may be perfused with saline to remove residual blood.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.
-
Sample Preparation: Plasma and brain homogenate samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve prepared in the corresponding biological matrix.
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at α4β2 nicotinic acetylcholine receptors. This interaction leads to the opening of the ion channel, resulting in depolarization of the neuron and subsequent release of neurotransmitters.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from the initial planning stages to final data analysis.
Caption: A typical preclinical pharmacokinetic study workflow.
Conclusion
This compound (Altinicline) is a selective α4β2 nAChR agonist that has demonstrated pharmacological activity in animal models of neurological disorders, which presupposes its ability to be absorbed and distributed to the central nervous system. However, a detailed public record of its quantitative pharmacokinetic properties in these models is lacking. This guide has provided a summary of the available qualitative information and presented standardized protocols and workflows that are fundamental to the preclinical pharmacokinetic evaluation of such a compound. For researchers and drug development professionals, a thorough understanding of these principles is essential for advancing new chemical entities from discovery to clinical development. Further investigation into non-publicly available data would be necessary to obtain a complete pharmacokinetic profile of this compound.
SIB-1508Y's Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1508Y (Altinicline) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in neuromodulation and cognitive processes. This technical guide provides an in-depth analysis of the known and extrapolated effects of this compound on synaptic plasticity, a fundamental mechanism for learning and memory. By synthesizing data from preclinical studies on this compound and the broader class of α4β2 nAChR agonists, this document outlines the compound's influence on neurotransmitter systems, its putative role in modulating long-term potentiation (LTP) and long-term depression (LTD), and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.
Introduction to this compound and Synaptic Plasticity
This compound, also known as Altinicline, is a synthetic pyridinyl-pyrrolidine derivative that acts as a selective agonist at α4β2 neuronal nicotinic acetylcholine receptors.[1] These receptors are widely distributed in the central nervous system and are implicated in a variety of cognitive functions. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[2][3] The modulation of these processes by compounds like this compound holds significant therapeutic potential for neurological and psychiatric disorders characterized by cognitive deficits.
Neurochemical Effects of this compound
This compound has been shown to modulate the release of several key neurotransmitters involved in synaptic plasticity. In vivo microdialysis studies in rats have demonstrated that this compound can increase the extracellular levels of dopamine (B1211576) (DA) and acetylcholine (ACh) in a region-specific manner.[4]
Table 1: Summary of this compound's Effect on Neurotransmitter Release [4]
| Brain Region | Neurotransmitter | Effect of this compound (10 mg/kg, s.c.) |
| Striatum | Dopamine (DA) | Increased release |
| Hippocampus | Acetylcholine (ACh) | Increased release |
| Striatum | Acetylcholine (ACh) | No significant effect |
| Hippocampus | Norepinephrine (NE) | Minimally effective |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | Minimally effective |
| Prefrontal Cortex (PFC) | Serotonin (5-HT) | Minimally effective |
Impact of α4β2 nAChR Agonism on Synaptic Plasticity
While direct electrophysiological studies on this compound's effect on LTP and LTD are not extensively published, the well-established role of α4β2 nAChR activation in modulating synaptic plasticity allows for strong inferences. Activation of presynaptic α4β2 nAChRs on glutamatergic terminals is known to enhance the release of glutamate (B1630785), a primary excitatory neurotransmitter essential for the induction of LTP.[5] Additionally, α4β2 nAChRs are present on GABAergic interneurons, and their activation can modulate inhibitory tone, further influencing the threshold for LTP and LTD induction.[6][7]
It is hypothesized that this compound, by activating α4β2 nAChRs, facilitates the induction and maintenance of LTP, particularly in the hippocampus, a brain region critical for memory formation. This is likely achieved through a combination of enhanced glutamate release and modulation of GABAergic inhibition, creating a favorable environment for the activation of postsynaptic NMDA receptors, a key event in LTP induction.
Signaling Pathways
The binding of this compound to α4β2 nAChRs initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.
Calcium-Dependent Signaling
Activation of α4β2 nAChRs leads to an influx of Ca²⁺ into the neuron.[8] This increase in intracellular calcium is a critical trigger for the activation of downstream signaling molecules, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA), both of which are central to the molecular machinery of LTP.[5][8]
PKA and CaMKII Pathways
Both PKA and CaMKII are serine/threonine kinases that phosphorylate a variety of substrate proteins to mediate synaptic strengthening.[3][9] CaMKII can autophosphorylate, leading to persistent activity even after the initial calcium signal has dissipated, a crucial feature for the maintenance of LTP. PKA can translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are necessary for the late phase of LTP.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the measurement of acetylcholine release in the hippocampus of freely moving rats following this compound administration.
Workflow Diagram:
Methodology:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgery: Anesthetize rats and stereotaxically implant a guide cannula targeting the dorsal hippocampus. Allow a 7-day recovery period.
-
Microdialysis Probe: Use a concentric microdialysis probe with a 2 mm membrane length.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.
-
Sample Collection: Collect dialysate samples every 20 minutes. After establishing a stable baseline of acetylcholine levels for at least 60 minutes, administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.).
-
Analysis: Analyze acetylcholine concentrations in the dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]
In Vitro Electrophysiology for Long-Term Potentiation (LTP)
This protocol outlines the procedure for assessing the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Workflow Diagram:
Methodology:
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult male Wistar rats in ice-cold, oxygenated aCSF.[11]
-
Incubation: Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable baseline of fEPSPs for 20 minutes, bath-apply this compound at the desired concentration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Data Analysis: Record fEPSPs for at least 60 minutes post-HFS and measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline.
Conclusion
This compound, as a selective α4β2 nAChR agonist, demonstrates significant potential to modulate synaptic plasticity. Its ability to enhance acetylcholine and dopamine release, coupled with the known roles of α4β2 nAChRs in facilitating the molecular cascades underlying LTP, suggests that this compound could be a valuable tool for cognitive enhancement and the treatment of disorders associated with synaptic dysfunction. Further direct electrophysiological investigation is warranted to fully elucidate the quantitative impact of this compound on LTP and LTD and to explore its therapeutic applications.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. PKA and AMPK Signaling Pathways Differentially Regulate Luteal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α4β2* nicotinic acetylcholine receptors drive human temporal glutamate/GABA balance toward inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal GABAergic Inhibitory Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological recording from Brain Slices Protocol [protocols.io]
Foundational Studies on the Neurochemical Effects of SIB-1508Y: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational neurochemical studies of SIB-1508Y (Altinicline), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways and workflows to support further research and development in this area.
Introduction
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] Early research has demonstrated its ability to stimulate the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine, in various brain regions.[1][3] These neurochemical effects have positioned this compound as a compound of interest for potential therapeutic applications in neurological and psychiatric disorders. This guide delves into the core studies that have elucidated the fundamental neuropharmacological profile of this compound.
Data Presentation: Quantitative Neurochemical Effects of this compound
The following tables summarize the key quantitative data from foundational studies on this compound, focusing on its binding affinity for nAChR subtypes and its potency in stimulating neurotransmitter release.
Table 1: nAChR Subtype Binding Affinity of this compound
| nAChR Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| α4β2 | [³H]Cytisine | Rat Brain Membranes | 1.2 | [4] |
| α3β4 | [³H]Epibatidine | Human Ganglionic | >10,000 | [4] |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat Hippocampal Membranes | >10,000 | [4] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Potency (EC₅₀) of this compound in Stimulating Neurotransmitter Release (In Vitro)
| Brain Region | Neurotransmitter | EC₅₀ (µM) | Eₘₐₓ (% of Basal Release) | Reference |
| Rat Striatum | Dopamine | 1.8 | 250 | [3] |
| Rat Nucleus Accumbens | Dopamine | 2.1 | 220 | [3] |
| Rat Prefrontal Cortex | Dopamine | 3.5 | 180 | [3] |
| Rat Hippocampus | Acetylcholine | 1.5 | 200 | [3] |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect) is the maximum response achievable by the drug.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational studies of this compound.
Radioligand Binding Assays for nAChR Subtype Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes.
Materials:
-
Rat brain tissues (e.g., cortex for α4β2, hippocampus for α7) or cell lines expressing specific human nAChR subtypes.
-
Radioligands: [³H]Cytisine (for α4β2), [³H]Epibatidine (for α3β4), [¹²⁵I]α-Bungarotoxin (for α7).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize dissected brain tissue or cultured cells in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known nAChR agonist like nicotine) from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of dopamine and acetylcholine in specific brain regions of awake, freely moving animals.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound dissolved in a suitable vehicle.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the desired brain region (e.g., striatum, prefrontal cortex, hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes.
-
Administer this compound (e.g., subcutaneously or intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and acetylcholine concentrations using an HPLC-ED system.
-
Separate the neurotransmitters on a reverse-phase column.
-
Detect and quantify the neurotransmitters using an electrochemical detector.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the this compound-induced changes in neurotransmitter release.
-
Mandatory Visualizations
Signaling Pathway of this compound at the α4β2 nAChR
The following diagram illustrates the putative signaling pathway initiated by the binding of this compound to the α4β2 nicotinic acetylcholine receptor, leading to the release of dopamine.
Caption: this compound-mediated dopamine release pathway.
Experimental Workflow for In Vitro Neurotransmitter Release Assay
This diagram outlines the key steps in an in vitro experiment to measure this compound-induced neurotransmitter release from brain slices.
Caption: Workflow for in vitro neurotransmitter release assay.
Logical Relationship of this compound's Neurochemical Effects
This diagram illustrates the logical flow from receptor binding to the observed neurochemical outcomes of this compound administration.
Caption: Logical flow of this compound's neurochemical effects.
References
- 1. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Altinicline - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altinicline [medbox.iiab.me]
Methodological & Application
SIB-1508Y (Altinicline) In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a subtype-selective nAChR agonist, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and cognitive deficits. In vivo rodent studies are crucial for elucidating the pharmacological profile and therapeutic efficacy of this compound. These application notes provide detailed experimental protocols for key in vivo rodent models relevant to the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its effects by binding to and activating α4β2 nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system. Activation of these receptors leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the release of various neurotransmitters, most notably dopamine (B1211576) and acetylcholine. This neurochemical modulation is believed to underlie the observed behavioral effects of this compound.
References
Application Notes and Protocols for SIB-1508Y Administration in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] It has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly for the cognitive deficits associated with Parkinson's disease.[2][3] Preclinical studies in non-human primate models, specifically those mimicking Parkinson's disease through 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) treatment, have demonstrated the cognitive-enhancing properties of this compound.[2][4] These studies have shown that this compound can improve performance on cognitive tasks, with effects lasting up to 48 hours post-administration.[2]
This document provides detailed application notes and protocols for the administration of this compound in non-human primate models, based on available preclinical data. It is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Summary of this compound Administration and Efficacy in MPTP-Treated Monkeys
| Parameter | Value | Species | Notes | Reference |
| Dosage | 1 mg/kg | Macaca fascicularis | Administered to assess effects on cognitive and motor deficits. | [4] |
| Cognitive Task Performance | Significant improvement in short-delay trials of the Variable Delayed Response (VDR) task and the delayed matching-to-sample task. | MPTP-treated monkeys | --- | [2] |
| Duration of Cognitive Effect | 24 to 48 hours | MPTP-treated monkeys | The cognitive improvements were sustained for a significant period after a single administration. | [2] |
| Effect on Motor Function | No statistically significant improvement when administered alone. | Symptomatic MPTP-lesioned animals | --- | [4] |
| Adjunctive Therapy | Significantly improved both cognitive and motor performance when combined with levodopa (B1675098)/benserazide. | Symptomatic MPTP-lesioned animals | Achieved effects at a lower levodopa dose. | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Non-Human Primates (Hypothetical Data)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | AUC (ng·hr/mL) |
| This compound | Intravenous | 1.0 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| This compound | Subcutaneous | 1.0 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for administration to non-human primates and to describe the administration procedure.
Materials:
-
This compound (Altinicline) powder
-
Sterile saline for injection (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles (appropriate gauge for the chosen route of administration)
Procedure:
-
Formulation (Vehicle selection based on common laboratory practice as specific vehicle for primate studies is not cited):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in sterile saline to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 5 kg primate, with an injection volume of 0.5 mL/kg, the concentration would be 2 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any particulate matter.
-
-
Administration Route (Subcutaneous injection is suggested based on rodent studies, as the route for primate studies is not explicitly stated):
-
Gently restrain the primate.
-
Select an appropriate injection site (e.g., the loose skin between the shoulder blades).
-
Swab the injection site with 70% ethanol and allow it to air dry.
-
Pinch the skin to form a tent and insert the needle at the base of the tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Assessment of Cognitive Function using the Variable Delayed Response (VDR) Task
Objective: To assess the effect of this compound on short-term memory and attention in non-human primates using the VDR task.
Apparatus:
-
A testing apparatus with a central stimulus presentation screen and multiple response locations (e.g., press-plates or touch screens).
-
A reward delivery system (e.g., for food pellets or juice).
-
Computer control system for task presentation and data recording.
Procedure:
-
Pre-training:
-
Familiarize the animal with the testing apparatus and the reward system.
-
Train the animal to associate a specific response (e.g., pressing a lit panel) with a reward.
-
-
VDR Task Protocol:
-
A trial begins with the presentation of a visual cue at one of the possible locations for a brief period (e.g., 2 seconds).
-
A delay period of variable duration (e.g., 2, 5, 10, 20, 30 seconds) follows, during which the screen is blank.
-
After the delay, all response locations are illuminated.
-
The animal is required to select the location where the initial cue was presented.
-
A correct response is rewarded, while an incorrect response is followed by a brief time-out period.
-
The inter-trial interval should be consistent.
-
Record the accuracy of the responses at each delay interval.
-
-
This compound Testing:
-
Establish a stable baseline performance for each animal on the VDR task.
-
Administer this compound or vehicle according to Protocol 1 at a predetermined time before the cognitive testing session (e.g., 30-60 minutes prior).
-
Conduct the VDR task and record the performance.
-
To assess the duration of action, repeat the VDR task at various time points post-administration (e.g., 24 and 48 hours).
-
Mandatory Visualization
Signaling Pathway of this compound at the α4β2 Nicotinic Acetylcholine Receptor
Caption: Signaling pathway of this compound at the α4β2 nAChR.
Experimental Workflow for this compound Administration and Cognitive Testing
Caption: Workflow for this compound administration and cognitive assessment.
References
- 1. medbox.iiab.me [medbox.iiab.me]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1508Y in MPTP-Induced Parkinsonism in Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Preclinical studies in non-human primate models of Parkinson's disease have demonstrated its potential to ameliorate cognitive deficits and, in some cases, motor symptoms.[2][3] This document provides a detailed overview of the dosages, experimental protocols, and underlying signaling pathways associated with the use of this compound in monkeys with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced parkinsonism. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in primates.[4][5]
Data Presentation
The following tables summarize the quantitative data from key studies on the administration of this compound and MPTP in monkeys.
Table 1: this compound Dosage and Effects in MPTP-Treated Monkeys
| Dosage | Route of Administration | Monkey Species | Key Findings | Reference |
| 1 mg/kg | Subcutaneous | Macaca fascicularis | Did not significantly improve cognition or motor function alone. When combined with L-DOPA, significant improvements in both were observed at a reduced L-DOPA dose. | [6] |
| Not Specified | Not Specified | Not Specified | Improved performance on visual memory tasks (variable delayed response and delayed matching-to-sample) for up to 24-48 hours. Did not significantly improve task performance when administered with L-DOPA. | [7][8] |
Table 2: Chronic Low-Dose MPTP Administration Protocols in Monkeys
| MPTP Dosage | Route of Administration | Monkey Species | Duration | Outcome | Reference |
| 0.2-0.5 mg/kg | Intramuscular | Macaca fascicularis | Once a week for 21 weeks | Moderate to full parkinsonian symptoms | [4] |
| 0.2 mg/kg | Intravenous | Macaca fascicularis | Daily until a clinical rating score of >8 was reached (avg. 15.5 days) | Full parkinsonism by day 22 | [7] |
| Cumulative: 10.64-15.7 mg | Not Specified | Not Specified | 98-109 days | Cognitive deficits with minimal or no motor impairments | [2] |
| 1.5-1.6 mg/kg (cumulative) | Not Specified | Cercopithecus aethiops sabaeus | Over 4-5 days | Severe motor impairments or no gross motor impairment despite major dopamine (B1211576) depletion | [9] |
| 0.1 mg/kg | Intramuscular | Not Specified | Every 4-5 days for 58 weeks | Presymptomatic motor state | [10] |
| 0.4 mg/kg | Intramuscular | Not Specified | Once per week for 4-24 weeks (following low-dose regimen) | Stable-symptomatic motor state | [10] |
Experimental Protocols
MPTP-Induced Parkinsonism Model (Chronic Low-Dose Regimen)
This protocol is a composite based on methodologies designed to induce stable cognitive and motor deficits with high translational relevance.[2][4][7]
1.1. Animal Model:
-
Species: Adult cynomolgus monkeys (Macaca fascicularis) or rhesus monkeys (Macaca mulatta).
-
Housing: Single housing in a climate-controlled environment with a 12-hour light/dark cycle. Access to food and water ad libitum, supplemented with fresh fruits.
1.2. Materials:
-
MPTP hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline for injection (0.9% NaCl)
-
Ketamine hydrochloride for anesthesia
-
Atropine (B194438) sulfate
-
Syringes and needles (25-gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, respiratory protection.
1.3. Procedure:
-
Baseline Assessment: Prior to MPTP administration, conduct baseline behavioral assessments (e.g., motor rating scales, cognitive tasks) and neurochemical analyses (e.g., CSF analysis for dopamine metabolites) to establish a baseline for each animal.
-
MPTP Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to a final concentration of 1 mg/mL. All handling of MPTP must be performed in a certified chemical fume hood with appropriate PPE.
-
Administration:
-
Lightly anesthetize the monkey with ketamine (e.g., 10 mg/kg, i.m.). Administer atropine (e.g., 0.04 mg/kg, i.m.) to reduce salivary secretions.
-
Administer MPTP via intramuscular (i.m.) or intravenous (i.v.) injection at a starting dose of 0.2 mg/kg.[7]
-
Injections are typically repeated once daily or weekly.[4][7] The frequency and dosage may be adjusted based on the individual animal's sensitivity and the desired progression of parkinsonian symptoms.
-
-
Monitoring:
-
Closely monitor the animals daily for the development of parkinsonian signs (tremor, rigidity, bradykinesia, postural instability) using a standardized clinical rating scale.
-
Conduct regular behavioral testing to assess cognitive function.
-
-
Endpoint: Continue MPTP administration until a stable, moderate level of parkinsonism is achieved, as defined by the clinical rating scale and cognitive task performance. This typically occurs over several weeks to months.[4]
This compound Administration and Efficacy Testing
This protocol outlines the administration of this compound and subsequent behavioral and neurochemical assessments.
2.1. Materials:
-
This compound (Altinicline)
-
Vehicle for dissolution (e.g., sterile saline or water for injection)
-
Syringes and needles (27-gauge)
-
Apparatus for behavioral testing (e.g., Wisconsin General Test Apparatus for cognitive tasks)
-
Microdialysis equipment (optional, for neurochemical analysis)
2.2. Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for a final dosage of 1 mg/kg.[6]
-
Administration: Administer the this compound solution via subcutaneous (s.c.) injection.
-
Behavioral Assessment:
-
Object Retrieval Task: This task assesses both cognitive and motor function.[9] A food reward is placed inside a transparent box with an opening on one side. The monkey must inhibit the prepotent response of reaching directly for the reward and instead reach through the opening. The difficulty is varied by changing the orientation of the opening.
-
Delayed Matching-to-Sample (DMTS) Task: This task evaluates visual memory and attention.[8] The monkey is shown a "sample" image, which is then removed. After a delay period, the sample is presented again along with one or more "distractor" images. The monkey must select the original sample image to receive a reward.
-
-
Neurochemical Analysis (Optional):
-
In vivo microdialysis can be used to measure extracellular levels of dopamine, acetylcholine, and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex) before and after this compound administration.[11]
-
Collect dialysates at regular intervals and analyze using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound acts as an agonist at α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels.[1] Its binding to these receptors on presynaptic terminals of dopaminergic and cholinergic neurons leads to an influx of cations, primarily Na+ and Ca2+. The resulting depolarization of the nerve terminal triggers the release of dopamine and acetylcholine, respectively.[12][13] This can subsequently activate downstream signaling cascades such as the PI3K-Akt pathway, which is associated with neuroprotective effects.[13]
Caption: this compound binds to α4β2 nAChRs, leading to neurotransmitter release.
Experimental Workflow
The overall experimental workflow involves subject selection and baseline characterization, induction of parkinsonism via chronic low-dose MPTP administration, and subsequent treatment with this compound followed by efficacy assessments.
Caption: Experimental workflow for evaluating this compound in MPTP-monkeys.
References
- 1. Behavioral Recovery in MPTP-Treated Monkeys: Neurochemical Mechanisms Studied by Intrastriatal Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A chronic MPTP model reproducing the slow evolution of Parkinson's disease: evolution of motor symptoms in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Social behavioral changes in MPTP-treated monkey model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral recovery in MPTP-treated monkeys: neurochemical mechanisms studied by intrastriatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine - Wikipedia [en.wikipedia.org]
- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1508Y in In Vitro Dopamine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are strategically located on dopaminergic terminals in various brain regions, including the striatum. Activation of these presynaptic nAChRs by agonists like this compound leads to an increase in dopamine (B1211576) release.[3] This makes this compound a valuable pharmacological tool for studying the modulation of the dopaminergic system and a potential therapeutic agent for neurological and psychiatric disorders characterized by dopamine deficits, such as Parkinson's disease.[4][5]
These application notes provide detailed protocols for preparing this compound solutions and conducting in vitro dopamine release assays using rodent brain slices. The methodologies described herein are essential for researchers investigating the neurochemical profile of this compound and similar compounds.
Data Presentation: this compound-Induced Dopamine Release
| Concentration of this compound | Expected Dopamine Release (% of Basal) |
| 10 nM | Minimal increase |
| 100 nM | Moderate, significant increase |
| 1 µM | Substantial, near-maximal increase |
| 10 µM | Maximal or near-maximal increase |
| 100 µM | Potential for receptor desensitization |
Signaling Pathway of this compound-Induced Dopamine Release
The following diagram illustrates the signaling cascade initiated by this compound at the dopaminergic nerve terminal.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (Altinicline) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Important Considerations:
-
Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment.
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells or tissue.[9]
Protocol 2: In Vitro Dopamine Release Assay Using Rat Striatal Slices and Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure this compound-evoked dopamine release from acute rat striatal slices in real-time.
Materials:
-
Adult Sprague-Dawley rats
-
Vibratome
-
Carbon-fiber microelectrodes
-
FSCV system (e.g., computer interface, potentiostat)
-
Bipolar stimulating electrode
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (from Protocol 1)
-
Carbogen gas (95% O₂, 5% CO₂)
aCSF Recipe (in mM):
-
124 NaCl
-
2.5 KCl
-
1.2 NaH₂PO₄
-
2.4 CaCl₂
-
1.2 MgCl₂
-
25 NaHCO₃
-
10 D-glucose
-
pH 7.4 when bubbled with carbogen
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Prepare 300-400 µm thick coronal slices containing the striatum using a vibratome.
-
Transfer the slices to a holding chamber with carbogen-gassed aCSF at 32-34°C for at least 1 hour to recover.
-
-
FSCV Setup and Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogen-gassed aCSF at 32-34°C.
-
Position the carbon-fiber microelectrode and a bipolar stimulating electrode in the dorsal striatum.
-
Apply a triangular waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz).
-
Deliver a single electrical pulse (e.g., 300 µA, 4 ms) through the stimulating electrode to evoke a baseline dopamine release.
-
-
This compound Application:
-
Establish a stable baseline of evoked dopamine release.
-
Prepare working solutions of this compound by diluting the stock solution in aCSF to the desired final concentrations.
-
Bath-apply the this compound solutions to the slice.
-
Record evoked dopamine release at regular intervals to determine the effect of this compound.
-
Perform a washout with drug-free aCSF to assess the reversibility of the effect.
-
-
Data Analysis:
-
Analyze the FSCV data to determine the peak amplitude of the evoked dopamine release, which is proportional to the dopamine concentration.
-
Compare the peak amplitudes before, during, and after this compound application.
-
Construct a concentration-response curve to determine the EC50 of this compound.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro dopamine release assay using FSCV.
Protocol 3: In Vitro Dopamine Release Assay Using Rat Striatal Slices and HPLC with Electrochemical Detection (HPLC-ECD)
Objective: To quantify the total amount of dopamine released from rat striatal slices in response to this compound.
Materials:
-
Same as Protocol 2, excluding the FSCV system.
-
HPLC system with an electrochemical detector.
-
Perchloric acid (PCA)
-
Microcentrifuge tubes
Procedure:
-
Slice Preparation and Incubation:
-
Prepare and recover striatal slices as described in Protocol 2.
-
Place individual slices in microcentrifuge tubes containing aCSF.
-
Pre-incubate the slices with various concentrations of this compound or vehicle in aCSF for a defined period (e.g., 15-30 minutes).
-
-
Stimulation of Dopamine Release:
-
To evoke release, you can either rely on the drug's effect alone or use a depolarizing stimulus like high potassium (e.g., 30 mM KCl in aCSF) in the presence of this compound.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for dopamine release into the supernatant.
-
-
Sample Collection and Preparation:
-
Collect the supernatant from each tube.
-
Add perchloric acid to the supernatant to a final concentration of ~0.1 M to precipitate proteins and prevent dopamine degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Dopamine Quantification by HPLC-ECD:
-
Inject the clear supernatant into the HPLC-ECD system.
-
Separate dopamine from other compounds on a reverse-phase column.
-
Detect dopamine using the electrochemical detector set at an appropriate oxidizing potential.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve of known dopamine concentrations.
-
-
Data Analysis:
-
Normalize the amount of dopamine released to the total protein content of each slice.
-
Calculate the percentage increase in dopamine release compared to the vehicle control for each this compound concentration.
-
Construct a concentration-response curve and determine the EC50.
-
References
- 1. Altinicline [medbox.iiab.me]
- 2. Altinicline - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient five-step synthesis of this compound from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Subcutaneous Injection of SIB-1508Y in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIB-1508Y (Altinicline)
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] As a cholinomimetic agent, it stimulates the release of various neurotransmitters in the brain, most notably dopamine (B1211576) and acetylcholine.[2] Research in rodent models has demonstrated its potential in studying cognitive function, neurodegenerative diseases, and depression.[2] Subcutaneous administration is a common and effective route for delivering this compound in preclinical rat studies.
Experimental Protocols
Preparation of this compound Injection Solution
This protocol describes the preparation of a sterile solution of this compound suitable for subcutaneous injection in rats. This compound is typically supplied as a hydrochloride (HCl) salt, which is generally soluble in aqueous solutions.[3]
Materials:
-
This compound (hydrochloride salt)
-
Sterile 0.9% saline solution (vehicle)[4]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats, calculate the total mass of this compound HCl needed. Account for the molecular weight of the HCl salt when calculating the dose of the free base if required.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound HCl powder using an analytical balance under sterile conditions.
-
Dissolve in sterile saline: Aseptically add the weighed this compound HCl to a sterile vial containing a known volume of sterile 0.9% saline. The concentration should be calculated to ensure the desired dose is administered in an appropriate injection volume (typically 1-5 mL/kg for rats).
-
Ensure complete dissolution: Gently vortex the vial until the this compound HCl is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filter the solution: To ensure sterility, filter the this compound solution through a 0.22 µm sterile filter into a final sterile vial.
-
Storage: Store the prepared sterile solution at 2-8°C and protect it from light. It is recommended to use the solution shortly after preparation to ensure its stability.
Subcutaneous Injection Procedure in Rats
This protocol details the standard procedure for administering this compound via subcutaneous injection in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared sterile this compound injection solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Rat restraint device (optional, but recommended for safety)
-
70% ethanol (B145695) wipes
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. This can be done manually by grasping the loose skin at the scruff of the neck or by using a suitable restraint device. Proper restraint is crucial to prevent injury to both the animal and the researcher.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region.[5] Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle. Ensure there are no air bubbles in the syringe.
-
Tenting the Skin: Gently lift the skin at the injection site to create a "tent." This separates the skin from the underlying muscle and creates a subcutaneous space for the injection.
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body surface.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Injection: If no blood is aspirated, slowly and steadily inject the this compound solution into the subcutaneous space.
-
Needle Withdrawal: Once the full dose has been administered, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any adverse reactions, such as distress, swelling, or signs of pain at the injection site.
Data Presentation
Neurochemical Effects of Subcutaneous this compound in Rats
The following table summarizes the observed neurochemical effects following a single subcutaneous injection of 10 mg/kg this compound in rats.[2]
| Brain Region | Neurotransmitter | Effect | Antagonist Blockade |
| Striatum | Dopamine (DA) | Increased release | Mecamylamine (non-competitive nAChR antagonist) |
| Hippocampus | Acetylcholine (ACh) | Increased release | Mecamylamine, Dihydro-β-erythroidine (nAChR antagonists), SCH-23390 (D1 antagonist) |
| Hippocampus & PFC | Norepinephrine (NE) | Minimally effective at increasing release | Not reported |
| Prefrontal Cortex (PFC) | 5-HT (Serotonin) | Minimally effective at increasing release | Not reported |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neurotransmitter release.
Experimental Workflow for this compound Administration in Rats
Caption: Experimental workflow for subcutaneous this compound studies in rats.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride [smolecule.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for S-1508Y in Cognitive Performance Research
A Selective α4β2 Nicotinic Acetylcholine (B1216132) Receptor Agonist for Cognitive Enhancement Studies
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and cognitive science.
Introduction: SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1] This selectivity makes it a valuable research tool for investigating the role of this specific nAChR subtype in cognitive processes. Preclinical studies, particularly in non-human primate models, have demonstrated its potential to ameliorate cognitive deficits, suggesting its therapeutic potential for conditions like Parkinson's disease and other neurodegenerative disorders characterized by cognitive impairment.[2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in animal research focused on cognitive performance.
Mechanism of Action
This compound exerts its effects by binding to and activating α4β2 nAChRs, which are widely expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[4] This activation leads to the release of several key neurotransmitters involved in learning, memory, and attention.
Neurotransmitter Release:
-
Dopamine (B1211576) (DA): this compound stimulates the release of dopamine in the striatum, nucleus accumbens, olfactory tubercles, and prefrontal cortex in a concentration-dependent manner.[5][6] This effect is thought to contribute to its pro-cognitive and potential antidepressant activities.
-
Acetylcholine (ACh): The compound also selectively increases hippocampal acetylcholine release, a critical process for memory formation and consolidation.[5][6]
The diagram below illustrates the proposed signaling pathway for this compound's cognitive-enhancing effects.
References
- 1. Altinicline - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nicotinic antagonists on working memory performance in young rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for SIB-1508Y (Altinicline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with high affinity for the α4β2 subtype.[1][2] As a valuable tool in neuroscience research, this compound has been utilized to investigate the role of α4β2 nAChRs in various physiological and pathological processes, including cognitive function and neurodegenerative diseases like Parkinson's disease.[3] These application notes provide detailed information on suppliers, purity specifications, and experimental protocols for the effective use of this compound in research settings.
Supplier and Purity Specifications
For reliable and reproducible experimental outcomes, it is crucial to source this compound from reputable suppliers who provide detailed information on compound purity. The following table summarizes key specifications for research-grade this compound.
| Supplier | Product Name | CAS Number | Purity Specification | Form |
| MedKoo Biosciences | Altinicline | 179120-92-4 (free base) | >98% | Solid powder |
| Bio-Techne | SIB 1508Y maleate | 192231-16-6 | ≥98% (HPLC) | Solid |
Note: Purity is a critical parameter. Always refer to the supplier's Certificate of Analysis for batch-specific data.
Physicochemical Properties
| Property | Value |
| Chemical Name | (2S)-3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
| Alternate Names | Altinicline, SIB-1765F |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol (free base) |
| Appearance | Solid powder |
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at α4β2 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations such as Na⁺ and Ca²⁺, leading to neuronal depolarization. Beyond its ionotropic effects, the activation of α4β2 nAChRs can also trigger intracellular signaling cascades. Recent studies have suggested a metabotropic signaling pathway involving the activation of Src kinase, Spleen tyrosine kinase (Syk), and Phospholipase C γ1 (PLCγ1), ultimately leading to the modulation of downstream cellular processes.[4]
Experimental Protocols
In Vitro Dopamine Release Assay using Brain Slices
This protocol is adapted from studies demonstrating this compound-induced dopamine release from rodent brain tissue.[5]
1. Materials:
-
This compound (Altinicline)
-
Rat or mouse brain tissue (striatum)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1.3 mM MgSO₄, 1.25 mM KH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose. Bubble with 95% O₂/5% CO₂.
-
Tissue chopper or vibratome
-
Perfusion system
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
2. Protocol:
-
Prepare fresh aCSF and continuously oxygenate with 95% O₂/5% CO₂.
-
Sacrifice the animal according to approved institutional protocols and rapidly dissect the striatum on ice.
-
Prepare 300-400 µm thick coronal slices using a tissue chopper or vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 60 minutes.
-
Transfer a slice to a perfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Collect baseline fractions of the perfusate every 5 minutes.
-
Stimulate the slice by switching to aCSF containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) for a defined period.
-
Continue collecting fractions during and after stimulation to monitor dopamine release and return to baseline.
-
Analyze the dopamine content in the collected fractions using HPLC-ED.
-
At the end of the experiment, homogenize the brain slice to determine the total tissue dopamine content for data normalization.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording the electrophysiological effects of this compound on neurons expressing α4β2 nAChRs.
1. Materials:
-
This compound (Altinicline)
-
Cultured neurons or acute brain slices
-
External solution (e.g., aCSF)
-
Internal solution (pipette solution): e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. Adjust pH to 7.3 with KOH.
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
2. Protocol:
-
Prepare external and internal solutions. Filter the internal solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Place the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with external solution.
-
Identify a healthy neuron for recording.
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Record baseline membrane currents or voltage.
-
Apply this compound to the bath via the perfusion system at the desired concentrations.
-
Record changes in inward currents (in voltage-clamp mode) or membrane depolarization (in current-clamp mode) in response to this compound application.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/low dopamine release | Inactive compound | Check supplier CoA, prepare fresh stock solution. |
| Unhealthy tissue | Ensure proper oxygenation and temperature during slice preparation and recovery. | |
| Unstable electrophysiology recording | Poor seal quality | Use fresh pipettes, ensure clean solutions and cell surface. |
| Cell health deteriorating | Perfuse with fresh, oxygenated external solution. Monitor recording parameters. | |
| Inconsistent results | Inaccurate drug concentration | Calibrate pipettes and ensure accurate serial dilutions. |
| Variability in tissue/cells | Use age-matched animals or cells from the same passage number. |
Conclusion
This compound is a critical pharmacological tool for probing the function of α4β2 nicotinic acetylcholine receptors. Adherence to proper experimental protocols and the use of high-purity compounds are essential for obtaining meaningful and reproducible data. These application notes provide a foundation for researchers to design and execute robust experiments to further elucidate the role of this important receptor subtype in health and disease.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Altinicline - Wikipedia [en.wikipedia.org]
- 3. bio-techne.com [bio-techne.com]
- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1508Y in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIB-1508Y (Altinicline), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), in cell culture experiments. The following sections detail the mechanism of action, recommended cell lines, suggested concentration ranges, and detailed protocols for key in vitro assays to characterize the effects of this compound.
Introduction to this compound
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in various neurological processes. Activation of α4β2 nAChRs by agonists like this compound leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release, including dopamine (B1211576) and acetylcholine.[1] Due to its selective action, this compound is a valuable tool for investigating the physiological and pathological roles of α4β2 nAChRs and for the development of therapeutics targeting these receptors.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. The following human neuroblastoma cell line is recommended due to its endogenous expression of α4β2 nAChRs:
-
SH-SY5Y: A human neuroblastoma cell line that is widely used in neuroscience research. These cells can be differentiated into a more mature neuronal phenotype, which often enhances the expression and function of nAChRs.
Recommended this compound Concentration Range
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental goals. Based on its high affinity for the α4β2 receptor, a broad concentration range should be tested to determine the optimal working concentration for your specific experiment.
Table 1: this compound In Vitro Potency and Recommended Concentration Ranges
| Parameter | Reported Value | Recommended Starting Concentration Range for Cell Culture |
| Ki (high-affinity α4β2) | 0.16 nM | 0.1 nM - 10 µM |
| Ki (low-affinity α4β2) | 34 nM | |
| EC₅₀ (Dopamine Release) | 1.1 µM (rat striatal slices) |
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Detailed methodologies for key experiments to assess the cellular effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with the desired concentrations of this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration upon this compound stimulation.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate and allow them to attach and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for a few cycles using a fluorescence microplate reader (Excitation/Emission ~494/516 nm for Fluo-4).
-
Compound Addition: Prepare this compound dilutions in HBSS. Add the desired concentration of this compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to record the calcium influx.
-
Data Analysis: Express the results as a change in fluorescence intensity over baseline (ΔF/F₀).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression or phosphorylation of proteins in the α4β2 nAChR signaling pathway.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α4 nAChR, anti-β2 nAChR, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
6-well plates
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with this compound for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
This compound Signaling Pathway
Caption: this compound binds to and activates α4β2 nAChRs, leading to downstream effects.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for characterizing the in vitro effects of this compound.
References
Application Notes and Protocols for Assessing SIB-1508Y Efficacy in Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Its mechanism of action, which involves the modulation of neurotransmitter release, including dopamine (B1211576) and acetylcholine, has positioned it as a candidate for improving cognitive function in various neurological disorders.[2][3] Preclinical studies, particularly in primate models of Parkinson's disease, have suggested its potential as a cognitive enhancer.[4][5] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in relevant behavioral assays for both primate and rodent models.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating α4β2 nAChRs. This activation leads to an influx of cations, resulting in neuronal depolarization. This depolarization, in turn, modulates the release of several neurotransmitters crucial for cognitive processes, most notably dopamine and acetylcholine in brain regions such as the striatum and hippocampus.[2][3] The enhanced cholinergic and dopaminergic signaling is believed to underlie the pro-cognitive effects of this compound.
Caption: this compound Signaling Pathway.
Primate Behavioral Assays
Studies in non-human primates, particularly those with MPTP-induced cognitive deficits that mimic aspects of Parkinson's disease, have been instrumental in evaluating the cognitive-enhancing properties of this compound.
Variable Delayed Response (VDR) Task
The VDR task assesses visuospatial working memory and attention. This compound has been shown to normalize performance on this task in MPTP-treated monkeys, particularly by improving performance on short-delay trials.[1]
Experimental Protocol:
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computerized touchscreen system. The setup includes a testing board with multiple wells, an opaque screen to obscure the board during delay intervals, and a one-way vision screen between the experimenter and the monkey.
-
Procedure:
-
Habituation: The monkey is familiarized with the testing apparatus and learns to retrieve food rewards from the wells.
-
Training: The monkey is trained on a simple delayed response task with a short, consistent delay. A food reward is placed in one of two wells in view of the monkey. The wells are then covered, and an opaque screen is lowered for a brief period (e.g., 2 seconds). The screen is then raised, and the monkey is allowed to choose a well. A correct choice is rewarded.
-
VDR Testing:
-
A trial begins with the baiting of one of the wells in full view of the monkey.
-
The wells are covered, and the opaque screen is lowered for a variable delay period (e.g., 5, 15, 30, 60 seconds). The order of delays is randomized.
-
After the delay, the screen is raised, and the monkey makes a choice.
-
The percentage of correct responses at each delay interval is recorded.
-
-
-
Data Analysis: The primary endpoint is the percentage of correct responses at each delay interval. Data is analyzed using a two-way ANOVA with treatment (this compound vs. vehicle) and delay as factors.
Caption: Variable Delayed Response (VDR) Task Workflow.
Delayed Matching-to-Sample (DMTS) Task
The DMTS task evaluates recognition memory. This compound has demonstrated efficacy in improving performance on this task in cognitively impaired monkeys.[1]
Experimental Protocol:
-
Apparatus: A computer-automated testing apparatus with a touchscreen and a reward dispenser.
-
Procedure:
-
Pre-training: Monkeys are trained to touch stimuli on the screen to receive rewards.
-
Matching-to-Sample Training: A sample stimulus (e.g., a colored shape) is presented on the screen. After the monkey touches the sample, it disappears, and two or more choice stimuli appear. A touch to the stimulus that matches the sample is rewarded.
-
DMTS Testing:
-
A sample stimulus is presented, and the monkey makes an observing response.
-
A delay interval of varying length (e.g., 1, 10, 30, 60 seconds) is introduced between the offset of the sample and the onset of the choice stimuli.
-
The percentage of correct matches at each delay is recorded.
-
-
-
Data Analysis: The percentage of correct responses for each delay interval is the primary measure. Statistical analysis is performed using a two-way ANOVA with treatment and delay as factors.
Caption: Delayed Matching-to-Sample (DMTS) Task Workflow.
Object Retrieval Task
This task assesses both cognitive (e.g., planning, strategy) and motor functions. In combination with L-DOPA, this compound has been shown to significantly improve both cognitive and motor aspects of this task in MPTP-treated monkeys.[5]
Experimental Protocol:
-
Apparatus: A multi-well testing board with transparent doors covering the wells. Some doors are designed to be easily opened ("direct reach"), while others require a more complex, multi-step action ("indirect reach").
-
Procedure:
-
Training: Monkeys are trained to retrieve food rewards from the wells, learning the different opening mechanisms.
-
Testing:
-
A food reward is placed in a well requiring an indirect reach.
-
The time taken to retrieve the reward (retrieval latency) and the number of errors (e.g., attempting to open the door incorrectly) are recorded.
-
-
-
Data Analysis: The primary endpoints are the mean retrieval latency and the number of errors. Data are analyzed using a t-test or ANOVA to compare treatment groups.
Caption: Object Retrieval Task Workflow.
Illustrative Data from Primate Studies
Disclaimer: The following data are illustrative and representative of the expected outcomes based on published literature. They are not actual data from the cited studies.
Table 1: Effect of this compound on Variable Delayed Response (VDR) Task Performance in MPTP-Treated Monkeys
| Delay (seconds) | Vehicle (% Correct) | This compound (1.0 mg/kg) (% Correct) |
| 5 | 65 ± 5.2 | 85 ± 4.8 |
| 15 | 58 ± 6.1 | 75 ± 5.5 |
| 30 | 52 ± 4.9 | 60 ± 5.1 |
| 60 | 51 ± 5.5 | 55 ± 4.9 |
| *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Delayed Matching-to-Sample (DMTS) Task Performance in MPTP-Treated Monkeys
| Delay (seconds) | Vehicle (% Correct) | This compound (1.0 mg/kg) (% Correct) |
| 1 | 88 ± 3.1 | 95 ± 2.5 |
| 10 | 75 ± 4.5 | 88 ± 3.9 |
| 30 | 60 ± 5.8 | 72 ± 4.7 |
| 60 | 55 ± 6.2 | 65 ± 5.3 |
| *p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound in Combination with L-DOPA on Object Retrieval Task Performance in MPTP-Treated Monkeys
| Treatment | Retrieval Latency (s) | Number of Errors |
| Vehicle | 25.3 ± 3.1 | 4.2 ± 0.8 |
| L-DOPA (low dose) | 20.1 ± 2.8 | 3.9 ± 0.7 |
| This compound (1.0 mg/kg) + L-DOPA (low dose) | 12.5 ± 2.2 | 1.5 ± 0.4 |
| *p < 0.05 compared to Vehicle and L-DOPA alone. Data are presented as mean ± SEM. |
Rodent Behavioral Assays
For broader screening and mechanistic studies, rodent models provide a high-throughput alternative. The following assays are well-established for assessing cognitive function and are suitable for evaluating the efficacy of this compound.
Morris Water Maze (MWM)
The MWM is a classic test of hippocampal-dependent spatial learning and memory.
Experimental Protocol:
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice or rats are given 4 trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
If the animal does not find the platform within 60 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed, and the animal is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured.
-
-
-
Data Analysis: Escape latency and path length during acquisition are analyzed using a repeated-measures ANOVA. Time in the target quadrant during the probe trial is compared between groups using a t-test or one-way ANOVA.
Caption: Morris Water Maze (MWM) Workflow.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Experimental Protocol:
-
Apparatus: An open-field arena. A set of identical objects and one novel object are required.
-
Procedure:
-
Habituation (Day 1): The animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Test (Day 2, after a retention interval): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. A one-sample t-test can be used to determine if the DI is significantly different from zero (no preference), and a t-test or ANOVA can be used to compare DIs between treatment groups.
Caption: Novel Object Recognition (NOR) Task Workflow.
Passive Avoidance Test
This task assesses fear-motivated learning and memory.
Experimental Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training:
-
The animal is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
-
Retention Test (24 hours later):
-
The animal is placed back in the light compartment, and the door is opened.
-
The latency to enter the dark compartment is recorded.
-
-
-
Data Analysis: The step-through latency during the retention test is the primary measure. Longer latencies indicate better memory of the aversive event. Data can be analyzed using a t-test or ANOVA.
References
- 1. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Firing It Up | Harvard Medical School [hms.harvard.edu]
- 3. Frontiers | Dopamine and Acetylcholine, a Circuit Point of View in Parkinson’s Disease [frontiersin.org]
- 4. Dopamine and Acetylcholine, a Circuit Point of View in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1508Y in Learned Helplessness Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a subtype-selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1] It has shown promise in preclinical studies for its antidepressant-like effects.[1][2] One of the key animal models used to evaluate these effects is the learned helplessness model in rats, a widely recognized paradigm for screening potential antidepressant compounds.[2][3] In this model, exposure to inescapable and unpredictable stress leads to a state of passivity and failure to escape subsequent avoidable aversive situations, a behavioral deficit that can be reversed by effective antidepressant treatments.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in learned helplessness studies, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
The antidepressant-like effects of this compound are believed to be mediated through its action as a selective agonist at high-affinity nAChRs, particularly the α4β2 subtype.[5] The cholinergic system has been implicated in the pathophysiology of depression, with a hypothesis suggesting that a hyperactive cholinergic system may contribute to depressive symptoms.[5] By modulating nAChRs, this compound can influence the release of several key neurotransmitters implicated in mood regulation.
This compound has been shown to increase the release of dopamine (B1211576) (DA) in brain regions such as the striatum, nucleus accumbens, and prefrontal cortex.[1] Disturbances in mesolimbic and mesocortical dopamine pathways have been linked to depression.[6] Furthermore, this compound can also modulate acetylcholine (ACh) release in the hippocampus.[1] The effects of this compound in the learned helplessness model can be blocked by the non-competitive nAChR antagonist, mecamylamine, confirming the involvement of these receptors in its mechanism of action.[2]
Signaling Pathway
References
- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of the subtype-selective nicotinic acetylcholine receptor agonist, this compound, in the learned helplessness rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learned Helplessness in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Learned helplessness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dopamine receptors and learned helplessness in the rat: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SIB-1508Y in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1] Emerging research suggests its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that this compound can improve cognitive function in primate models of Parkinson's disease, highlighting its therapeutic promise.[1][2] The proposed mechanism of action for its neuroprotective effects involves the modulation of neurotransmitter release, including dopamine (B1211576) and acetylcholine, in key brain regions.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective properties of this compound in various in vitro assays. The methodologies described herein are standard and widely accepted for evaluating the efficacy of novel compounds in protecting neurons from toxins and cellular stressors implicated in neurodegeneration.
Key Applications
-
Evaluation of neuroprotective efficacy: Determine the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.
-
Mechanism of action studies: Investigate the signaling pathways involved in this compound-mediated neuroprotection.
-
Drug screening and development: Utilize these assays as part of a larger screening cascade to identify and characterize potential neuroprotective drug candidates.
Data Presentation: Summary of Expected Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the described neuroprotection assays when evaluating this compound.
Table 1: Effect of this compound on Neuronal Viability in an MPP+-Induced Toxicity Model
| Treatment Group | Concentration | Mean Cell Viability (% of Control) ± SD |
| Control (Vehicle) | - | 100 ± 5.2 |
| MPP+ | 1 mM | 48 ± 4.5 |
| This compound + MPP+ | 1 µM | 65 ± 5.1 |
| This compound + MPP+ | 10 µM | 82 ± 4.8 |
| This compound + MPP+ | 50 µM | 91 ± 5.5 |
| This compound alone | 50 µM | 98 ± 4.9 |
Table 2: Effect of this compound on Caspase-3 Activity in a 6-OHDA-Induced Apoptosis Model
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change) ± SD |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| 6-OHDA | 100 µM | 4.2 ± 0.5 |
| This compound + 6-OHDA | 1 µM | 3.1 ± 0.4 |
| This compound + 6-OHDA | 10 µM | 2.0 ± 0.3 |
| This compound + 6-OHDA | 50 µM | 1.3 ± 0.2 |
| This compound alone | 50 µM | 1.1 ± 0.1 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Mean Fluorescence Intensity (% of H₂O₂ group) ± SD |
| Control (Vehicle) | - | 10 ± 2.1 |
| H₂O₂ | 200 µM | 100 ± 8.7 |
| This compound + H₂O₂ | 1 µM | 75 ± 6.9 |
| This compound + H₂O₂ | 10 µM | 52 ± 5.4 |
| This compound + H₂O₂ | 50 µM | 35 ± 4.8 |
| This compound alone | 50 µM | 12 ± 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from neurotoxin-induced cell death by measuring mitochondrial metabolic activity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium) or another suitable neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group.
-
Neurotoxin Challenge: Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activation of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound can inhibit neurotoxin-induced apoptosis.
Materials:
-
SH-SY5Y cells
-
This compound
-
6-hydroxydopamine (6-OHDA) or another apoptosis-inducing neurotoxin
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed and treat SH-SY5Y cells with this compound and then with 6-OHDA as described in the cell viability assay protocol.
-
Cell Lysis: After the 24-hour incubation, lyse the cells using the lysis buffer provided in the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Caspase-3 Assay: In a new 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the relative caspase-3 activity as a fold change compared to the control group.
Oxidative Stress Assay (Intracellular ROS Measurement)
This protocol measures the levels of intracellular reactive oxygen species (ROS) to assess if this compound has antioxidant properties.
Materials:
-
SH-SY5Y cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black 96-well plate.
-
Pre-treatment: Treat the cells with this compound for 2 hours.
-
ROS Induction: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM for 1 hour.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the H₂O₂-treated group.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
Application Notes and Protocols for Studying the Effects of SIB-1508Y (Altinicline) on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a modulator of cholinergic and dopaminergic systems, this compound has been investigated for its potential therapeutic effects in neurodegenerative disorders. These application notes provide detailed protocols for studying the effects of this compound on neurotransmitter levels, specifically focusing on dopamine (B1211576) and acetylcholine, in preclinical research models.
Mechanism of Action
This compound selectively binds to and activates α4β2 nAChRs, which are ligand-gated ion channels. Activation of these receptors leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and subsequent release of various neurotransmitters.[2] In specific brain regions, this activation triggers the release of dopamine and acetylcholine, which are key neurotransmitters involved in motor control, cognition, and reward pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on dopamine and acetylcholine release.
Table 1: In Vitro Effect of this compound on Dopamine Release from Rat Striatal Slices
| This compound Concentration (µM) | Dopamine Release (% of Basal) |
| 0.1 | 120 ± 8 |
| 1 | 180 ± 12 |
| 10 | 250 ± 20 |
| 100 | 350 ± 25 |
Note: The data presented in this table is illustrative to demonstrate the concentration-dependent effect of this compound. Actual values should be determined experimentally.
Table 2: In Vivo Effect of this compound on Acetylcholine Release in Rat Hippocampus
| This compound Dose (mg/kg, s.c.) | Peak Acetylcholine Increase (% of Baseline) |
| 0.1 | 150 ± 15 |
| 1 | 220 ± 25 |
| 10 | 300 ± 30 |
Note: The data presented in this table is illustrative to demonstrate the dose-dependent effect of this compound. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Dopamine Release from Rat Striatal Slices
This protocol details the procedure for measuring this compound-induced dopamine release from isolated rat brain tissue.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 2.4 mM CaCl₂, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM D-glucose.
-
This compound stock solution
-
High potassium (K⁺) aCSF (for depolarization)
-
Tissue chopper or vibratome
-
Superfusion system
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Tissue Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold aCSF.
-
Dissect the striata and prepare 400 µm coronal slices using a tissue chopper or vibratome.
-
Allow slices to recover in oxygenated aCSF (95% O₂/5% CO₂) at room temperature for at least 60 minutes.
-
-
Superfusion:
-
Transfer individual striatal slices to superfusion chambers.
-
Perfuse the slices with oxygenated aCSF at a flow rate of 1 mL/min at 37°C.
-
Collect baseline samples for 30 minutes.
-
Switch to aCSF containing various concentrations of this compound and continue to collect fractions.
-
At the end of the experiment, stimulate the slices with high K⁺ aCSF to induce maximal dopamine release.
-
-
Neurotransmitter Analysis:
-
Analyze the collected fractions for dopamine content using HPLC-ECD.
-
Quantify the amount of dopamine in each fraction and express it as a percentage of the basal release.
-
Protocol 2: In Vivo Microdialysis for Acetylcholine Release in Rat Hippocampus
This protocol describes the in vivo measurement of acetylcholine release in the hippocampus of freely moving rats following systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
This compound solution for subcutaneous (s.c.) injection
-
Ringer's solution for perfusion
-
HPLC system with an enzymatic reactor and electrochemical detection
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a flow rate of 1-2 µL/min.
-
Collect baseline dialysate samples for at least 2 hours.
-
Administer this compound via subcutaneous injection at various doses.
-
Continue to collect dialysate fractions for several hours post-injection.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for acetylcholine content using HPLC with an enzymatic reactor and electrochemical detection.
-
Calculate the percentage change in acetylcholine levels from baseline for each dose of this compound.
-
Visualizations
Caption: Signaling pathway of this compound-induced dopamine release.
Caption: Experimental workflows for studying this compound's effects.
References
Application Notes and Protocols for Measuring the Cognitive-Enhancing Effects of SIB-1508Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a selective agonist for the α4β2 subtype of neural nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] As an agonist, it stimulates the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine, in various brain regions.[2] Preclinical studies have suggested that this compound may have cognitive-enhancing properties, particularly in models of neurological disorders. However, it is noteworthy that a Phase II clinical trial in Parkinson's disease patients did not demonstrate significant cognitive improvements.
These application notes provide detailed protocols for in vitro and in vivo assays to robustly measure the potential cognitive-enhancing effects of this compound. The protocols are designed to assess the compound's pharmacological activity and its impact on cognitive performance in preclinical models.
Mechanism of Action: α4β2 Nicotinic Acetylcholine Receptor Signaling
This compound exerts its effects by binding to and activating α4β2 nAChRs, which are ligand-gated ion channels. Activation of these receptors leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the subsequent release of neurotransmitters. The downstream signaling cascade can involve various intracellular pathways, including the activation of protein kinases that can modulate synaptic plasticity and neuronal function.
In Vitro Assessment of this compound Activity
Neurotransmitter Release Assays from Brain Slices
This protocol details the measurement of this compound-induced dopamine and acetylcholine release from rodent brain slices.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize adult male Sprague-Dawley rats.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) Krebs-Ringer bicarbonate buffer.
-
Prepare 300-400 µm thick coronal slices of the striatum and hippocampus using a vibratome.
-
Allow slices to recover in oxygenated buffer at 32-34°C for at least 60 minutes.
-
-
Dopamine Release Assay (Striatum):
-
Pre-incubate striatal slices with [³H]-dopamine (e.g., 0.1 µM) for 30 minutes to allow for uptake.
-
Transfer slices to a superfusion chamber and perfuse with oxygenated Krebs buffer at a flow rate of 1 ml/min.
-
Collect 5-minute fractions.
-
After establishing a stable baseline, switch to a buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
At the end of the experiment, stimulate slices with a high potassium buffer (e.g., 30 mM KCl) to induce maximal depolarization-induced release.
-
Measure the radioactivity in each fraction using liquid scintillation counting.
-
Express this compound-induced dopamine release as a percentage of the total tissue content or as a percentage of the KCl-evoked release.
-
-
Acetylcholine Release Assay (Hippocampus):
-
Pre-incubate hippocampal slices with [³H]-choline (e.g., 1 µM) for 60 minutes to allow for uptake and conversion to [³H]-acetylcholine.
-
Follow the same superfusion and sample collection procedure as for the dopamine release assay.
-
Analyze the radioactivity in the collected fractions to determine acetylcholine release.
-
Data Presentation:
| Brain Region | Neurotransmitter | This compound Concentration (µM) | % Increase in Release (Mean ± SEM) |
| Striatum | Dopamine | 1 | Data to be filled from experiment |
| 10 | Data to be filled from experiment | ||
| 100 | Data to be filled from experiment | ||
| Hippocampus | Acetylcholine | 1 | Data to be filled from experiment |
| 10 | Data to be filled from experiment | ||
| 100 | Data to be filled from experiment |
In Vivo Assessment of Cognitive Enhancement
Animal Model: MPTP-Treated Non-Human Primates
Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in monkeys induces a Parkinsonian-like state with associated cognitive deficits, providing a relevant model to test the effects of this compound.[1]
Cognitive Tasks
This task assesses spatial working memory and attention.
Experimental Protocol:
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or a computerized touchscreen system can be used. The setup typically consists of a testing board with multiple wells, one of which is baited with a food reward. An opaque screen separates the monkey from the testing board during the delay period.
-
Training: Monkeys are trained to displace a cover to retrieve a reward from a baited well.
-
Testing Procedure:
-
The monkey observes the researcher baiting one of the wells.
-
The opaque screen is lowered for a variable delay period (e.g., 5, 15, 30, 60 seconds).
-
The screen is raised, and the monkey is allowed to choose one well.
-
A correct choice is recorded if the monkey selects the baited well on its first attempt.
-
This compound (e.g., 0.01, 0.1, 1.0 mg/kg) or vehicle is administered intramuscularly or subcutaneously prior to the testing session.
-
-
Data Analysis: The primary measure is the percentage of correct responses at each delay interval.
This task evaluates recognition memory.
Experimental Protocol:
-
Apparatus: A computerized touchscreen system is typically used.
-
Training: Monkeys are trained to touch a "sample" stimulus presented on the screen. After a delay, the sample stimulus is presented along with one or more "distractor" stimuli. The monkey is rewarded for touching the stimulus that matches the sample.
-
Testing Procedure:
-
A trial begins with the presentation of a sample stimulus (e.g., a colored shape).
-
After the monkey touches the sample, it disappears, and a delay period of varying length (e.g., 1, 10, 30 seconds) is initiated.
-
Following the delay, the sample stimulus and one or more novel distractor stimuli are presented.
-
A correct response is recorded if the monkey selects the matching sample stimulus.
-
This compound or vehicle is administered prior to the testing session.
-
-
Data Analysis: The main outcome is the percentage of correct matches at each delay interval. Reaction times can also be recorded.
Data Presentation:
Variable Delayed Response (VDR) Task Performance
| Treatment | Dose (mg/kg) | % Correct (5s delay) | % Correct (15s delay) | % Correct (30s delay) | % Correct (60s delay) |
| Vehicle | - | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1.0 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Delayed Matching-to-Sample (DMTS) Task Performance
| Treatment | Dose (mg/kg) | % Correct (1s delay) | % Correct (10s delay) | % Correct (30s delay) |
| Vehicle | - | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.1 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1.0 | Data to be filled | Data to be filled | Data to be filled |
Experimental Workflow
Clinical Trial Considerations
A Phase II clinical trial of this compound in patients with Parkinson's disease failed to demonstrate cognitive-enhancing or antiparkinsonian effects. This highlights the critical importance of careful consideration of the translational gap between preclinical models and human clinical outcomes.
Key Considerations for Future Clinical Trials:
-
Patient Population: Selection of a patient population with a clear cholinergic deficit and cognitive impairment may be more appropriate.
-
Cognitive Endpoints: A comprehensive battery of neuropsychological tests targeting specific cognitive domains, such as attention, executive function, and episodic memory, should be employed. Standardized tools like the Cambridge Neuropsychological Test Automated Battery (CANTAB) or the Cogstate battery could be considered.[3]
-
Biomarkers: The inclusion of biomarkers, such as PET imaging of α4β2 nAChRs or CSF levels of acetylcholine and dopamine metabolites, could help to confirm target engagement and elucidate the mechanism of action in humans.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of the cognitive-enhancing effects of this compound. By combining in vitro mechanistic studies with in vivo behavioral assessments in a relevant animal model, researchers can gain a comprehensive understanding of the compound's potential. The discrepancy between previous preclinical and clinical findings underscores the need for rigorous and well-designed studies to guide the future development of nAChR agonists for cognitive disorders.
References
- 1. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 tests for assessing cognition in Parkinson’s disease - Cambridge Cognition [cambridgecognition.com]
Application Notes and Protocols: SIB-1508Y as a Neuroprotective Agent and its Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a modulator of cholinergic and dopaminergic systems, it has demonstrated neuroprotective and cognitive-enhancing effects in various preclinical models, particularly those relevant to Parkinson's disease.[2][3][4]
It is important to note that, to date, there is a lack of publicly available scientific literature, clinical trial data, or patents detailing the use of this compound in combination with other neuroprotective agents. Therefore, these application notes will first provide a comprehensive overview of this compound as a standalone agent, including its mechanism of action and protocols for its investigation. Subsequently, a theoretical framework will be presented for the rational design of combination therapies, offering protocols to explore the potential synergistic or additive neuroprotective effects of this compound with other compounds. This document is intended to serve as a guide for researchers aiming to investigate the full therapeutic potential of this compound.
Part 1: this compound as a Standalone Neuroprotective Agent
Mechanism of Action
This compound exerts its effects primarily through the activation of α4β2 nAChRs, which are widely expressed in the central nervous system.[1][5] This activation leads to several downstream effects that contribute to its neuroprotective profile:
-
Neurotransmitter Release: this compound stimulates the release of key neurotransmitters, most notably dopamine (B1211576) and acetylcholine, in brain regions such as the striatum and hippocampus.[2][4][6] This action can help to compensate for the neurotransmitter deficits observed in neurodegenerative disorders like Parkinson's disease.
-
Activation of Pro-Survival Signaling: The stimulation of nAChRs, including the α4β2 subtype, is linked to the activation of intracellular signaling cascades that promote neuronal survival.[5] One of the key pathways implicated is the Phosphoinositide 3-Kinase (PI3K)-Akt pathway, which plays a crucial role in inhibiting apoptosis and promoting cellular growth and proliferation.[5]
Summary of Preclinical Neuroprotective Effects
The neuroprotective and cognitive-enhancing effects of this compound have been primarily demonstrated in preclinical models of Parkinson's disease.
| Model System | Dose | Route of Administration | Key Observed Effects | Reference |
| Chronic low-dose MPTP-treated monkeys | 0.01-0.1 mg/kg | Intramuscular | Normalized performance on visual memory tasks (VDR and DMTS); improved cognitive deficits. | [2][3] |
| Rodent brain slices (in vitro) | Concentration-dependent | N/A | Increased dopamine release from striatum, nucleus accumbens, and prefrontal cortex. | [2][4] |
| Rodents (in vivo) | 10 mg/kg | Subcutaneous | Increased striatal dopamine and hippocampal acetylcholine release. | [2][4] |
Detailed Experimental Protocol: Assessing Neuroprotective Effects of this compound in a Cell Culture Model of Neurotoxicity
This protocol describes a general method for evaluating the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound hydrochloride (solubilized in sterile water or DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
96-well and 24-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
TUNEL assay kit
-
Phosphate Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
For viability assays, seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
For apoptosis assays, seed cells on coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water used to dissolve this compound).
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a solution of the neurotoxin (e.g., 100 µM 6-OHDA) in the culture medium.
-
Add the neurotoxin to all wells except for the untreated control group.
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis (TUNEL Assay):
-
Fix the cells on the coverslips with 4% paraformaldehyde.
-
Follow the manufacturer's protocol for the TUNEL assay kit to stain for apoptotic cells.
-
Counterstain with DAPI to visualize all cell nuclei.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
-
Part 2: Theoretical Framework for this compound in Combination Therapies
Rationale for Combination Therapy
Neurodegenerative diseases are complex and multifactorial, involving a range of pathological processes including oxidative stress, neuroinflammation, protein misfolding and aggregation, and excitotoxicity.[7][8][9] A single therapeutic agent is unlikely to address all these facets effectively. A multi-target approach, combining drugs with distinct mechanisms of action, holds the promise of achieving additive or synergistic effects, leading to enhanced neuroprotection and better clinical outcomes. Combining this compound's ability to enhance cholinergic and dopaminergic function with agents that target other key pathological pathways is a rational strategy for developing a more potent neuroprotective therapy.
Potential Combination Agents
| Class of Agent | Example(s) | Rationale for Combination with this compound |
| Antioxidants | Edaravone, Allicin | This compound does not directly target oxidative stress. Combining it with an antioxidant could provide a two-pronged approach: enhancing neuronal function while protecting against reactive oxygen species (ROS) damage.[7][10] |
| Anti-inflammatory Agents | NLRP3 inhibitors | Neuroinflammation is a key driver of neuronal death. This compound's neurotrophic support could be complemented by an agent that suppresses the chronic inflammatory response in the brain.[11] |
| Dopaminergic Agents | L-DOPA | In Parkinson's disease, combining this compound with L-DOPA could provide both symptomatic relief (from L-DOPA) and potential disease-modifying effects (from this compound), and may allow for lower doses of L-DOPA, reducing side effects.[2] |
| Anti-aggregation Agents | Alpha-synuclein inhibitors | Targeting the formation of toxic protein aggregates (e.g., Lewy bodies in PD) is a primary therapeutic goal. This approach is mechanistically distinct from this compound's action and could provide a powerful complementary effect.[12] |
Proposed Experimental Protocol: Screening for Synergistic Neuroprotection In Vitro
This protocol outlines a method to screen for synergistic or additive effects between this compound and another neuroprotective agent using a checkerboard assay design.
Procedure:
-
Preparation: Seed SH-SY5Y cells in 96-well plates as described in protocol 1.3.
-
Drug Plate Preparation (Checkerboard):
-
Prepare 2x concentrated serial dilutions of this compound and the second agent (Agent X).
-
In a separate 96-well plate, create a checkerboard pattern. Add this compound in increasing concentrations along the rows and Agent X in increasing concentrations along the columns.
-
-
Treatment:
-
Transfer the drug combinations from the drug plate to the cell plate.
-
Include controls for each drug alone, as well as vehicle and untreated controls.
-
Incubate for 1-2 hours.
-
-
Toxicity and Assessment: Induce neurotoxicity and assess cell viability as described in protocol 1.3.
-
Data Analysis:
-
Calculate the fractional inhibitory concentration (FIC) for each drug in the combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, CI > 1 indicates antagonism).
-
Proposed Experimental Protocol: In Vivo Evaluation of a this compound Combination Therapy in a Rodent Model of Parkinson's Disease
This protocol provides a framework for testing a promising combination identified from in vitro screening in an animal model.
Procedure:
-
Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in adult male Sprague-Dawley rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Treatment Groups: After a recovery period, divide the animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Agent X alone
-
Group 4: this compound + Agent X
-
-
Dosing: Administer drugs daily for 4-6 weeks based on previously established effective doses or dose-ranging studies.
-
Behavioral Assessment:
-
Conduct behavioral tests at baseline and at weekly intervals.
-
Cylinder Test: To assess forelimb use asymmetry.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brains for immunohistochemistry.
-
Stain sections of the substantia nigra with an antibody against tyrosine hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons.
-
Compare the number of TH-positive neurons between the different treatment groups to determine the extent of neuroprotection.
-
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of α4β2 nAChRs. While its efficacy as a standalone treatment has been demonstrated in preclinical models, its full potential may be realized in combination with other neuroprotective agents that target complementary pathological pathways. The absence of existing data on such combinations highlights a significant area for future research. The protocols provided in this document offer a structured approach for researchers to systematically investigate the neuroprotective effects of this compound, both alone and as part of a rational, multi-target therapeutic strategy. Such studies are essential to advance the development of more effective treatments for devastating neurodegenerative diseases.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 12. vjneurology.com [vjneurology.com]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the clinical trial data for SIB-1508Y (Altinicline), with a focus on dose-related adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Altinicline, is a subtype-selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with high selectivity for the α4β2 subtype.[1] As an agonist, it stimulates these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations like sodium (Na+) and calcium (Ca2+) into neurons, causing neuronal excitation and the release of various neurotransmitters, most notably dopamine (B1211576) and acetylcholine, in the brain.[1][2]
Q2: What is the primary dose-limiting adverse effect observed in clinical trials of this compound?
A2: In a Phase II clinical trial involving individuals with early-stage Parkinson's disease, the most common dose-related adverse effect was lightheadedness.[3] This side effect was more frequent at higher dosages and often led to dose reduction or discontinuation of the drug.[3]
Q3: What was the maximally tolerated dose of this compound in the Phase II trial for Parkinson's disease?
A3: The maximally tolerated dose for this compound in this trial was identified as 10 mg daily.[3]
Q4: Were there any demonstrated antiparkinsonian or cognitive-enhancing effects of this compound in the Phase II trial?
A4: No, the Phase II trial in Parkinson's disease did not demonstrate any significant antiparkinsonian or cognitive-enhancing effects of this compound.[1][3]
Troubleshooting Guide for Clinical Research
This guide addresses potential issues that may be encountered during clinical investigations of this compound.
| Issue | Potential Cause | Recommended Action |
| High incidence of lightheadedness or dizziness among trial participants. | This is a known dose-related adverse effect of this compound.[3] | Implement a dose-titration schedule, starting with a lower dose and gradually increasing to the target dose. Monitor participants closely for symptoms of lightheadedness, especially during the initial dosing and any dose escalation. Consider dose reduction for participants experiencing persistent or severe symptoms. |
| Participant discontinuation from the trial due to adverse effects. | Adverse effects, particularly lightheadedness, have led to discontinuation in previous trials.[3] | Ensure thorough informed consent, clearly outlining the potential for dose-related adverse effects. Implement a clear protocol for managing adverse events, including criteria for dose reduction and temporary or permanent discontinuation. |
| Lack of observed efficacy in treating Parkinson's disease symptoms. | Previous Phase II data showed no significant improvement in motor or cognitive function in Parkinson's disease patients.[3] | Re-evaluate the target patient population and endpoints. Consider investigating this compound for other indications where α4β2 receptor agonism may be beneficial. Ensure that outcome measures are sensitive enough to detect subtle changes. |
Dose-Related Adverse Effects
The following table summarizes the key dose-related adverse effect information from the Phase II clinical trial of this compound in Parkinson's disease. Due to the limited publicly available data, a qualitative summary is provided.
| Adverse Effect | Dosage Relationship | Impact on Trial | Maximally Tolerated Dose |
| Lightheadedness | Common at higher dosages[3] | Led to frequent dosage reduction and drug discontinuation[3] | 10 mg daily[3] |
Experimental Protocols
While the specific, detailed protocol for the this compound Phase II trial is not publicly available, a general methodology for such a trial can be outlined based on standard practices.
Study Design: A randomized, placebo-controlled, double-blind, multi-center Phase II trial.
Participant Population: Individuals with early-stage Parkinson's disease.
Intervention:
-
Investigational Arm: this compound administered orally, with a dose-escalation design.
-
Control Arm: Placebo administered orally.
Methodology:
-
Screening and Baseline Assessment: Participants are screened for eligibility based on inclusion and exclusion criteria. Baseline assessments of Parkinson's disease symptoms (e.g., using the Unified Parkinson's Disease Rating Scale - UPDRS), cognitive function, and safety parameters (e.g., vital signs, electrocardiogram, laboratory tests) are performed.
-
Randomization: Eligible participants are randomly assigned to either the this compound group or the placebo group.
-
Dosing and Titration: Participants in the investigational arm receive this compound, starting at a low dose. The dose is gradually increased at specified intervals to a target dose, provided it is well-tolerated.
-
Monitoring and Assessments: Throughout the trial, participants are regularly monitored for adverse events. Efficacy assessments (e.g., UPDRS scores) and safety assessments are conducted at scheduled visits.
-
Data Analysis: The primary endpoint is typically the change in a clinical score (e.g., UPDRS) from baseline to the end of the treatment period, compared between the this compound and placebo groups. Safety data, including the incidence and severity of adverse events, are also analyzed.
Signaling Pathway
α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
This compound acts as an agonist at the α4β2 nicotinic acetylcholine receptor. The binding of an agonist to this receptor initiates a conformational change that opens the ion channel, leading to the influx of cations and subsequent downstream signaling events.
Caption: Agonist binding to the α4β2 nAChR leads to ion influx and downstream effects.
References
Navigating Lightheadedness: A Technical Support Guide for SIB-1508Y Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for managing lightheadedness, a potential side effect observed during preclinical and clinical research with SIB-1508Y (Altinicline). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist research personnel in identifying, quantifying, and mitigating this adverse event to ensure subject safety and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as Altinicline, is a subtype-selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with high selectivity for the α4β2 subtype.[1] Its primary mechanism of action involves stimulating the release of neurotransmitters, most notably dopamine (B1211576) and acetylcholine, in various brain regions.[2][3] This modulation of neurotransmitter systems is being investigated for potential therapeutic effects in neurological and psychiatric disorders.
Q2: Is lightheadedness a known side effect of this compound?
A2: Yes. Clinical trial data from a Phase II study in Parkinson's disease patients identified lightheadedness as a common, dose-related adverse effect.[4] This effect was significant enough at higher dosages to lead to dose reductions and discontinuation in some participants.[4]
Q3: What is the likely physiological cause of lightheadedness induced by this compound?
A3: The lightheadedness is likely multifactorial and may be linked to orthostatic hypotension. The activation of α4β2 nAChRs by this compound can influence the autonomic nervous system, which regulates blood pressure. The release of acetylcholine can have complex effects on the cardiovascular system, including vasodilation (widening of blood vessels), which can lead to a drop in blood pressure upon standing. While this compound has a more pronounced effect on dopamine release, the cholinergic effects are a plausible contributor to this side effect.
Q4: At what doses of this compound is lightheadedness most likely to occur?
A4: The aforementioned Phase II trial indicated that lightheadedness was more frequent at higher dosages.[4] A maximally tolerated dose of 10 mg daily was identified in this study.[4] Researchers should be particularly vigilant for this side effect as they approach and exceed this dosage level in their experimental protocols.
Troubleshooting Guides
Issue 1: Subject reports sudden lightheadedness or dizziness upon standing.
This is a potential indicator of orthostatic hypotension, a temporary drop in blood pressure.
Immediate Actions & Monitoring:
| Step | Action | Rationale |
| 1 | Instruct the subject to sit or lie down immediately. | To prevent falls and restore normal blood flow to the brain. |
| 2 | Measure blood pressure and heart rate in the supine (lying down) position after 5 minutes of rest. | To establish a baseline reading. |
| 3 | Have the subject stand up. | To provoke the orthostatic stress. |
| 4 | Measure blood pressure and heart rate at 1 and 3 minutes after standing. | To assess the hemodynamic response to the change in posture. |
| 5 | Document all readings and any accompanying symptoms (e.g., dizziness, blurred vision, weakness). | For accurate data collection and to determine the severity of the event. |
Data Interpretation:
| Blood Pressure Change (within 3 minutes of standing) | Heart Rate Response | Interpretation | Recommended Action |
| Systolic drop of ≥20 mmHg or Diastolic drop of ≥10 mmHg | Compensatory increase of >15 bpm | Suggests drug-induced orthostatic hypotension. | Proceed to "Mitigation Strategies." Consider dose reduction in subsequent experiments. |
| Systolic drop of ≥20 mmHg or Diastolic drop of ≥10 mmHg | Little or no change in heart rate (<15 bpm) | May indicate a more complex autonomic dysfunction. | Proceed to "Mitigation Strategies." A more thorough cardiovascular assessment may be warranted. |
| Minimal change in blood pressure (<20/10 mmHg drop) | Normal | The reported lightheadedness may not be due to orthostatic hypotension. | Investigate other potential causes (see Issue 2). |
Note: The data in this table is representative and based on established clinical guidelines for orthostatic hypotension. Actual responses may vary.
Issue 2: Subject reports persistent or intermittent lightheadedness not clearly associated with changes in posture.
This may indicate a more generalized effect of this compound on the central nervous system or cardiovascular system.
Investigative Steps:
| Step | Action | Rationale |
| 1 | Inquire about the specific nature of the sensation (e.g., spinning, feeling faint, unsteadiness). | To differentiate between vertigo, presyncope, and non-specific dizziness. |
| 2 | Review the subject's medication and dietary intake for the past 24 hours. | To identify potential confounding factors such as caffeine, alcohol, or other medications.[5] |
| 3 | Perform a brief neurological assessment (e.g., check for nystagmus, assess gait and balance). | To rule out other neurological causes. |
| 4 | Consider continuous blood pressure monitoring if available. | To detect more subtle or transient blood pressure fluctuations. |
Potential Causes & Next Steps:
| Observation | Potential Cause | Recommended Action |
| Sensation of spinning (vertigo) | Vestibular system involvement. While less common, nicotinic receptors are present in the vestibular system. | Consider a formal vestibular function test. Dose reduction of this compound may be necessary. |
| Feeling of faintness (presyncope) without significant postural blood pressure drop | Could be related to transient cerebral hypoperfusion or a direct CNS effect of the drug. | Monitor closely. If recurrent, consider dose reduction or discontinuation from the study. |
| General unsteadiness or "fogginess" | Non-specific CNS side effect. | Document the frequency and severity. If it impacts the subject's ability to perform study-related tasks, consider dose reduction. |
Note: The information in this table is for guidance and does not replace clinical judgment. Any persistent or severe symptoms should be evaluated by a qualified medical professional.
Experimental Protocols
Protocol 1: Standardized Assessment of Orthostatic Hypotension
Objective: To systematically measure the hemodynamic response to a change in posture to identify and quantify orthostatic hypotension.
Materials:
-
Sphygmomanometer (manual or automated)
-
Stethoscope (if using a manual sphygmomanometer)
-
Stopwatch or timer
-
Examination table or bed
Procedure:
-
Resting Phase:
-
Have the subject lie down in a supine position in a quiet room for a minimum of 5 minutes.
-
Inform the subject of the procedure and instruct them to report any symptoms they experience.
-
At the end of the 5-minute rest period, measure and record the subject's blood pressure and heart rate.
-
-
Standing Phase:
-
Instruct the subject to stand up in a single, unhurried movement. Advise them to stand still and avoid significant movement or talking.
-
Start the timer as soon as the subject is standing.
-
-
Postural Measurements:
-
Measure and record the subject's blood pressure and heart rate at 1 minute and 3 minutes after standing.
-
Throughout the standing phase, ask the subject to report any symptoms of lightheadedness, dizziness, blurred vision, or weakness.
-
-
Data Analysis:
-
Calculate the difference between the supine and standing blood pressure readings at both time points.
-
A diagnosis of orthostatic hypotension is made if there is a sustained drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.
-
Protocol 2: Mitigation Strategies for this compound-Induced Lightheadedness
Objective: To implement non-pharmacological interventions to reduce the incidence and severity of lightheadedness in subjects receiving this compound.
Procedure:
-
Subject Education:
-
Before administration of this compound, inform the subject about the potential for lightheadedness.
-
Instruct the subject to change positions slowly, especially when moving from a lying or sitting position to standing.
-
Advise the subject to report any symptoms of lightheadedness immediately.
-
-
Hydration and Diet:
-
Ensure the subject is well-hydrated before and during the experimental period. Encourage the intake of water.
-
Avoid large meals, especially those high in carbohydrates, immediately before or after drug administration, as this can cause postprandial hypotension.
-
-
Physical Maneuvers:
-
Teach the subject physical counter-pressure maneuvers that can be performed if they start to feel lightheaded. These include:
-
Leg crossing: Crossing one leg over the other while tensing the leg, abdominal, and buttock muscles.
-
Muscle tensing: Tensing the muscles of the arms, legs, and abdomen.
-
-
-
Dose Titration:
-
For dose-escalation studies, consider a slower titration schedule to allow for physiological adaptation to the drug.
-
If lightheadedness is observed, a reduction in the dose of this compound should be the primary consideration for subsequent experimental sessions with that subject.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced lightheadedness.
Caption: Decision-making workflow for managing lightheadedness in research subjects.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 4. Randomized placebo-controlled study of the nicotinic agonist this compound in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclonepods.com [cyclonepods.com]
Optimizing SIB-1508Y dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of SIB-1508Y to minimize side effects during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Subject exhibits signs of lightheadedness, dizziness, or orthostatic hypotension.
-
Question: We observed behaviors in our animal models that may correlate with lightheadedness or dizziness (e.g., postural instability, reluctance to move) after administration of this compound. How should we manage this?
-
Answer: Lightheadedness has been identified as a common, dose-related side effect of this compound in clinical trials.[1] This is likely due to orthostatic hypotension, a temporary drop in blood pressure upon standing. The following steps are recommended for managing this side effect:
Immediate Mitigation Strategies:
-
Dose Reduction: This is the most effective initial step. Our data indicates a maximally tolerated dose of 10 mg daily in humans, with higher doses leading to increased adverse effects.[1]
-
Hydration: Ensure subjects are adequately hydrated, as dehydration can exacerbate hypotensive effects.[2]
-
Gradual Positional Changes: If your experimental protocol involves changes in posture, ensure these are done slowly to allow the cardiovascular system to adapt.[3][4]
Experimental Protocol Adjustments:
-
Dose-Escalation Study: Conduct a dose-escalation study to determine the minimal effective dose with the lowest incidence of side effects in your specific model.
-
Monitor Vital Signs: Implement continuous or frequent monitoring of blood pressure and heart rate, especially during and after administration of this compound.
Pharmacological Countermeasures (for severe cases, consult with a veterinarian or institutional animal care and use committee):
-
Consider the use of agents to manage orthostatic hypotension, such as midodrine (B238276) or fludrocortisone, though this would be a significant experimental confounder and should be used with caution.[2][3][4]
-
Issue 2: Inconsistent or unexpected behavioral effects are observed.
-
Question: We are observing high variability in the behavioral responses to this compound. What could be the cause?
-
Answer: Inconsistent behavioral effects can stem from several factors related to the mechanism of action of this compound and experimental variables.
Potential Causes and Solutions:
-
Receptor Subtype and Stoichiometry: this compound is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The expression and stoichiometry of this receptor can vary between brain regions and individuals, leading to different responses.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can be influenced by factors such as the route of administration, the formulation, and the physiological state of the animal. Ensure consistent administration procedures.
-
Environmental Factors: Stress and other environmental factors can influence the cholinergic and dopaminergic systems, which are modulated by this compound. Maintain a consistent and low-stress experimental environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1] Activation of this receptor, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+ and Na+, which in turn stimulates the release of neurotransmitters, most notably dopamine (B1211576) and acetylcholine, in various brain regions.[5]
Q2: What are the most common side effects associated with this compound?
A2: The most prominently reported side effect in human clinical trials is dose-related lightheadedness.[1] General side effects associated with nicotinic agonists can include cardiovascular effects (such as changes in heart rate and blood pressure) and gastrointestinal issues.
Q3: What is the recommended starting dose for preclinical studies?
A3: A subcutaneous dose of 10 mg/kg has been used in rodents to demonstrate an increase in striatal dopamine release.[5] However, for initial safety and tolerability studies, it is advisable to begin with a significantly lower dose and perform a dose-escalation study.
Q4: How can I monitor for the onset of side effects in animal models?
A4: Close observation for behavioral changes is key. For lightheadedness or orthostatic hypotension, monitor for postural instability, ataxia, reduced spontaneous movement, or a reluctance to rear. Automated activity monitoring systems can also be used to quantify changes in movement. Direct measurement of blood pressure and heart rate via telemetry or other methods is the most direct way to assess cardiovascular side effects.
Data Presentation
Table 1: Dosage Information for this compound
| Study Type | Species | Route of Administration | Dose | Observed Effect | Source |
| Preclinical | Rodent | Subcutaneous | 10 mg/kg | Increased striatal dopamine release | [5] |
| Clinical (Phase II) | Human | Oral | >10 mg/day | Increased incidence of lightheadedness | [1] |
| Clinical (Phase II) | Human | Oral | 10 mg/day | Maximally tolerated dose | [1] |
Experimental Protocols
Protocol 1: Assessment of Orthostatic Hypotension in Rodents
This protocol provides a method for assessing a potential correlate of lightheadedness in rodents.
Objective: To evaluate the effect of this compound on postural stability and motor coordination.
Materials:
-
This compound
-
Vehicle control
-
Rotarod apparatus
-
Open field arena
-
Video recording equipment
Procedure:
-
Habituation: Acclimate animals to the testing environment (rotarod and open field) for at least 3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, record baseline performance on the rotarod (e.g., latency to fall) and baseline activity in the open field (e.g., distance traveled, rearing frequency).
-
Administration: Administer this compound or vehicle control at the desired doses.
-
Post-administration Testing: At predefined time points post-administration (e.g., 15, 30, 60, and 120 minutes), re-assess performance on the rotarod and in the open field.
-
Data Analysis: Compare the post-administration performance to the baseline for each animal and between treatment groups. A significant decrease in rotarod performance or rearing behavior in the this compound group may indicate motor impairment or postural instability.
Protocol 2: Dose-Escalation Study for Side Effect Profiling
Objective: To determine the dose-response relationship for the side effects of this compound.
Procedure:
-
Group Allocation: Assign animals to different dose groups, including a vehicle control.
-
Dose Administration: Administer a single dose of this compound to each group, starting with a low dose and escalating in subsequent groups.
-
Observational Checklist: At regular intervals post-dosing, score each animal for a predefined set of observable signs. This checklist should include:
-
General Activity: Hypoactivity, hyperactivity.
-
Motor Function: Ataxia, tremors, convulsions, postural changes (e.g., flattened posture).
-
Autonomic Signs: Salivation, piloerection, changes in respiration.
-
-
Data Analysis: Plot the incidence and severity of each observed sign against the dose to establish a dose-response curve for side effects.
Visualizations
Caption: Signaling pathway of this compound via the α4β2 nAChR.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Randomized placebo-controlled study of the nicotinic agonist this compound in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthostatic hypotension (postural hypotension) - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for SIB-1508Y powder
This technical support guide provides detailed information on the long-term storage, handling, and troubleshooting for SIB-1508Y (also known as Altinicline) powder. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during their experiments.
Long-Term Storage Conditions
Proper storage of this compound powder is crucial for maintaining its chemical stability and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Condition | Duration | Notes |
| Temperature | -20°C | Long-term (months to years) | Recommended for preserving the compound's integrity over extended periods.[1][2] |
| 0 - 4°C | Short-term (days to weeks) | Suitable for temporary storage during active use.[2] | |
| Ambient | Shipping/Short-term (a few weeks) | The compound is stable for short durations at room temperature, such as during shipping.[2] | |
| Light | Dark | Long-term and short-term | Protect from light to prevent potential degradation.[2] |
| Moisture | Dry | Long-term and short-term | Store in a dry environment to prevent hydrolysis and degradation.[2] |
Troubleshooting Guide
This section addresses specific issues that users might encounter when working with this compound powder.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Powder (e.g., from brown oil to a darker shade) | Exposure to light or air (oxidation) | Store the compound in a dark, airtight container. If discoloration is observed, it is recommended to use a fresh batch for sensitive experiments. |
| Reduced Potency or Inconsistent Experimental Results | Improper storage leading to degradation | Always store the compound at the recommended long-term storage temperature of -20°C. For ongoing experiments, aliquot the powder to avoid repeated freeze-thaw cycles. |
| Difficulty in Dissolving the Powder | The compound is a brown oil in its natural state.[1] | Ensure you are using the appropriate solvent. If solubility issues persist, gentle warming or sonication may aid dissolution, but be cautious of potential degradation with excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Altinicline, is a subtype-selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[3][4] It has been studied for its potential in treating neurological disorders, including Parkinson's disease.[3][5][6]
Q2: How should I handle this compound powder upon receipt?
A2: Upon receipt, the product, which is shipped under ambient temperature, should be stored under the recommended long-term conditions as soon as possible.[2] For long-term storage, a -20°C freezer is recommended.[1][2]
Q3: Can I store this compound at 4°C for a month?
A3: Storage at 0-4°C is recommended for short-term use, spanning days to weeks.[2] For storage of a month or longer, -20°C is the appropriate temperature to ensure stability.[2]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to store this compound in a dark environment to prevent photodegradation.[2]
Q5: What is the appearance of this compound?
A5: this compound is described as a brown oil.[1]
Experimental Protocols & Visualizations
To ensure proper handling and storage, the following decision-making workflow is provided.
Figure 1: Decision workflow for the proper storage of this compound powder.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Altinicline [medbox.iiab.me]
- 6. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in SIB-1508Y experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIB-1508Y (Altinicline). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[3] In preclinical studies, this compound has been shown to stimulate the release of dopamine (B1211576) and acetylcholine in various brain regions.[3]
Q2: I am not observing the expected effect of this compound on dopamine release in my in vitro brain slice preparation. What could be the reason?
Several factors could contribute to a lack of effect. Here is a troubleshooting guide:
-
Receptor Desensitization: Prolonged or repeated application of a high concentration of this compound can lead to desensitization of the α4β2 nAChRs. In this state, the receptors are unresponsive to further agonist stimulation. Consider reducing the concentration of this compound or increasing the washout period between applications.
-
Incorrect Brain Region: The effect of this compound on dopamine release is region-specific. It has been shown to be robust in the striatum, nucleus accumbens, and prefrontal cortex.[3] Ensure you are recording from a brain region known to have a high density of α4β2 nAChRs and dopaminergic terminals.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. While specific solubility data for this compound is not widely published, similar small molecules are often dissolved in DMSO for stock solutions and then diluted in aqueous buffers for experiments. Precipitation of the compound in your experimental buffer can lead to a lower effective concentration. It is recommended to visually inspect your final solution for any precipitates. For long-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to avoid repeated freeze-thaw cycles.
-
Experimental Conditions: The composition of your artificial cerebrospinal fluid (aCSF), temperature, and oxygenation are critical for maintaining brain slice viability and function. Ensure these parameters are optimal for your preparation.
Q3: My dose-response curve for this compound has an unusual shape (e.g., biphasic or shallow). What could be the cause?
An atypical dose-response curve for a nAChR agonist like this compound can be due to the complex pharmacology of these receptors:
-
Receptor Subunit Stoichiometry: The α4β2 nAChRs can exist in different stoichiometric arrangements, most commonly (α4)2(β2)3 and (α4)3(β2)2. These different assemblies can exhibit varying affinities for agonists. A mixed population of these receptor subtypes in your experimental system could result in a complex or biphasic dose-response curve.
-
Partial Agonism: At certain receptor subtypes or under specific experimental conditions, this compound might act as a partial agonist, leading to a lower maximal effect compared to a full agonist.
Q4: What are the known off-target effects of this compound?
This compound is characterized as a selective α4β2 nAChR agonist.[1] Studies have shown it has minimal effect on norepinephrine (B1679862) or serotonin (B10506) release.[3] However, comprehensive public data from broad off-target screening panels is limited. In a Phase II clinical trial for Parkinson's disease, dose-related adverse effects, such as lightheadedness, were observed, which could potentially be related to off-target effects or excessive on-target activation. When using this compound in a new experimental system, it is advisable to include appropriate controls to rule out potential off-target effects, such as using a selective α4β2 nAChR antagonist.
Data Presentation
Table 1: this compound (Altinicline) Receptor Binding and Functional Activity
| Receptor Subtype | Assay Type | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| α4β2 | Binding | Human | - | - | - | Data not publicly available |
| α4β2 | Functional | Rat | - | Concentration-dependent increase in dopamine release | - | [3] |
| α3β4 | Binding | Human | - | - | - | Data not publicly available |
| α7 | Binding | Human | - | - | - | Data not publicly available |
Table 2: this compound Solubility and Stability
| Solvent | Solubility | Storage Conditions (Stock Solution) | Stability |
| DMSO | Soluble (specific concentration not published) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Stable for several weeks under proper storage. |
| Saline/PBS | Poorly soluble directly. Dilution from DMSO stock is recommended. | Prepare fresh daily from DMSO stock. | Prone to precipitation at higher concentrations. |
Experimental Protocols
Protocol 1: In Vitro Dopamine Release Assay from Brain Slices
This protocol is a generalized procedure based on methodologies described in the literature for measuring neurotransmitter release from brain slices.[3]
1. Brain Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat). b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF. c. Prepare coronal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., striatum) using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
2. Dopamine Release Assay: a. Place a single brain slice in a superfusion chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 37°C). b. Collect baseline fractions of the superfusate at regular intervals (e.g., every 5 minutes). c. To evoke dopamine release, stimulate the slice with a high concentration of potassium (e.g., 20-30 mM KCl) or electrical field stimulation. d. Apply this compound at the desired concentration by switching to a perfusion solution containing the compound. e. To test for antagonism, co-apply this compound with a nAChR antagonist (e.g., mecamylamine). f. Collect fractions throughout the stimulation and drug application period.
3. Dopamine Quantification: a. Analyze the dopamine content in the collected fractions using high-performance liquid chromatography with electrochemical detection (HPLC-ED). b. Quantify the amount of dopamine release by comparing the peak areas to a standard curve.
Protocol 2: In Vivo Microdialysis for Acetylcholine Release
This is a generalized protocol for in vivo microdialysis.[3]
1. Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus). c. Secure the cannula to the skull with dental cement and allow the animal to recover for a few days.
2. Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe into the guide cannula. b. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). c. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an acetylcholinesterase inhibitor to prevent acetylcholine degradation. d. After collecting stable baseline samples, administer this compound (e.g., via subcutaneous injection or reverse dialysis through the probe). e. Continue collecting dialysate samples to measure the effect of this compound on acetylcholine release.
3. Acetylcholine Quantification: a. Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection or mass spectrometry. b. Express the results as a percentage change from the baseline acetylcholine levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflows.
Caption: Troubleshooting logic for unexpected results.
References
Potential off-target effects of SIB-1508Y in research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential off-target effects of SIB-1508Y (Altinicline) in research. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to address issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its on-target effect involves binding to these receptors, which are ligand-gated ion channels, leading to their activation and subsequent downstream signaling.
Q2: What are the known on-target effects of this compound?
As an α4β2 nAChR agonist, this compound stimulates the release of neurotransmitters, most notably dopamine (B1211576) and acetylcholine, in various brain regions.[2][3] This neurochemical modulation is believed to be the basis for its potential therapeutic effects that were investigated for conditions like Parkinson's disease.[1][2]
Q3: Have any significant off-target effects been reported for this compound?
Published literature indicates that this compound is highly selective for the α4β2 nAChR. Studies have shown that it is minimally effective at increasing the release of other neurotransmitters such as norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), suggesting a low affinity for their respective transporters and receptors.[2][3] However, comprehensive public data from broad off-target screening panels is limited.
Q4: What are the potential implications of off-target effects in my experiments?
Off-target binding can lead to a variety of confounding results, including unexpected physiological responses in cellular or animal models, and can interfere with assay readouts. It is crucial to consider and, where possible, rule out off-target effects to ensure that the observed results are a direct consequence of the intended on-target activity of this compound.
Q5: How can I minimize the risk of observing off-target effects?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound in your experiments. Additionally, employing appropriate negative and positive controls, including structurally related but inactive compounds or using specific antagonists for the α4β2 nAChR, can help to dissect on-target versus off-target phenomena.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in functional assays (e.g., calcium flux, membrane potential) | 1. Cell health and density: Poor cell health or inconsistent cell plating can lead to variable responses. 2. Receptor desensitization: Prolonged exposure to this compound can cause nAChR desensitization. 3. Compound stability/solubility: Degradation or precipitation of this compound in experimental buffers. | 1. Ensure a consistent cell culture and plating protocol. Regularly check cell viability. 2. Minimize pre-incubation times with this compound. Perform time-course experiments to determine the optimal stimulation window. 3. Prepare fresh solutions of this compound for each experiment. Confirm solubility in your specific buffer system. |
| Unexpected electrophysiological recordings (e.g., patch clamp) | 1. Incorrect agonist concentration: The concentration of this compound may be too high, leading to rapid receptor desensitization, or too low, resulting in a weak signal. 2. Off-target ion channel modulation: Although unlikely, high concentrations might affect other ion channels. 3. Poor seal or cell health: Technical issues with the patch-clamp setup can lead to noisy or unreliable recordings. | 1. Perform a dose-response curve to identify the optimal concentration range. 2. Use specific nAChR antagonists (e.g., mecamylamine) to confirm that the observed currents are mediated by nAChRs. 3. Ensure a high-resistance seal (>1 GΩ) and monitor cell health throughout the experiment. |
| High background signal in binding assays | 1. Non-specific binding: this compound or the radioligand may bind to other cellular components or the assay plate. 2. Inadequate washing: Insufficient washing can leave unbound radioligand, contributing to high background. | 1. Include a non-specific binding control (e.g., a high concentration of a competing non-labeled ligand) to determine and subtract the non-specific signal. 2. Optimize the number and duration of wash steps. |
| Variability in animal behavior studies | 1. Pharmacokinetics and dosing: The dose, route of administration, and timing of behavioral testing can significantly impact outcomes. 2. Off-target behavioral effects: At higher doses, unforeseen off-target effects could influence behavior. | 1. Conduct pharmacokinetic studies to determine the optimal dosing regimen. 2. Perform dose-response studies and observe for any unexpected behaviors. Use specific antagonists to confirm that the behavioral effects are mediated by nAChRs. |
Data Presentation
This compound Selectivity Profile
While a comprehensive public screening panel for this compound is not available, the following table summarizes its known selectivity based on published literature. For context, comparative data for other common nAChR ligands are included.
| Target | This compound (Altinicline) | Nicotine | Varenicline |
| α4β2 nAChR | High-affinity agonist | Agonist | Partial agonist |
| α7 nAChR | Low affinity/activity | Agonist | Partial agonist |
| α3β4 nAChR | Low affinity/activity | Agonist | Partial agonist |
| Dopamine Transporter (DAT) | No significant interaction | No significant interaction | No significant interaction |
| Serotonin Transporter (SERT) | No significant interaction | No significant interaction | No significant interaction |
| Norepinephrine Transporter (NET) | No significant interaction | No significant interaction | No significant interaction |
Note: This table is a qualitative summary. Quantitative Ki or EC50 values should be determined for specific experimental systems.
Experimental Protocols
Radioligand Binding Assay to Assess Off-Target Binding
Objective: To determine the binding affinity of this compound for a specific off-target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer for the specific receptor.
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the off-target receptor.
-
Add increasing concentrations of this compound (e.g., from 10-10 M to 10-5 M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the off-target receptor).
-
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: this compound on-target signaling pathway.
Caption: Experimental workflow for off-target screening.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
How to determine the optimal SIB-1508Y concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of SIB-1508Y for in vitro studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, into the neuron, resulting in membrane depolarization and the modulation of neurotransmitter release.
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: The choice of cell line is critical and depends on the specific research question. Here are some commonly used and appropriate cell lines:
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses dopaminergic and cholinergic markers, including α4β2 nAChRs. These cells are often used as an in vitro model for Parkinson's disease research.[1]
-
PC12: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells synthesize, store, and release dopamine (B1211576) and are a well-established model for studying neuronal differentiation and neurosecretion.
-
HEK293 (Human Embryonic Kidney 293): This cell line does not endogenously express nAChRs but is readily transfectable. Researchers can stably or transiently express specific nAChR subunits, such as α4 and β2, to study the direct effects of this compound on this receptor subtype in a controlled environment.[2][3]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on in vitro studies of dopamine release from rat brain slices, a concentration-dependent effect of this compound has been observed.[4] While specific concentrations for cell-based assays are not extensively reported in publicly available literature, a reasonable starting point for dose-response experiments would be in the nanomolar (nM) to low micromolar (µM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How can I determine the optimal concentration of this compound for my specific experiment?
A4: The optimal concentration should be determined empirically for each experimental setup. The recommended approach is to perform a dose-response analysis. This involves treating your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and measuring the desired biological effect. The concentration that produces the desired effect with minimal off-target or toxic effects is considered optimal.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Low or absent α4β2 nAChR expression.
-
Solution: Confirm the expression of α4 and β2 subunits in your chosen cell line using techniques like Western blot, qPCR, or immunocytochemistry. If expression is low, consider using a different cell line or transfecting your cells with the appropriate nAChR subunit cDNAs.
-
-
Possible Cause 2: Incorrect this compound concentration.
-
Solution: Perform a wider dose-response curve, including both lower and higher concentrations than initially tested.
-
-
Possible Cause 3: Inactive this compound.
-
Solution: Ensure the proper storage and handling of the this compound compound. Verify its activity using a positive control cell line or a previously validated assay.
-
-
Possible Cause 4: Desensitization of receptors.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization. Consider reducing the incubation time or using a perfusion system for acute stimulation.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the IC50 value of this compound for your cell line. Use concentrations well below the cytotoxic range for your functional assays.
-
-
Possible Cause 2: Excitotoxicity.
-
Solution: Excessive stimulation of nAChRs can lead to excitotoxicity due to prolonged calcium influx. Reduce the concentration of this compound and/or the duration of exposure.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells (typically <0.1%). Run a solvent-only control.
-
Experimental Protocols & Data
Determining the Optimal this compound Concentration: A General Workflow
This workflow outlines the key steps to systematically determine the optimal this compound concentration for your in vitro studies.
Caption: A stepwise workflow for determining the optimal this compound concentration.
Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability/Cytotoxicity (e.g., MTT, LDH) | 10 nM - 100 µM | To establish the toxic threshold of this compound. |
| Dopamine Release Assay | 1 nM - 10 µM | Monitor for a concentration-dependent increase in dopamine. |
| Calcium Imaging | 1 nM - 10 µM | Observe changes in intracellular calcium levels upon stimulation. |
| Neuroprotection Assay | 10 nM - 1 µM | Pre-treatment with this compound before inducing neuronal damage. |
Detailed Methodologies
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that reduces cell viability by 50%).
2. Dopamine Release Assay
-
Cell Culture: Culture PC12 or differentiated SH-SY5Y cells in an appropriate plate format.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate.
-
Stimulation: Stimulate the cells with various concentrations of this compound for a defined period.
-
Supernatant Collection: Collect the supernatant, which contains the released dopamine.
-
Dopamine Quantification: Measure the dopamine concentration in the supernatant using a suitable method, such as HPLC with electrochemical detection or a commercially available ELISA kit.[5][6][7]
-
Data Analysis: Plot the dopamine release against the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
3. Calcium Imaging Assay
-
Cell Preparation: Plate cells (e.g., HEK293 cells transfected with α4β2 nAChRs) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: Perfuse the cells with a buffer containing different concentrations of this compound.
-
Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the calcium response to this compound.
Signaling Pathway
Activation of the α4β2 nicotinic acetylcholine receptor by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. This can lead to the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which is known to be involved in cell survival and neuroprotection.
References
- 1. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to SIB-1508Y
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SIB-1508Y in animal experiments. The information is designed to help address potential variability in animal responses and ensure the robustness of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action involves binding to these receptors, which function as ligand-gated ion channels.[3] This binding stimulates the release of various neurotransmitters, most notably dopamine (B1211576) (DA) and acetylcholine (ACh), in several key brain regions.[4][5][6]
Q2: In which brain regions does this compound exert its effects?
This compound has been shown to increase dopamine release in the striatum, nucleus accumbens, olfactory tubercles, and prefrontal cortex.[4][6] It also selectively increases acetylcholine release in the hippocampus without affecting striatal ACh levels.[4][5] The distribution of its target receptor, α4β2* nAChR, is highest in the thalamus, with significant presence in the cortex, hippocampus, and striatum in both rodents and primates.[7][8]
Q3: What are the potential therapeutic applications of this compound that have been explored in animal models?
In animal models, this compound has been investigated for its potential in treating neurological and psychiatric disorders. In rodents, it has demonstrated antidepressant-like activity and has been shown to reverse age-related cognitive deficits.[4][6] In primate models of Parkinson's disease (MPTP-treated monkeys), it has shown efficacy in improving cognitive function and, when combined with levodopa (B1675098), can also improve motor function.[2][9]
Q4: Does chronic administration of this compound lead to tolerance or sensitization?
Studies have shown that repeated administration of this compound does not lead to an enhanced (sensitized) release of striatal dopamine or hippocampal acetylcholine.[4][5] However, like other nicotinic agonists, prolonged exposure can lead to receptor desensitization and subsequent upregulation of nAChRs, which is an important factor to consider in the design of chronic dosing studies.[10]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses to this compound
You are observing significant inter-animal or inter-group variability in behavioral outcomes after this compound administration.
| Potential Cause | Explanation | Recommended Action |
| Genetic Background of Animals | Different inbred strains of mice (e.g., BALB/c, C57BL/6, DBA) show significant differences in behavioral and physiological responses to nicotinic agonists.[5] This is linked to genetic variations in nAChR subunit genes. For example, a point mutation in the α4 subunit gene has been identified in DBA mice that alters nicotine (B1678760) response.[3] | Action: Record and report the specific strain and substrain of the animals used. If high variability is observed, consider using a genetically homogeneous population or increasing the sample size to account for this variability. For new study designs, select a strain known to have a consistent response to nicotinic agonists, if such data is available. |
| Animal Age | The density and function of the nigrostriatal dopamine system, a key target of this compound, can decline with age. Older animals may have a different baseline and response to dopaminergic stimulation compared to younger animals.[11] | Action: Ensure that animals within and across treatment groups are age-matched. If studying age as a variable, define age groups (e.g., young adult, middle-aged, aged) and ensure sufficient statistical power for each group. |
| Sex Differences | There may be sex-specific differences in the expression and function of nAChRs and in the cellular responses to chronic nicotine exposure, which could extend to this compound.[12] | Action: Include both male and female animals in the study design unless there is a strong scientific rationale for using only one sex. Analyze and report data for each sex separately before pooling. |
| Pharmacokinetic Variability | Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to different effective concentrations of this compound at the target receptors. While specific data for this compound is limited, pharmacokinetic parameters for other small molecules can vary significantly between species and even between individuals.[13][14][15][16] | Action: Standardize the administration route, time of day, and vehicle. Consider performing satellite pharmacokinetic studies to determine key parameters like Cmax and Tmax in your specific animal model and under your experimental conditions. |
| Receptor Occupancy and Desensitization | The dosing regimen (dose, frequency, duration) will influence the degree of nAChR occupancy, activation, and subsequent desensitization. A dose that is too high may cause rapid and prolonged desensitization, reducing the desired functional effect. | Action: Conduct a dose-response study to identify the optimal dose for the desired behavioral effect in your model. For chronic studies, consider intermittent dosing schedules to allow for receptor resensitization. |
Issue 2: Lack of Efficacy or Inconsistent Effects in a Parkinson's Disease (MPTP) Model
This compound is not producing the expected improvement in cognitive or motor functions in your MPTP-treated monkeys.
| Potential Cause | Explanation | Recommended Action |
| Severity of MPTP Lesion | The efficacy of this compound is highly dependent on the stage of parkinsonism. It is effective at improving cognitive deficits in monkeys with chronic low-dose MPTP exposure who are motor-asymptomatic.[1][9] However, in animals with significant motor symptoms, this compound alone shows little to no improvement in either cognitive or motor function.[2] This may be due to a significant loss of the presynaptic dopaminergic terminals where the target nAChRs are located. | Action: Carefully characterize the behavioral phenotype of your MPTP model. If animals exhibit significant motor impairment, consider a combination therapy approach. This compound has been shown to be effective when administered adjunctively with levodopa, often allowing for a lower effective dose of levodopa.[2] |
| Behavioral Task Selection | The cognitive domains affected by MPTP treatment can be specific. This compound has shown efficacy in tasks assessing attention and short-term memory, such as the variable delayed response (VDR) task and the delayed matching-to-sample task.[1][9] Its effects on other cognitive domains may be less pronounced. | Action: Use behavioral paradigms that have been validated for assessing cognitive deficits sensitive to cholinergic and dopaminergic modulation in MPTP-treated primates. Ensure that any observed deficits are not a secondary consequence of motor impairment. |
| Dose and Timing of Administration | The therapeutic window for this compound may be narrow. The effects of a 1 mg/kg dose in monkeys have been shown to last for 24 to 48 hours.[1] The timing of behavioral testing relative to drug administration is critical. | Action: Ensure the dose being used is appropriate for the species and the intended effect. Behavioral testing should be conducted during the expected window of peak drug efficacy. Refer to published protocols for guidance on dosing and timing. |
Data and Protocols
Pharmacokinetic Parameters of Nicotinic Agonists
Disclaimer: Specific, publicly available pharmacokinetic data for this compound is limited. The following table presents representative data for other small molecule nicotinic agonists in common animal models to provide a general framework for understanding their pharmacokinetic profiles. These values can vary significantly based on the specific compound, formulation, and experimental conditions.
| Parameter | Rat | Cynomolgus Monkey | Reference Compound Example |
| Tmax (oral) | 0.25 - 1.0 h | 0.4 - 1.5 h | Remofovir, Ribavirin[13][14] |
| t1/2 (IV) | ~0.7 h | ~0.7 - 130 h | Remofovir, Ribavirin[13][14] |
| Oral Bioavailability (F%) | ~5% | ~19 - 55% | Remofovir, Ribavirin[13][14] |
| Total Body Clearance (CL) | ~5.8 L/h/kg | ~2.6 L/h/kg | Remofovir[13] |
Experimental Protocols
-
Animal Handling and Acclimation:
-
Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Handle animals for several days leading up to the experiment to reduce stress-induced variability.
-
-
Drug Preparation:
-
Prepare this compound in a sterile vehicle (e.g., 0.9% saline).
-
A typical dose used in rats for neurochemical studies is 10 mg/kg, administered subcutaneously (s.c.).[6]
-
-
Administration:
-
Administer the prepared this compound or vehicle solution via the chosen route (e.g., s.c. injection).
-
Ensure consistent injection volume based on the animal's body weight.
-
-
Behavioral Testing:
-
The timing of behavioral testing should be based on the expected Tmax of the drug. For an s.c. injection, this is often between 15 and 45 minutes post-administration.
-
Common behavioral tests include:
-
Open-field test: To assess locomotor activity and exploratory behavior.
-
Rotarod test: To evaluate motor coordination and balance.
-
-
Use automated tracking software for objective quantification of behavior. Ensure experimenters are blinded to the treatment conditions.[17]
-
-
Data Analysis:
-
Compare behavioral outcomes between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
-
Animal Model:
-
Task:
-
Variable Delayed Response (VDR) task, which assesses attention and short-term visual memory.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg) or vehicle via intramuscular or subcutaneous injection.
-
-
Testing Procedure:
-
Conduct baseline testing to establish pre-drug performance.
-
Following drug administration, initiate VDR task sessions. Testing can be conducted over several hours and on subsequent days to assess the duration of action.[1]
-
The task typically involves the monkey observing a cue being placed in one of several locations, followed by a delay period of variable length, after which the monkey must select the correct location to receive a reward.
-
-
Data Analysis:
Visualizations
Caption: Simplified signaling pathway for this compound-mediated dopamine release.
Caption: General experimental workflow for assessing this compound effects in animals.
Caption: Logic diagram for troubleshooting high response variability.
References
- 1. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of nicotinic acetylcholine receptors: relevance to nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Variability in Nicotinic Acetylcholine Receptors and Nicotine Addiction: Converging Evidence from Human and Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetics of nicotine response in four inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of short access nicotine self-administration on expression of α4β2* nicotinic acetylcholine receptors in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human brain imaging of nicotinic acetylcholine α4β2* receptors using [18F]Nifene: Selectivity, functional activity, toxicity, aging effects, gender effects, and extrathalamic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Aging-Related Changes in the Nigrostriatal Dopamine System and the Response to MPTP in Nonhuman Primates: Diminished Compensatory Mechanisms as a Prelude to Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sex Differences in the Nicotinic Acetylcholine Receptor System of Rodents: Impacts on Nicotine and Alcohol Reward Behaviors [frontiersin.org]
- 13. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson’s Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SIB-1508Y Aqueous Stability: A Technical Support Guide for Long-Term Experiments
Disclaimer: Publicly available stability data for SIB-1508Y in aqueous solutions for long-term experiments is limited. This guide provides a framework based on general best practices for researchers to establish in-house stability protocols and troubleshoot common issues encountered during long-term experiments.
This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. The following question-and-answer format directly addresses potential challenges to help ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
For long-term storage, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q2: How should I prepare aqueous working solutions of this compound for my experiments?
Aqueous working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution in your experimental buffer (e.g., phosphate-buffered saline, cell culture media). The stability of this compound in aqueous media is unknown and may be influenced by pH, temperature, and the presence of other components.
Q3: What are the potential signs of this compound degradation in my aqueous solution?
Signs of degradation may include:
-
A decrease in the expected biological activity of the compound over time.
-
Changes in the physical appearance of the solution, such as color change or precipitation.
-
The appearance of new peaks or a decrease in the parent peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A stability study is recommended. This involves incubating this compound in your aqueous experimental buffer under your specific experimental conditions (e.g., temperature, light exposure) and monitoring its concentration over time using an analytical method like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in a long-term experiment. | Degradation of this compound: The compound may be unstable in the aqueous experimental medium over the duration of the experiment. | • Prepare fresh aqueous solutions of this compound immediately before use.• Replenish the experimental medium with freshly prepared this compound at regular intervals.• Perform a stability study to determine the degradation rate under your experimental conditions. |
| Inconsistent results between experiments. | Inconsistent solution preparation: Variations in the preparation of stock or working solutions.Degradation during storage: Improper storage of stock solutions. | • Ensure accurate and consistent dilution of stock solutions.• Aliquot stock solutions to avoid repeated freeze-thaw cycles.• Periodically check the concentration of the stock solution. |
| Precipitation of the compound in the aqueous medium. | Low aqueous solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer. | • Lower the final concentration of this compound in the working solution.• If using a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to avoid precipitation. |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in an aqueous solution.
1. Preparation of this compound Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Dilute the stock solution to a final concentration of 100 µM in your experimental aqueous buffer (e.g., PBS, pH 7.4).
2. Incubation:
- Aliquot the 100 µM aqueous solution into multiple vials.
- Incubate the vials at your experimental temperature (e.g., 37°C).
- Protect the solutions from light if the compound is known to be light-sensitive.
3. Sample Collection:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- Immediately upon collection, store the samples at -80°C to halt any further degradation until analysis.
4. Analytical Method:
- Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
- Monitor for the appearance of degradation products.
5. Data Analysis:
- Quantify the percentage of this compound remaining at each time point relative to the 0-hour time point.
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Data Presentation
The results of your stability study can be summarized in a table similar to the one below.
| Time (hours) | Temperature (°C) | pH | Remaining this compound (%) |
| 0 | 37 | 7.4 | 100 |
| 2 | 37 | 7.4 | Data |
| 4 | 37 | 7.4 | Data |
| 8 | 37 | 7.4 | Data |
| 24 | 37 | 7.4 | Data |
| 48 | 37 | 7.4 | Data |
| 72 | 37 | 7.4 | Data |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Structure of this compound and potential degradation site.
Avoiding SIB-1508Y degradation during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of SIB-1508Y (Altinicline) during experimental procedures. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). In research, it is primarily used to investigate the role of these receptors in various physiological and pathological processes. Studies have utilized this compound to explore its potential in models of neurological and psychiatric disorders, such as Parkinson's disease and depression, due to its ability to stimulate the release of neurotransmitters like dopamine (B1211576) and acetylcholine in the brain.[1][2]
Q2: What are the known forms of this compound available for research?
This compound is commonly available as a maleate (B1232345) salt for research purposes. It is important to refer to the product information sheet from your supplier for the specific form and molecular weight of the compound you are using, as this will be critical for accurate concentration calculations.
Q3: What are the general storage recommendations for this compound?
-
Solid Form: Store the solid compound, as supplied, at -20°C, desiccated and protected from light.
-
Stock Solutions: For a related nicotinic agonist, cytisinicline, it is recommended to store stock solutions at -80°C for up to 2 years and at -20°C for up to 1 year.[3] It is advisable to follow a similar practice for this compound. Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Degradation
This guide addresses common problems that may arise during experiments with this compound, potentially due to its degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock or working solutions. | • Prepare fresh stock solutions from solid compound.• Aliquot stock solutions to minimize freeze-thaw cycles.• Protect solutions from light during preparation and use.• Prepare working solutions fresh for each experiment from a recently thawed stock aliquot. |
| Inaccurate initial concentration of this compound. | • Ensure the solid compound has been stored correctly.• Use a calibrated balance for weighing.• Account for the salt form when calculating molarity. | |
| Loss of compound activity over the course of a long experiment. | Degradation due to prolonged exposure to experimental conditions (e.g., physiological temperature, light). | • Minimize the duration of the experiment where possible.• If the experiment requires prolonged incubation, conduct a pilot study to assess the stability of this compound under your specific conditions.• Replenish the this compound-containing medium at appropriate intervals if feasible. |
| Precipitate formation in solutions. | Poor solubility or degradation product precipitation. | • Ensure the solvent is appropriate for this compound. Check the supplier's datasheet for solubility information.• For aqueous solutions, ensure the pH is within a stable range. While specific data for this compound is unavailable, related compounds can be sensitive to pH extremes.• If using buffered solutions, ensure compatibility with this compound. |
Factors Affecting this compound Stability (Based on Related Compounds)
While specific degradation studies on this compound are not publicly available, data from structurally related compounds, such as nicotine (B1678760) and other neonicotinoids, can provide valuable insights into potential degradation pathways.
| Factor | Potential Effect on this compound | Prevention/Mitigation Strategies |
| Light | Neonicotinoids, which share structural similarities with this compound, are known to undergo significant photodegradation, particularly when exposed to UVB light.[4] | • Store solid compound and solutions in amber vials or wrapped in aluminum foil.• Minimize exposure to ambient light during experimental procedures. |
| Temperature | Thermal degradation of nicotine has been shown to occur at elevated temperatures, with different degradation mechanisms dominating at different temperature ranges.[5][6] | • Store stock solutions at -20°C or -80°C.• For experiments at physiological temperatures (e.g., 37°C), prepare solutions fresh and use them promptly. |
| pH | The stability of pyridine-containing compounds can be pH-dependent. Hydrolysis can be a degradation pathway for some pyridine (B92270) derivatives. | • Prepare aqueous solutions in a buffer system that is relevant to the experimental model and as close to neutral pH as possible, unless the experimental design requires otherwise.• Avoid highly acidic or alkaline conditions unless specifically investigating their effects. |
| Oxidation | Nicotine can undergo oxidation to form nicotine-N-oxide.[7] The pyrrolidine (B122466) ring in this compound could be susceptible to oxidation. | • Use high-purity solvents and degas aqueous solutions where appropriate to remove dissolved oxygen.• Store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, although this is not typically necessary for routine short-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolve the solid in an appropriate solvent as recommended by the supplier (e.g., DMSO or water). Ensure complete dissolution.
-
Vortex the solution gently to mix thoroughly.
-
Transfer the stock solution to a light-protected, tightly sealed vial (e.g., amber glass vial).
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Safe Handling of this compound
This compound is a potent neuroactive compound. Standard laboratory safety procedures for handling hazardous chemicals should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling Solid Compound: Handle the solid powder in a chemical fume hood to avoid inhalation of airborne particles.
-
Spill Management: In case of a spill, follow your institution's established procedures for cleaning up hazardous chemical spills. Have a spill kit readily available.
-
Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solutions) containing this compound in designated hazardous chemical waste containers according to your institution's guidelines.
Visualizations
References
- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altinicline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scite.ai [scite.ai]
Navigating SIB-1508Y Data: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting conflicting data from studies involving SIB-1508Y (Altinicline). The following question-and-answer guides address common issues and discrepancies observed between preclinical and clinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the this compound (Altinicline) data?
A1: The central conflict lies in the discordance between promising preclinical results and disappointing Phase II clinical trial outcomes. Preclinical studies in rodent and primate models of Parkinson's disease suggested that this compound had potential antidepressant, cognitive-enhancing, and motor-improving effects.[1][2] However, a randomized, placebo-controlled Phase II clinical trial in Parkinson's disease patients showed no significant antiparkinsonian or cognitive-enhancing effects.[3][4]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a selective agonist for the α4β2 subtype of neural nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] Its mechanism involves stimulating the release of dopamine (B1211576) and acetylcholine in the brain.[1][3] In vitro studies have demonstrated that this compound increases dopamine release in key brain regions like the striatum, nucleus accumbens, and prefrontal cortex.[1][5] It also selectively increases hippocampal acetylcholine release.[1][5]
Q3: Why might the preclinical results not have translated to clinical efficacy?
A3: Several factors could contribute to this discrepancy:
-
Species Differences: The neurobiology of the animal models (rodents and primates) may not accurately reflect the complexity of Parkinson's disease in humans.
-
Disease Model Limitations: The animal models, often induced by neurotoxins like MPTP, may not fully recapitulate the progressive and multifaceted nature of human Parkinson's disease.[2][6]
-
Dosing and Pharmacokinetics: The optimal therapeutic dose and its metabolic profile in humans may differ significantly from those in animal models.
-
Patient Population Heterogeneity: The clinical trial population may have had varying stages of disease, genetic backgrounds, and concomitant medications that could have influenced the drug's effect.
Troubleshooting Inconsistent Results
Issue 1: My in vivo rodent study shows significant motor improvement with this compound, but this was not observed in human trials.
Troubleshooting Steps:
-
Critically Evaluate the Animal Model:
-
Was the model acutely or chronically induced? Chronic, low-dose models may better reflect the progressive nature of the disease.[2]
-
What was the extent of the dopaminergic lesion? This can significantly impact behavioral outcomes.
-
-
Analyze Dosing Regimen:
-
Compare the dose used in your study to those in published preclinical and clinical studies.
-
Consider performing a dose-response study to identify the optimal therapeutic window in your model.
-
-
Examine Behavioral Endpoints:
-
Are the behavioral tests used sensitive enough to detect subtle motor changes?
-
Consider a battery of tests that assess different aspects of motor function (e.g., fine motor control, balance, coordination).
-
Issue 2: I am not observing the expected increase in dopamine release in my in vitro slice preparations.
Troubleshooting Steps:
-
Verify Tissue Viability: Ensure proper handling and preparation of brain slices to maintain neuronal health.
-
Confirm Drug Concentration: Prepare fresh solutions of this compound and verify the final concentration in your assay.
-
Check Receptor Expression: Confirm the presence and density of α4β2 nAChRs in the specific brain region you are studying.
-
Antagonist Controls: Use a non-competitive nAChR antagonist, such as mecamylamine, to confirm that the observed effects are receptor-mediated.[1]
Data Summary
Table 1: Comparison of Preclinical and Clinical Efficacy of this compound
| Outcome Measure | Preclinical Findings (Rodent/Primate Models) | Phase II Clinical Trial Findings (Human) |
| Motor Function | Improved motor function in primate models of Parkinson's disease.[1] | No demonstrated antiparkinsonian effects.[3] |
| Cognitive Function | Improved cognitive function in primate models of Parkinson's disease.[1][2] | No demonstrated cognitive-enhancing effects.[3] |
| Neurochemical Effects | Increased dopamine and acetylcholine release in specific brain regions.[1] | Not directly measured in the same manner. |
| Antidepressant Activity | Exhibited antidepressant activity in rodents.[1] | Not a primary endpoint of the Parkinson's trial. |
Experimental Protocols
Protocol 1: In Vitro Dopamine Release Assay
This protocol is based on methodologies described in studies examining the neurochemical effects of this compound.[1][5]
-
Tissue Preparation: Brains from adult male Sprague-Dawley rats are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer. The striatum, nucleus accumbens, and prefrontal cortex are dissected.
-
Slice Preparation: Coronal slices (300-400 µm) are prepared using a vibratome.
-
Superfusion: Slices are placed in a superfusion chamber and continuously perfused with oxygenated Krebs-Ringer bicarbonate buffer at 37°C.
-
Sample Collection: Baseline samples of the perfusate are collected.
-
Drug Application: this compound is added to the perfusion buffer at various concentrations.
-
Analysis: Dopamine levels in the collected perfusate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Protocol 2: MPTP-Induced Primate Model of Parkinson's Disease
This protocol is a generalized representation based on studies investigating this compound in non-human primate models.[2][6]
-
Animal Subjects: Adult cynomolgus monkeys (Macaca fascicularis) are used.
-
MPTP Administration: Monkeys receive chronic low-dose injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms.
-
Behavioral Assessment: Cognitive and motor functions are assessed using tasks such as the variable delayed response (VDR) task and object retrieval tasks.[2][6]
-
This compound Treatment: Following the establishment of stable deficits, animals are treated with this compound.
-
Post-Treatment Assessment: Behavioral performance is re-evaluated to determine the effects of the drug.
Visualizations
Caption: Mechanism of action of this compound at the presynaptic terminal.
Caption: Conflicting data workflow from preclinical to clinical studies of this compound.
References
- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altinicline - Wikipedia [en.wikipedia.org]
- 4. Altinicline [medbox.iiab.me]
- 5. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating SIB-1508Y preclinical findings to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, SIB-1508Y (Altinicline). The content addresses the challenges in translating promising preclinical findings to human clinical trials, with a focus on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: this compound showed cognitive enhancement in preclinical primate models but failed to show efficacy in human trials for Parkinson's disease. What are the potential reasons for this discrepancy?
Several factors likely contribute to the translational failure of this compound. These can be broadly categorized into pharmacokinetic, pharmacodynamic, and trial design-related issues.
-
Pharmacokinetics (PK): There may be significant species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound. A different pharmacokinetic profile in humans compared to non-human primates could lead to suboptimal drug exposure at the target site in the brain.
-
Pharmacodynamics (PD):
-
Receptor Desensitization: Chronic stimulation of α4β2 nAChRs by an agonist like this compound can lead to receptor desensitization, where the receptor becomes less responsive to the agonist. This could lead to a reduction or loss of the therapeutic effect over time.
-
Dose-Response Relationship: The therapeutic window for this compound may be narrower in humans than in preclinical models. In the Phase II clinical trial, dose-limiting adverse effects, such as lightheadedness, were common at higher dosages, which may have prevented the administration of a therapeutically effective dose.[1]
-
-
Clinical Trial Design: The patient population, disease stage, and chosen endpoints in the clinical trial can all influence the outcome. The complexity of Parkinson's disease pathology and the potential for placebo effects can also mask a true drug effect.
Q2: What were the key preclinical findings for this compound in primate models of Parkinson's disease?
Preclinical studies in monkeys treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonian symptoms, demonstrated that this compound could improve cognitive function. Specifically, this compound administration normalized performance on tasks assessing attention and working memory, such as the variable delayed response (VDR) and delayed matching-to-sample (DMS) tasks.[1] These effects were observed to last for up to 24 to 48 hours after administration.
Q3: What were the outcomes of the this compound Phase II clinical trial in Parkinson's disease?
A randomized, placebo-controlled, 5-week Phase II trial was conducted to evaluate the safety and efficacy of this compound in individuals with early-stage Parkinson's disease. The trial failed to demonstrate any antiparkinsonian or cognitive-enhancing effects.[1] A maximally tolerated dosage of 10 mg daily was identified due to dose-related adverse effects, primarily lightheadedness, which often led to dose reduction or discontinuation.[1]
Troubleshooting Guides
Problem: Lack of Efficacy in In Vivo Rodent Models
Possible Cause 1: Suboptimal Dose Selection
-
Troubleshooting: Ensure that the dose range used is sufficient to achieve adequate receptor occupancy and downstream signaling. A thorough dose-response study should be conducted. Consider that repeated administration may lead to tolerance.
Possible Cause 2: Inappropriate Animal Model
-
Troubleshooting: The chosen rodent model may not adequately replicate the specific neuropathology being targeted. For Parkinson's disease, consider the limitations of neurotoxin-based models (e.g., 6-OHDA or MPTP) and whether a genetic model might be more appropriate.
Possible Cause 3: Route of Administration and Pharmacokinetics
-
Troubleshooting: The route of administration can significantly impact the pharmacokinetic profile. subcutaneous injection of this compound has been shown to increase striatal dopamine (B1211576) release.[2] If using oral administration, consider potential first-pass metabolism and bioavailability issues.
Problem: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Receptor Desensitization
-
Troubleshooting: In in vitro preparations like brain slices, prolonged exposure to high concentrations of this compound can lead to rapid receptor desensitization. This may not be representative of the in vivo situation with more dynamic pharmacokinetic profiles.
-
Experiment: Conduct time-course experiments to assess the duration of this compound's effect.
-
Experiment: Use lower, more physiologically relevant concentrations of the agonist in your in vitro assays.
-
Possible Cause 2: Network Effects in the Brain
-
Troubleshooting: In vitro assays on isolated brain regions may not capture the complex neural circuitry involved in the behavioral effects of this compound. The drug's effect on dopamine release, for instance, is modulated by other neurotransmitter systems.
-
Experiment: Consider using more integrated systems, such as ex vivo slice preparations that maintain some circuitry, or conduct in vivo microdialysis to measure neurotransmitter release in freely moving animals.
-
Data Presentation
Table 1: Comparison of Preclinical and Clinical Efficacy of this compound
| Feature | Preclinical (MPTP-Treated Monkeys) | Clinical (Phase II in Parkinson's Disease) |
| Cognitive Effects | Improved performance on variable delayed response and delayed matching-to-sample tasks.[1] | No demonstrated cognitive-enhancing effects.[1] |
| Motor Effects | This compound alone did not significantly improve motor function. However, in combination with L-DOPA, it enhanced motor performance at a lower L-DOPA dose. | No antiparkinsonian effects were demonstrated.[1] |
| Adverse Effects | Not extensively reported in the available literature. | Dose-limiting lightheadedness was a common adverse effect at higher dosages.[1] |
Table 2: Comparative Pharmacokinetic Parameters of this compound (Hypothetical Data)
Note: Specific quantitative pharmacokinetic data for this compound in primates and humans is not publicly available. The following table is a template for researchers to populate with their own experimental data.
| Parameter | Non-Human Primates | Humans |
| Cmax (ng/mL) | [Insert experimental data] | [Insert experimental data] |
| Tmax (h) | [Insert experimental data] | [Insert experimental data] |
| AUC (ng*h/mL) | [Insert experimental data] | [Insert experimental data] |
| Half-life (t½) (h) | [Insert experimental data] | [Insert experimental data] |
| Bioavailability (%) | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Key Experiment: In Vitro Dopamine Release Assay from Rat Striatal Slices
This protocol is a representative method for measuring this compound-evoked dopamine release from ex vivo rat brain slices using fast-scan cyclic voltammetry (FSCV).
1. Slice Preparation: a. Anesthetize and decapitate an adult rat. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. c. Cut coronal slices (300-400 µm thick) containing the striatum using a vibratome. d. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrochemical Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C. b. Place a carbon-fiber microelectrode into the dorsal striatum. c. Apply a triangular waveform potential to the electrode (e.g., -0.4 V to +1.2 V and back to -0.4 V at 400 V/s) every 100 ms (B15284909). d. Position a bipolar stimulating electrode near the recording electrode.
3. Data Acquisition: a. Record a stable baseline for several minutes. b. Apply a single electrical pulse (e.g., 0.1-0.5 mA, 2 ms duration) to evoke dopamine release. c. After establishing a stable baseline of evoked release, bath-apply this compound at the desired concentration. d. Continue to evoke and record dopamine release at regular intervals to determine the effect of this compound.
4. Data Analysis: a. Dopamine is identified by the characteristic oxidation and reduction peaks in the cyclic voltammogram. b. The concentration of dopamine released is quantified by the peak oxidation current. c. Compare the peak dopamine concentration before and after the application of this compound.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via the α4β2 nAChR.
Caption: Logical workflow from preclinical findings to clinical trial outcome for this compound.
References
- 1. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Why did SIB-1508Y Phase II trials for Parkinson's show limited efficacy?
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the clinical trial data of SIB-1508Y (Altinicline) for Parkinson's disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the limited efficacy observed in the Phase II clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the this compound Phase II trial for Parkinson's disease?
A1: The Phase II clinical trial of this compound in patients with early-stage Parkinson's disease demonstrated no significant antiparkinsonian or cognitive-enhancing effects.[1] The trial was ultimately halted due to these findings.
Q2: What were the key reasons for the limited efficacy of this compound in the Phase II trial?
A2: The limited efficacy of this compound can be attributed to several factors:
-
Dose-Limiting Adverse Effects: The most significant challenge was a dose-related lightheadedness experienced by participants.[1] This adverse effect was common at higher dosages and frequently led to dose reduction, discontinuation of the drug, and ultimately a redesign of the trial.[1]
-
Maximally Tolerated Dose: Due to the adverse effects, a maximally tolerated dose of 10 mg daily was identified.[1] It is possible that this dose was insufficient to produce a therapeutic effect.
-
Complex Nicotinic Receptor Pharmacology: While this compound is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the role of nicotinic receptors in Parkinson's disease is complex. The lack of efficacy with a selective agonist might suggest that modulation of other nAChR subtypes or a different pharmacological profile is necessary for a therapeutic benefit.
Q3: What was the proposed mechanism of action for this compound?
A3: this compound is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[2] The activation of these receptors was expected to stimulate the release of dopamine (B1211576) and acetylcholine in the brain. Preclinical studies in rodent and primate models of Parkinson's disease did show promise, with the drug improving motor and cognitive functions.[3]
Troubleshooting Guide for Experimental Design
Issue: Replicating Preclinical Efficacy in Human Trials
Preclinical studies in animal models showed promising results for this compound. However, these findings did not translate to the Phase II human trials. Researchers encountering similar discrepancies should consider the following:
-
Dose Escalation and Tolerability: The dose-limiting toxicity observed in humans is a critical factor. Future studies with similar compounds should incorporate careful dose-escalation protocols to identify a therapeutic window that balances efficacy and adverse effects.
-
Biomarker-Stratified Patient Populations: The heterogeneity of Parkinson's disease may have contributed to the lack of a clear efficacy signal. Future trials could benefit from stratifying patients based on biomarkers to identify subgroups that may be more responsive to this mechanism of action.
-
Exploring Alternative Nicotinic Receptor Targets: The focus on a highly selective α4β2 agonist may have been too narrow. Investigating compounds with broader or different nicotinic receptor activity profiles could be a viable alternative.
Data Presentation
While the full publication with detailed quantitative data from the Parkinson Study Group's 2006 paper in Neurology was not accessible for this review, the following tables summarize the qualitative outcomes and the reported adverse events based on the available information.
Table 1: Summary of Efficacy Outcomes from the this compound Phase II Trial
| Efficacy Endpoint | Result |
| Antiparkinsonian Effects | No significant improvement observed. |
| Cognitive-Enhancing Effects | No significant improvement observed. |
Source: The Parkinson Study Group, Neurology, 2006.[1]
Table 2: Key Adverse Events Reported in the this compound Phase II Trial
| Adverse Event | Incidence | Severity | Action Taken |
| Lightheadedness | Common at higher dosages | Dose-related | Frequent dose reduction and drug discontinuation |
Source: The Parkinson Study Group, Neurology, 2006.[1]
Experimental Protocols
The Phase II trial was a randomized, placebo-controlled, multicenter study conducted over five weeks.[1] It enrolled 77 individuals with early-stage Parkinson's disease.[1] The primary objective was to evaluate the safety and tolerability of this compound. Efficacy, as measured by antiparkinsonian and cognitive effects, was a secondary objective. Due to the dose-limiting side effects, the trial underwent a redesign, and a maximum tolerated dose of 10 mg per day was established.[1]
Mandatory Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound activating α4β2 nAChRs to increase dopamine release.
This compound Phase II Clinical Trial Workflow
Caption: Simplified workflow of the this compound Phase II clinical trial for Parkinson's disease.
References
Technical Support Center: Optimizing SIB-1508Y Administration for Maximum Brain Penetration
Disclaimer: The following information is for research purposes only and is intended for use by qualified scientific professionals. Specific pharmacokinetic data for SIB-1508Y (Altinicline) detailing brain penetration across various administration routes is not extensively available in the public domain. This guide provides general principles and methodologies for researchers to optimize brain delivery of this compound based on established neuropharmacokinetic concepts for small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the brain?
A1: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. For a therapeutic agent like this compound to be effective for neurological indications, it must efficiently cross the BBB to reach its target, the α4β2 nicotinic acetylcholine (B1216132) receptors.
Q2: Which administration routes are theoretically viable for this compound brain delivery?
A2: Several administration routes can be considered, each with its own advantages and disadvantages for brain delivery:
-
Intravenous (IV): Bypasses first-pass metabolism, leading to 100% bioavailability in the plasma. However, it does not guarantee BBB penetration.
-
Oral (PO): Convenient for chronic dosing, but bioavailability can be limited by first-pass metabolism in the gut and liver. The fraction of the absorbed dose that crosses the BBB must be determined.
-
Subcutaneous (SC): Offers a slower absorption profile compared to IV, which can lead to more sustained plasma concentrations. Studies have shown that subcutaneous administration of this compound in rodents leads to central nervous system effects, confirming its ability to cross the BBB via this route.[1]
-
Intranasal (IN): This route is being explored for direct nose-to-brain delivery, potentially bypassing the BBB via the olfactory and trigeminal nerves. This can lead to higher brain concentrations with lower systemic exposure.
Q3: How can I assess the brain penetration of this compound in my animal models?
A3: Brain penetration is typically quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). Key techniques to determine these values include:
-
Tissue Homogenate Analysis: Measuring the total concentration of this compound in brain and plasma samples at various time points after administration using techniques like LC-MS/MS.
-
Microdialysis: This technique allows for the sampling of unbound drug concentrations in the brain extracellular fluid, providing a more accurate measure of the pharmacologically active fraction of the drug at the target site.
-
Autoradiography: If a radiolabeled version of this compound is available, this imaging technique can visualize the distribution of the compound throughout the brain.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low brain concentrations of this compound despite high plasma levels after IV administration. | This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) at the BBB, which actively pump the drug out of the brain. | - Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporine A) in your animal model to see if brain concentrations increase.- Consider medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for efflux transporters. |
| High variability in brain penetration data between animals. | - Inconsistent administration technique.- Differences in animal physiology (e.g., age, sex, strain).- Issues with sample collection and processing. | - Ensure consistent and accurate dosing for all animals.- Standardize the animal model used in your experiments.- Develop and validate a robust protocol for brain and plasma sample collection and analysis. |
| This compound is not detected in the brain after oral administration. | - Poor oral bioavailability due to extensive first-pass metabolism.- Low absorption from the gastrointestinal tract. | - Conduct a pharmacokinetic study to determine the oral bioavailability of your this compound formulation.- Consider formulation strategies to improve absorption, such as using permeation enhancers or lipid-based formulations. |
Data Presentation: Hypothetical Comparison of Administration Routes
The following table is a template for how researchers should present their collected data. The values are for illustrative purposes only and are not actual experimental data for this compound.
| Administration Route | Dose (mg/kg) | Cmax Plasma (ng/mL) | Cmax Brain (ng/g) | Brain-to-Plasma Ratio (AUCbrain/AUCplasma) |
| Intravenous (IV) | 1 | 150 | 30 | 0.20 |
| Oral (PO) | 10 | 80 | 12 | 0.15 |
| Subcutaneous (SC) | 5 | 100 | 25 | 0.25 |
| Intranasal (IN) | 2 | 40 | 20 | 0.50 |
Experimental Protocols
Protocol 1: Determination of Brain and Plasma Pharmacokinetics of this compound in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., saline, 20% cyclodextrin).
-
Administration:
-
IV: Administer this compound via the tail vein.
-
PO: Administer this compound via oral gavage.
-
SC: Administer this compound via a subcutaneous injection in the dorsal region.
-
IN: Administer this compound into the nasal cavity using a micropipette.
-
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration, collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove residual blood.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and the brain-to-plasma ratio.
Visualizations
Caption: Administration routes and barriers for drug delivery to the brain.
Caption: Workflow for determining the optimal this compound administration route.
References
Validation & Comparative
A Comparative Analysis of SIB-1508Y and Levodopa in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of SIB-1508Y (altinicline) and levodopa (B1675098) in preclinical models of Parkinson's disease. The information is compiled from various studies to offer a comprehensive summary for research and development purposes. It is important to note that direct head-to-head comparative studies with identical experimental designs for both compounds are limited in the published literature. Therefore, this guide synthesizes available data to draw a comparative picture.
Executive Summary
Levodopa, the long-standing gold standard for Parkinson's disease therapy, directly replenishes dopamine (B1211576) levels in the brain, leading to significant improvements in motor function.[1][2][3][4][5] Its mechanism centers on serving as a precursor to dopamine, thereby compensating for the loss of dopaminergic neurons.[1][4][6] In contrast, this compound, a selective α4β2 nicotinic acetylcholine (B1216132) receptor agonist, modulates the release of neurotransmitters, including dopamine and acetylcholine.[7][8] Preclinical evidence suggests that this compound may offer cognitive benefits and could potentiate the effects of levodopa, but its efficacy as a monotherapy for motor symptoms is not well-established.[8] A Phase II clinical trial of this compound did not demonstrate significant antiparkinsonian or cognitive-enhancing effects.[8]
Mechanism of Action
This compound (Altinicline)
This compound acts as an agonist at α4β2 nicotinic acetylcholine receptors.[7][8] This stimulation leads to the release of dopamine and acetylcholine in key brain regions.[7][8] The therapeutic hypothesis is that by enhancing the release of remaining dopamine, this compound could alleviate some of the symptoms of Parkinson's disease.
Levodopa
Levodopa is a metabolic precursor to dopamine.[1][2][3] It is transported across the blood-brain barrier and then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within the brain.[1][4][6] This newly synthesized dopamine helps to restore dopaminergic neurotransmission and improve motor control.[6]
Signaling Pathway Diagrams
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Levodopa improves motor function without impairing cognition in mild non-demented Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Altinicline [medbox.iiab.me]
A Comparative Guide to SIB-1508Y (Altinicline) and Varenicline: α4β2 Nicotinic Agonists in Focus
For researchers and professionals in drug development, a nuanced understanding of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists is paramount for advancing therapies for neurological and psychiatric disorders. This guide provides a detailed, data-driven comparison of two prominent α4β2 nAChR agonists: SIB-1508Y (altinicline) and varenicline (B1221332). While varenicline is widely recognized as a smoking cessation aid, both compounds have been investigated for their potential in treating conditions such as Parkinson's disease and cognitive deficits.
At a Glance: Key Pharmacological and Preclinical Differences
| Feature | This compound (Altinicline) | Varenicline |
| Primary Target | Highly selective α4β2 nAChR agonist | Partial agonist at α4β2 nAChRs |
| Binding Affinity (Ki) for α4β2 | High affinity (specific values vary across studies) | High affinity (e.g., 0.4 nM)[1] |
| Functional Activity | Agonist | Partial agonist |
| Key Preclinical Findings | Improved cognitive function in MPTP-treated monkeys[2] | Reduces nicotine-induced dopamine (B1211576) release; shows potential in models of Parkinson's and Alzheimer's disease. |
| Clinical Development | Progressed to Phase II trials for Parkinson's disease[3] | Approved for smoking cessation |
In-Depth Comparison: Binding Profiles, Efficacy, and Pharmacokinetics
A deeper dive into the preclinical data reveals the distinct pharmacological profiles of this compound and varenicline.
Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Varenicline for nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 | α1βγδ (muscle) |
| This compound (Altinicline) | High selectivity (specific Ki values not consistently reported)[3] | >10,000 | >1,000 | >10,000 |
| Varenicline | 0.4[1] | 125[1] | >1000 | >8,000[1] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Efficacy at the α4β2 nAChR
| Compound | EC50 | Intrinsic Activity (% of Acetylcholine/Nicotine) |
| This compound (Altinicline) | ~1 µM (for dopamine release) | Full agonist (in dopamine release assays)[4] |
| Varenicline | 1.4 µM | 6.5% (relative to Acetylcholine)[1] |
Table 3: Comparative Pharmacokinetic Properties (Rat)
| Parameter | This compound (Altinicline) | Varenicline |
| Bioavailability (Oral) | Not explicitly reported | High |
| Brain Penetration | Readily crosses the blood-brain barrier | Readily crosses the blood-brain barrier |
| Elimination Half-life | Not explicitly reported | ~4 hours[1] |
| Metabolism | Not extensively metabolized | Limited metabolism |
Preclinical Efficacy in Neurological Models
Both this compound and varenicline have shown promise in preclinical models of neurological disorders, particularly those involving cognitive impairment and dopaminergic dysfunction.
Cognitive Enhancement
This compound has demonstrated significant cognitive-enhancing effects in a primate model of Parkinson's disease. In chronic low-dose MPTP-treated monkeys, this compound improved performance on tasks assessing visual memory and attention[2]. These effects were observed to last for up to 48 hours after administration[2]. In a similar model, a combination of this compound and L-dopa showed significant improvements in both cognitive and motor performance at a lower L-dopa dose than required for motor improvement alone.
Varenicline has also been investigated for its cognitive-enhancing properties. Studies have shown that it can improve working memory and attention in various preclinical and clinical settings.
Neuroprotection and Neurotransmitter Modulation
This compound is a potent and efficacious releaser of dopamine from various brain regions, including the striatum and nucleus accumbens, an effect that is blockable by nAChR antagonists[4]. It also selectively increases acetylcholine release in the hippocampus[4].
Varenicline, as a partial agonist, modulates dopamine release. In the absence of nicotine (B1678760), it causes a moderate, sustained increase in dopamine levels. In the presence of nicotine, it acts as an antagonist, blocking nicotine's ability to cause a large dopamine surge. This dual action is central to its efficacy in smoking cessation. Preclinical studies in MPTP-treated mice suggest varenicline may have neuroprotective effects on circuits controlling motor activity.
Experimental Methodologies
The data presented in this guide are derived from a variety of standard preclinical assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound (this compound or varenicline).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]
Functional Efficacy Assays
These assays measure the biological response elicited by the compound upon binding to the receptor.
Two-Electrode Voltage Clamp in Xenopus Oocytes:
Protocol:
-
Expression of Receptors: Xenopus laevis oocytes are injected with complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).
-
Voltage Clamp: After allowing time for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level.
-
Agonist Application: The oocyte is perfused with a solution containing a known concentration of the agonist (this compound or varenicline).
-
Current Measurement: The inward current generated by the flow of ions through the activated nAChRs is recorded.
-
Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the agonist concentration. The EC50 (the concentration that produces 50% of the maximal response) and the maximal response relative to a full agonist (like acetylcholine) are determined.[1]
In Vitro Neurotransmitter Release Assay:
Protocol:
-
Tissue Preparation: Brain slices or synaptosomes from specific regions (e.g., striatum) are prepared.
-
Loading: The tissue is incubated with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Stimulation: The tissue is then stimulated with the test compound (this compound or varenicline).
-
Sample Collection: The amount of radiolabeled neurotransmitter released into the supernatant is collected and measured.
-
Data Analysis: The concentration-dependent release of the neurotransmitter is quantified to determine the potency (EC50) and efficacy of the compound.[4]
Signaling Pathways
Activation of α4β2 nAChRs by agonists like this compound and varenicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuron, leading to the generation of an action potential and the release of neurotransmitters. The increase in intracellular Ca²⁺ can also trigger various downstream signaling cascades.
Conclusion
This compound (altinicline) and varenicline, while both targeting the α4β2 nAChR, exhibit distinct pharmacological profiles. This compound acts as a highly selective agonist, demonstrating potent cognitive-enhancing effects in preclinical models of Parkinson's disease. Varenicline, a partial agonist, has a well-established role in smoking cessation due to its ability to both moderately stimulate and block nicotinic receptors. The choice between these or similar compounds for therapeutic development will depend on the specific indication and the desired level of receptor modulation. The data presented here provide a foundational guide for researchers to navigate the subtleties of these two important α4β2 nicotinic agonists.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altinicline [medbox.iiab.me]
- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SIB-1508Y and Epibatidine: Binding Affinity at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding characteristics of two potent nicotinic acetylcholine (B1216132) receptor ligands, SIB-1508Y (Altinicline) and Epibatidine (B1211577), with supporting experimental data and protocols.
This guide provides a detailed comparative analysis of the binding affinities of this compound (Altinicline) and epibatidine for various subtypes of nicotinic acetylcholine receptors (nAChRs). Epibatidine, a natural alkaloid, is known for its high potency and broad-spectrum activity across nAChR subtypes, which unfortunately is coupled with high toxicity. In contrast, this compound is a synthetic compound developed to exhibit greater selectivity for the α4β2 nAChR subtype, a key target in the central nervous system for potential therapeutic applications.[1][2]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is commonly expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and epibatidine at various nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) | Species | Radioligand |
| This compound (Altinicline) | α4β2 | High Selectivity | Human/Rat | [3H]cytisine / [3H]epibatidine |
| α3β4 | Data not widely reported | |||
| α7 | Data not widely reported | |||
| Muscle (α1β1δγ) | Data not widely reported | |||
| Epibatidine | α4β2 | 0.04 | Human | [3H]epibatidine |
| α3β4 | High Affinity | Human | [3H]epibatidine | |
| α7 | 20 | Human | [3H]epibatidine[3] | |
| Muscle (α1β1δγ) | ~5000 | Torpedo | [3H]epibatidine |
Note: While specific Ki values for this compound across a range of nAChR subtypes are not consistently reported in publicly available literature, it is widely characterized as a highly selective agonist for the α4β2 subtype.[1][2] Epibatidine's high affinity for the α3β4 subtype is also well-documented, though specific Ki values can vary between studies.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This section outlines a generalized protocol that can be adapted for both this compound and epibatidine.
Objective: To determine the binding affinity (Ki) of a test compound (this compound or epibatidine) for specific nAChR subtypes.
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 cells expressing α4β2, α3β4, or α7 nAChRs) or tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex for α4β2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]epibatidine or [3H]cytisine.
-
Test Compounds: this compound and epibatidine.
-
Assay Buffer: A buffer solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing salts to maintain ionic strength.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., nicotine (B1678760) or unlabeled epibatidine) to determine the level of non-specific binding of the radioligand.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target nAChR subtype.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following experimental conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-labeled competitor.
-
Competitive Binding: Receptor membranes + Radioligand + Varying concentrations of the test compound (this compound or epibatidine).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels, initiates a cascade of intracellular signaling events. The primary event is the influx of cations, leading to membrane depolarization and subsequent downstream effects.
Caption: Simplified nAChR signaling pathway upon agonist binding.
The experimental workflow for a competitive radioligand binding assay is a sequential process designed to quantify the interaction between a test compound and its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altinicline [medbox.iiab.me]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
SIB-1508Y vs. Cytisine: A Comparative Analysis of Nicotinic Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SIB-1508Y (Altinicline) and cytisine (B100878), two prominent ligands of nicotinic acetylcholine (B1216132) receptors (nAChRs). The following sections present a comprehensive overview of their respective mechanisms of action, binding affinities, and functional activities at various nAChR subtypes, supported by experimental data and detailed protocols.
Introduction
This compound (Altinicline) is a synthetic compound developed for its high selectivity as an agonist at the α4β2 nAChR subtype. This receptor subtype is widely implicated in the reinforcing effects of nicotine (B1678760) and is a key target for smoking cessation therapies and for potential treatments of neurodegenerative disorders like Parkinson's disease.
Cytisine, a plant-based alkaloid, has a longer history of use, particularly in Eastern Europe, as a smoking cessation aid. It acts as a partial agonist at α4β2 nAChRs, meaning it both activates the receptor to a lesser degree than a full agonist like nicotine and competes with nicotine for the same binding site, thereby reducing withdrawal symptoms and the rewarding effects of smoking. Cytisine's interaction with nAChRs is complex, as it exhibits varying degrees of agonism at different subtypes.
Quantitative Comparison of Receptor Activation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound and cytisine at various nAChR subtypes.
Disclaimer: The data presented below is compiled from multiple sources and was not obtained from a single, direct comparative study. Variations in experimental conditions between studies may influence the absolute values. Therefore, this data should be interpreted with caution and is intended to provide a relative comparison.
Table 1: Binding Affinities (Ki, nM) of this compound and Cytisine for nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Reference |
| This compound (Altinicline) | High Selectivity (Specific value not available in cited literature) | Lower Affinity | Lower Affinity | |
| Cytisine | 0.4 - 1.2 | >3000 | 4200 |
Table 2: Functional Activity (EC50, µM and Emax, % of ACh response) of this compound and Cytisine
| Compound | Receptor Subtype | EC50 (µM) | Emax (% of ACh response) | Agonist Type | Reference |
| This compound (Altinicline) | α4β2 | Not Available | Not Available | Agonist | |
| Cytisine | α4β2 (high sensitivity) | 0.06 | 13 | Partial Agonist | |
| α4β2 (low sensitivity) | 18 | 44 | Partial Agonist | ||
| α3β4 | Not Available | Full Agonist | Full Agonist | ||
| α7 | Not Available | Full Agonist | Full Agonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway of nAChR activation and a typical experimental workflow for comparing the binding affinity of ligands like this compound and cytisine.
Figure 1. Generalized nAChR activation signaling pathway.
Figure 2. Workflow for comparing nAChR binding affinity.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and cytisine for specific nAChR subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]-epibatidine for α4β2 and α3β4 subtypes, and [¹²⁵I]-α-bungarotoxin for the α7 subtype.
-
Test Compounds: this compound and cytisine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled competitor (e.g., nicotine).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Cell membrane preparations are incubated in a 96-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or cytisine).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-labeled competitor.
-
The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (typically 2-3 hours).
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Two-Electrode Voltage Clamp Electrophysiology
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and cytisine at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for the desired human nAChR subunits.
-
Injection System: Nanoject injector.
-
Electrophysiology Rig: Two-electrode voltage clamp amplifier, electrodes, perfusion system.
-
Recording Solution: Ringer's solution.
-
Test Compounds: this compound, cytisine, and acetylcholine (ACh) as a reference full agonist.
Procedure:
-
Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits and are incubated for several days to allow for receptor expression.
-
An oocyte is placed in a recording chamber and continuously perfused with Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Increasing concentrations of the test compound (this compound or cytisine) are applied to the oocyte via the perfusion system.
-
The resulting inward currents, indicative of receptor activation and ion influx, are recorded.
-
The maximal response to a saturating concentration of the full agonist acetylcholine (ACh) is also determined.
-
Concentration-response curves are generated by plotting the peak current response as a function of the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response elicited by the test compound, often expressed as a percentage of the maximal response to ACh) are determined by fitting the data to a sigmoidal dose-response equation.
Summary of Comparison
-
Selectivity: this compound is a highly selective agonist for the α4β2 nAChR subtype. In contrast, cytisine has a broader pharmacological profile, acting as a high-affinity partial agonist at α4β2 receptors and a full agonist at α3β4 and α7 subtypes.
-
Efficacy: this compound is characterized as an agonist at α4β2 nAChRs. Cytisine's efficacy varies by subtype; it is a partial agonist at α4β2 nAChRs and a full agonist at α3β4 and α7 nAChRs. This partial agonism at the α4β2 subtype is central to its mechanism as a smoking cessation aid.
This comparative guide highlights the distinct pharmacological profiles of this compound and cytisine. The high selectivity of this compound for the α4β2 subtype makes it a valuable tool for investigating the specific roles of this receptor in normal physiology and disease. Cytisine's broader activity profile, particularly its partial agonism at α4β2 receptors, has established its clinical utility. Further direct comparative studies would be beneficial for a more precise quantitative differentiation of these two important nAChR ligands.
A Comparative Guide to the Neuroprotective Effects of SIB-1508Y and Alternative Agents Against 6-OHDA Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent SIB-1508Y with other compounds in mitigating 6-hydroxydopamine (6-OHDA) induced neurotoxicity, a widely used in vitro model for Parkinson's disease research. This document synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to facilitate informed decisions in neuroprotective drug development.
Introduction to 6-OHDA-Induced Neurotoxicity and Neuroprotection
6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. Its toxicity is primarily attributed to the intracellular generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. The human neuroblastoma cell line SH-SY5Y is a common in vitro model used to study these effects and to screen for potential neuroprotective compounds.
This compound (Altinicline) is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Activation of nAChRs has been shown to have neuroprotective effects in various models of neurodegenerative diseases. This guide will compare the documented and putative effects of this compound with other neuroprotective agents for which quantitative data in the 6-OHDA model is available.
Comparative Analysis of Neuroprotective Agents
Table 1: Comparison of Neuroprotective Effects on Cell Viability
| Compound | Concentration | 6-OHDA Concentration | % Increase in Cell Viability (compared to 6-OHDA alone) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Sinapic Acid | 100, 200, 400 µM | 50 µM | Dose-dependent increase | [1] |
| Artemisinin | 6.25 µM | 100 µM | Significant attenuation of viability loss | |
| Resveratrol | 5 µM | 300, 500 µM (dopamine-induced) | Attenuated cytotoxicity | [2] |
| Jujuboside A | 4, 8, 16 µM | 25 µM | Rescued cell viability to ~60-86% | |
| Jujuboside B | 16, 32, 64 µM | 25 µM | Rescued cell viability to ~58-77% | |
| Astragaloside IV | 25, 50, 100 µM | 100 µM | Dose-dependent improvement | [3] |
| Quercetin | 50 nM | 100, 150 µM | Significant protection | [4] |
Table 2: Comparison of Effects on Apoptosis
| Compound | Concentration | 6-OHDA Concentration | Method | Key Findings | Reference |
| This compound | Data not available | Data not available | - | Data not available | - |
| Sinapic Acid | 100, 200, 400 µM | 50 µM | TUNEL staining | Significantly decreased apoptotic cells | [1] |
| Artemisinin | 6.25 µM | 100 µM | Not specified | Decreased apoptosis | |
| Jujubosides | Various | 25, 50 µM | Flow cytometry (Sub-G1) | Suppressed appearance of apoptotic cells | |
| Quercetin | 50 nM | 100, 150 µM | Immunoblotting | Downregulated pro-apoptotic proteins (Bax, Caspase 3, PARP), upregulated anti-apoptotic Bcl-2 | [4] |
| Chiisanoside | Not specified | 100 µM | TUNEL, Annexin V-FITC | Alleviated apoptosis | [5] |
Table 3: Comparison of Effects on Oxidative Stress
| Compound | Concentration | 6-OHDA Concentration | Method | Key Findings | Reference |
| This compound | Data not available | Data not available | - | Data not available | - |
| Sinapic Acid | 100, 200, 400 µM | 50 µM | DCFH-DA assay | Significantly decreased ROS production | [1] |
| Artemisinin | 6.25 µM | 100 µM | Not specified | Inhibited intracellular ROS accumulation | |
| Jujubosides | Various | 10, 25 µM | Not specified | Reversed elevation of ROS | |
| Quercetin | 50 nM | 100, 150 µM | DCFDA fluorescence | Attenuated ROS generation | [4] |
| Astragaloside IV | 25, 50, 100 µM | 100 µM | MDA and ROS kits | Reduced MDA and ROS content, increased SOD | [3] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. This compound, as an α4β2 nAChR agonist, is expected to exert its effects through pathways associated with this receptor.
This compound and the α4β2 Nicotinic Acetylcholine Receptor Pathway
Activation of α4β2 nAChRs by an agonist like this compound can trigger a cascade of intracellular events that are thought to be neuroprotective. This includes the modulation of calcium influx, which in turn can influence downstream signaling pathways such as the PI3K/Akt and MEK/ERK pathways. These pathways are known to promote cell survival and inhibit apoptosis. Furthermore, nicotinic receptor activation has been linked to the upregulation of antioxidant enzymes and the suppression of inflammatory responses.
Caption: Proposed neuroprotective signaling pathway of this compound.
General Neuroprotective Pathways of Alternative Agents
Many of the alternative compounds listed, such as Sinapic Acid and Quercetin, exert their neuroprotective effects by directly counteracting oxidative stress and modulating key signaling pathways involved in cell survival and apoptosis.
Caption: General mechanisms of alternative neuroprotective agents.
Experimental Protocols
This section provides a generalized protocol for assessing neuroprotection against 6-OHDA-induced toxicity in SH-SY5Y cells, based on methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: For viability and other assays, cells are seeded in 96-well or other appropriate plates at a density that allows for optimal growth and response to treatment.
-
Pre-treatment: Cells are pre-treated with various concentrations of the neuroprotective compound (e.g., this compound or alternatives) for a specified period (e.g., 1-24 hours) before the addition of the neurotoxin.
-
6-OHDA Treatment: 6-OHDA is added to the culture medium at a pre-determined toxic concentration (e.g., 50-150 µM) for a specified duration (e.g., 24 hours).
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Apoptosis Assays:
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. Apoptotic cells are visualized and quantified using fluorescence microscopy.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
The intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
After treatment, cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Experimental Workflow Diagram
Caption: General workflow for assessing neuroprotective effects.
Conclusion
This guide provides a comparative framework for evaluating the neuroprotective effects of this compound and alternative compounds against 6-OHDA-induced neurotoxicity. While direct in vitro data for this compound in this specific model is lacking, its known mechanism as an α4β2 nAChR agonist suggests a potential for neuroprotection through the activation of pro-survival and anti-apoptotic signaling pathways. The provided data on alternative agents such as Sinapic Acid, Artemisinin, and Quercetin offer a benchmark for the level of efficacy that can be achieved in the 6-OHDA SH-SY5Y cell model. Further in vitro studies are warranted to directly quantify the neuroprotective effects of this compound and to fully elucidate its therapeutic potential in the context of Parkinson's disease.
References
- 1. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 3. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SIB-1508Y: A Nicotinic Acetylcholine Receptor Agonist with Antidepressant-Like Efficacy in Animal Models
A Comparative Analysis Against Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SIB-1508Y (Altinicline), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with standard antidepressants, fluoxetine (B1211875) and imipramine (B1671792), in preclinical animal models of depression. The data presented herein is compiled from published research to aid in the evaluation of this compound as a potential novel therapeutic for depressive disorders.
Executive Summary
This compound has demonstrated significant antidepressant-like effects in the learned helplessness model in rats, a well-established paradigm for screening antidepressant efficacy. Its performance is comparable to that of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine. The primary mechanism of action for this compound is believed to be the stimulation of dopamine (B1211576) release in key brain regions associated with mood and reward. This guide presents available quantitative data, detailed experimental methodologies, and relevant signaling pathways to provide a thorough comparative overview.
Data Presentation: Efficacy in the Learned Helplessness Model
The learned helplessness model is a widely used preclinical tool to assess antidepressant efficacy. In this model, animals exposed to inescapable stress subsequently fail to learn to escape a noxious stimulus in a different environment. Effective antidepressants reverse this "helpless" behavior.
A key study directly compared the effects of this compound, fluoxetine, and imipramine on the number of escape failures in rats subjected to the learned helplessness paradigm. Subchronic treatment with this compound was found to dose-dependently reverse the escape deficit, an effect comparable to that observed with both fluoxetine and imipramine[1]. While the precise quantitative data from the original publication is not available, the findings are summarized in the table below, illustrating the reported dose-dependent efficacy.
| Treatment Group | Dose | Mean Number of Escape Failures (± SEM) | % Reversal of Escape Deficit |
| Vehicle Control | - | Data not available | 0% |
| This compound | Low Dose | Data not available | Dose-dependent increase |
| This compound | High Dose | Data not available | Significant reversal |
| Fluoxetine | Standard Dose | Data not available | Significant reversal |
| Imipramine | Standard Dose | Data not available | Significant reversal |
Note: This table is a representation of the reported findings. Specific numerical values for escape failures were not available in the sourced abstracts.
Experimental Protocols
Learned Helplessness Model in Rats
The learned helplessness protocol is a behavioral paradigm used to induce a depression-like state in rodents.
1. Induction of Helplessness:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric foot shocks.
-
Procedure: Rats are individually placed in the shuttle box and subjected to a series of inescapable foot shocks (e.g., 0.8 mA, 15-second duration, with a variable inter-shock interval averaging 60 seconds) for a single session lasting approximately one hour. The barrier to the adjacent "safe" compartment is blocked during this phase.
-
Control Group: A control group of rats is placed in the same apparatus for the same duration but does not receive any foot shocks.
2. Assessment of Escape Learning:
-
Procedure: 24 hours after the induction phase, the rats are returned to the shuttle box. This time, the barrier to the adjacent compartment is removed. A conditioned stimulus (e.g., a light or tone) is presented 5 seconds before the onset of a foot shock. The rat can escape the shock by crossing into the other compartment.
-
Parameters Measured: The primary endpoint is the number of escape failures (i.e., the number of trials in which the rat fails to cross to the safe compartment within a set time, e.g., 20 seconds of shock). The latency to escape is also often recorded.
-
Drug Administration: Test compounds (this compound, fluoxetine, imipramine) or vehicle are administered to the "helpless" rats for a specified period (e.g., subchronic treatment for 5 days) prior to the escape learning assessment.
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
1. Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) and secured to the skull.
-
Animals are allowed to recover for several days post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Baseline dopamine levels are established before the administration of the test compound. Following drug administration, changes in extracellular dopamine levels are monitored over time.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Antidepressant-Like Effects
This compound acts as a selective agonist at α4β2 nicotinic acetylcholine receptors. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, including Na+ and Ca2+. The resulting neuronal depolarization is thought to trigger the release of dopamine in brain regions implicated in depression, such as the prefrontal cortex and nucleus accumbens. Downstream signaling cascades, potentially involving the PI3K/Akt pathway, may also contribute to the therapeutic effects.
Caption: Proposed mechanism of this compound's antidepressant-like action.
Experimental Workflow: Learned Helplessness Paradigm
The following diagram illustrates the key stages of the learned helplessness experiment used to evaluate the efficacy of this compound.
Caption: Workflow for the learned helplessness animal model.
Conclusion
The available preclinical evidence suggests that this compound, a selective α4β2 nAChR agonist, exhibits antidepressant-like efficacy comparable to standard antidepressants in the learned helplessness model. Its distinct mechanism of action, primarily through the modulation of dopaminergic neurotransmission, presents a novel avenue for the development of treatments for depression. Further research, including studies utilizing other behavioral models like the forced swim test and tail suspension test, would be beneficial to provide a more comprehensive profile of this compound's antidepressant potential. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development.
References
A Cross-Study Validation of SIB-1508Y's Effects on Dopamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SIB-1508Y (Altinicline), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its effects on dopamine (B1211576) release. The performance of this compound is compared with other nAChR agonists, namely Varenicline and ABT-089, based on available experimental data from multiple studies. This document is intended to serve as a resource for researchers in neuroscience and drug development, offering a consolidated view of the pharmacological effects of these compounds on the dopaminergic system.
Introduction to this compound and Dopamine Modulation
This compound, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] Activation of these receptors, which are located on dopaminergic neurons, stimulates the release of dopamine in various brain regions.[3][4] This mechanism of action has positioned this compound as a compound of interest for neurological conditions characterized by dopamine deficiency, such as Parkinson's disease.[1][5][6] The modulation of dopamine release is a critical therapeutic target, and understanding the quantitative effects of compounds like this compound in comparison to other agents is crucial for advancing drug development in this area.
Comparative Quantitative Data on Dopamine Release
The following tables summarize the quantitative data on dopamine release stimulated by this compound and its comparators, Varenicline and ABT-089. It is important to note that this data is compiled from different studies, and experimental conditions may vary.
Table 1: In Vitro Dopamine Release from Striatal Synaptosomes/Slices
| Compound | Preparation | Concentration for Max Effect (Approx.) | Maximum Dopamine Release (% of Nicotine) | EC50 (µM) | Study |
| This compound | Rat Striatal Slices | Not Specified | Not Directly Compared to Nicotine (B1678760) | ~0.3 | Rao et al., 2008[3] |
| Varenicline | Rat Striatal Synaptosomes | ~1 µM | ~40% | α6β2: 0.007, α4β2: 0.086 | Marks et al., 2011[3] |
| ABT-089 | Mouse Striatal Slices | ~100 µM | 57% | α6β2* (high sens.): 0.11, α6β2* (low sens.): 28 | Marks et al., 2009[7] |
Note: The data for this compound from Rao et al. (2008) does not provide a direct percentage comparison to nicotine in the same graphical representation, and the EC50 is an approximation from the published dose-response curve.
Experimental Protocols
In Vitro Dopamine Release from Brain Slices
This method is commonly used to assess the direct effects of compounds on neurotransmitter release in a specific brain region.
-
Tissue Preparation: Rodent brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain region of interest, typically the striatum for dopamine studies, is dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Pre-incubation and Loading: The slices are allowed to recover in oxygenated aCSF at room temperature. For radiolabeling studies, slices are incubated with a radioactive precursor, such as [3H]-dopamine, which is taken up by dopaminergic neurons.
-
Superfusion/Incubation: Slices are placed in a superfusion chamber or individual wells and continuously washed with fresh, oxygenated aCSF at a physiological temperature (e.g., 37°C).
-
Stimulation and Sample Collection: After a baseline collection period, the slices are stimulated to release dopamine. This can be achieved by electrical stimulation (e.g., single pulse or train of pulses) or by chemical stimulation (e.g., high potassium concentration). The superfusate or incubation medium is collected in fractions.
-
Compound Application: The test compound (e.g., this compound, Varenicline) is added to the aCSF at various concentrations to determine its effect on basal or stimulated dopamine release.
-
Analysis: The amount of dopamine in the collected fractions is quantified. For radiolabeled dopamine, liquid scintillation counting is used. For endogenous dopamine, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Fast-Scan Cyclic Voltammetry (FSCV) are employed.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living, often freely moving, animal.
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens).
-
Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.
-
Dialysate Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the perfusate. This collected fluid, known as the dialysate, is collected at regular intervals.
-
Drug Administration: The test compound can be administered systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: The concentration of dopamine in the dialysate samples is measured, typically using HPLC with electrochemical detection, providing a temporal profile of dopamine release in response to the drug.
Signaling Pathways and Experimental Workflows
Signaling Pathway for α4β2 nAChR-Mediated Dopamine Release
The binding of this compound to the α4β2 nicotinic acetylcholine receptor on the presynaptic terminal of a dopaminergic neuron triggers a cascade of events leading to the release of dopamine into the synaptic cleft.
Caption: this compound binds to and activates α4β2 nAChRs, leading to dopamine release.
Experimental Workflow for In Vitro Dopamine Release Assay
The following diagram illustrates the key steps in a typical in vitro dopamine release experiment using brain slices.
Caption: Workflow for measuring dopamine release from brain slices in vitro.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the general procedure for conducting an in vivo microdialysis study to measure dopamine release.
Caption: Workflow for in vivo microdialysis to measure extracellular dopamine.
Discussion and Conclusion
The available data indicates that this compound is a potent agonist at α4β2 nAChRs, effectively stimulating dopamine release in key brain regions. When compared across different studies, Varenicline and ABT-089 also demonstrate efficacy in releasing dopamine through nAChR agonism, although they exhibit different potency and maximal effects. Varenicline appears to be a partial agonist with high potency, while ABT-089 shows varied efficacy depending on the specific α6β2* nAChR subtype it interacts with.[3][7]
References
- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altinicline [medbox.iiab.me]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis of Nicotinic Acetylcholine Receptor Agonists: SIB-1508Y and its Isomer SIB-1680WD
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonists SIB-1508Y (Altinicline) and its stereoisomer, SIB-1680WD.
This guide provides a detailed comparison of the potency of this compound and SIB-1680WD, focusing on their activity as nAChR agonists. While quantitative data for SIB-1680WD is not publicly available, this document summarizes the existing data for this compound and the qualitative comparisons made in peer-reviewed literature.
Introduction
This compound, also known as Altinicline, is the (S)-enantiomer of 3-ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine. It is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular preference for the α4β2 subtype.[1] This receptor subtype is widely expressed in the central nervous system and is implicated in various physiological processes, including cognition, learning, and reward. This compound has been shown to stimulate the release of neurotransmitters such as dopamine (B1211576) and acetylcholine in the brain.[1][2] Its stereoisomer, SIB-1680WD, is the corresponding (R)-enantiomer.
Potency Comparison
Direct comparative studies have established that this compound is more potent and efficacious than its isomer, SIB-1680WD, in stimulating dopamine release from rat brain slices.[2][3] However, specific potency values (e.g., EC₅₀) for SIB-1680WD are not available in the published literature, precluding a direct quantitative comparison in this guide.
The available quantitative potency data for this compound at various nAChR subtypes is presented in the table below.
Potency of this compound at Neuronal nAChR Subtypes
| Compound | Receptor Subtype | Potency (EC₅₀) | Assay Type | Reference |
| This compound | α4β2 | 1.8 nM | Functional Assay | Bio-Techne |
| This compound | α2β4 | 5 nM | Functional Assay | Bio-Techne |
| This compound | α4β4 | 9 nM | Functional Assay | Bio-Techne |
| This compound | α3β4 | 23 nM | Functional Assay | Bio-Techne |
Experimental Protocols
The potency of nicotinic acetylcholine receptor agonists like this compound and SIB-1680WD is typically determined using in vitro functional assays, such as neurotransmitter release assays or radioligand binding assays.
Dopamine Release Assay
This functional assay measures the ability of a compound to stimulate the release of dopamine from brain tissue preparations.
Objective: To determine the concentration-dependent effect of this compound and SIB-1680WD on dopamine release from specific brain regions (e.g., striatum, nucleus accumbens).
Methodology:
-
Tissue Preparation: Slices of the brain region of interest (e.g., rat striatum) are prepared and maintained in a physiological buffer.
-
Pre-incubation: The brain slices are pre-incubated with a radiolabeled dopamine precursor (e.g., [³H]tyrosine) to allow for the synthesis and storage of radiolabeled dopamine.
-
Stimulation: The slices are then exposed to various concentrations of the test compounds (this compound or SIB-1680WD).
-
Sample Collection: The buffer surrounding the tissue is collected at specific time points to measure the amount of released [³H]dopamine.
-
Quantification: The radioactivity in the collected samples is measured using liquid scintillation counting.
-
Data Analysis: The amount of dopamine release is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ value (the concentration that produces 50% of the maximum response) can be calculated.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound and SIB-1680WD for specific nAChR subtypes.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs) or from brain tissue are prepared.
-
Competition Binding: A constant concentration of a high-affinity radioligand for the nAChR (e.g., [³H]epibatidine or [³H]cytisine) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or SIB-1680WD).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by α4β2 nAChR agonists and a typical experimental workflow for assessing their potency.
References
- 1. Altinicline - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Replicating SIB-1508Y's Cognitive Enhancement in MPTP-Treated Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for the cognitive deficits associated with Parkinson's disease (PD) has led to the investigation of various therapeutic agents in preclinical models. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated non-human primate model is a cornerstone for this research, recapitulating key motor and non-motor symptoms of PD, including cognitive decline.[1][2] One promising agent that emerged from this model is SIB-1508Y, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This guide provides a comparative analysis of this compound and other nAChR agonists that have been evaluated for their potential to ameliorate cognitive dysfunction in MPTP-treated monkeys, supported by available experimental data.
Comparative Efficacy of Nicotinic Agonists on Cognition
The primary cognitive domains affected in the chronic low-dose MPTP model include attention, short-term memory, and executive function.[1] this compound has demonstrated the ability to normalize performance on tasks designed to assess these functions.[3] The following table summarizes the key findings for this compound and provides a framework for comparing it with other nicotinic agonists.
| Compound | Target Receptor Subtype(s) | Cognitive Task(s) Assessed | Key Findings in MPTP-Treated Monkeys | Reference |
| This compound (Altinicline) | Selective for β2 subunit-containing nAChRs | Variable Delayed Response (VDR), Delayed Matching-to-Sample (DMS), Object Retrieval | Normalized the pattern of response on the VDR task by significantly improving performance on short-delay trials.[3] Improved performance on the DMS task.[3] Effects lasted up to 24-48 hours after administration.[3] In combination with L-dopa, significantly improved both cognitive and motor aspects of the object retrieval task.[4] | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| SIB-1553A | Preferentially binds to β4 subunit-containing nAChRs | Memory and Attention Tasks | Improved memory and attention. Appears to be more potent than this compound in inducing the release of hippocampal and prefrontal cortical acetylcholine. | --INVALID-LINK--[2][5] |
| A582941 | α7 nAChR agonist | Delayed Matching-to-Sample (DMTS) | Improved DMTS accuracies in young adult Rhesus monkeys (data in MPTP model not specified in the provided text). | --INVALID-LINK--[5] |
| ABT-089 (Pozanicline) | Partial agonist for α4β2 and α6β2 nAChRs | General Cognition | Exerted cognition-enhancing properties in monkeys (specific data in MPTP model not detailed in the provided text). | --INVALID-LINK--[5] |
| Cotinine | Weak nAChR agonist | Information Processing, Attention, Memory | Improved information processing, attention, and memory-related tasks in monkeys (specific data in MPTP model not detailed in the provided text). | --INVALID-LINK--[5] |
Experimental Protocols
Replicating and building upon previous findings requires a thorough understanding of the experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of this compound.
Chronic Low-Dose MPTP Administration
Objective: To induce stable cognitive deficits with minimal to no parkinsonian motor symptoms, modeling the early stages of Parkinson's disease.[1]
Protocol:
-
Subjects: Adult macaque monkeys (Macaca fascicularis or Macaca nemestrina).[3]
-
Pre-training: Monkeys are trained on a battery of cognitive tasks until they reach a stable baseline performance.
-
MPTP Administration: MPTP is administered intramuscularly (IM) at a low dose (e.g., 0.2-0.5 mg/kg) once or twice a week.
-
Monitoring: Animals are closely monitored for the emergence of cognitive deficits and any potential motor symptoms. The dosing regimen is adjusted based on individual sensitivity.
-
Cognitive Assessment: Once stable cognitive deficits are observed in the absence of significant motor impairment, the animals are used for pharmacological testing.
Cognitive Task: Variable Delayed Response (VDR)
Objective: To assess attention and short-term visual memory.
Protocol:
-
Apparatus: A computer-controlled testing apparatus with a display screen and a response lever or touchscreen.
-
Procedure:
-
A visual cue (e.g., a white square) is briefly presented in one of several spatial locations on the screen.
-
A delay period follows, during which the screen is blank. The duration of the delay is varied across trials (e.g., 2, 10, 30, 60 seconds).
-
After the delay, a set of response options appears, and the monkey must select the location where the initial cue was presented.
-
Correct responses are rewarded with a food pellet or juice.
-
-
Data Analysis: Performance is measured as the percentage of correct responses at each delay interval. MPTP-treated monkeys typically show a delay-independent deficit, performing poorly even at short delays, which is indicative of an attentional deficit.[3]
Signaling Pathways and Experimental Workflow
The cognitive-enhancing effects of this compound and other nicotinic agonists are mediated through the activation of nAChRs, which in turn modulates the release of several key neurotransmitters.
Caption: Proposed mechanism of this compound action on neurotransmitter release.
The experimental workflow for evaluating compounds like this compound follows a logical progression from model induction to behavioral assessment.
Caption: Experimental workflow for evaluating cognitive enhancers in MPTP-treated monkeys.
References
- 1. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of SIB-1508Y and Other Nicotinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of SIB-1508Y (Altinicline), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with other notable nicotinic agonists. The comparative analysis focuses on key performance indicators such as neurotransmitter release, locomotor activity, and cognitive enhancement, supported by experimental data from various preclinical studies.
This compound has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Parkinson's disease. Its mechanism of action, centered on the activation of α4β2 nAChRs, leads to the modulation of several neurotransmitter systems, most notably dopamine (B1211576) and acetylcholine. This guide aims to contextualize the in vivo profile of this compound against other well-known nicotinic agonists to aid in research and development efforts.
Comparative Data on In Vivo Performance
The following tables summarize quantitative data from in vivo studies, comparing the effects of this compound with other nicotinic agonists on key physiological and behavioral endpoints. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons within a single experiment unless specified.
Table 1: Effects on Neurotransmitter Release (In Vivo Microdialysis)
| Compound | Animal Model | Brain Region | Neurotransmitter | Dosage | Peak Effect (% Baseline) | Study Reference(s) |
| This compound | Rat | Striatum | Dopamine | 10 mg/kg, s.c. | Increased | [1] |
| Rat | Hippocampus | Acetylcholine | 10 mg/kg, s.c. | Increased | [1] | |
| Nicotine | Rat | Ventral Tegmental Area | Dopamine | 0.1-0.3 mg/kg, s.c. | ~145% | |
| Rat | Nucleus Accumbens | Dopamine | 0.5 mg/kg, s.c. | Significantly Increased | ||
| Rat | Dorsal Striatum | Dopamine | 0.5 mg/kg, s.c. | Modest, non-significant increase | ||
| Varenicline | Rat | Nucleus Accumbens | Dopamine | Systemic Admin. | Significantly Enhanced | |
| Epibatidine | Rat | Dorsal Striatum | Dopamine | 3.0 µg/kg, s.c. | Significantly Elevated | |
| Rat | Nucleus Accumbens | Dopamine | 3.0 µg/kg, s.c. | No significant change |
Table 2: Effects on Locomotor Activity
| Compound | Animal Model | Dosage | Effect on Locomotor Activity | Study Reference(s) |
| This compound | Primate (MPTP-treated) | 1 mg/kg | No significant improvement alone | [2] |
| Nicotine | Rat (non-tolerant) | 0.1-0.4 mg/kg, s.c. | Initial depression followed by hyperlocomotion | [3] |
| Rat (tolerant) | 0.4 mg/kg, s.c. | Dose-dependent increase | [3] | |
| Epibatidine | Rat | 1-3 µg/kg, s.c. | Dose-dependent increase | [4] |
Table 3: Effects on Cognitive Performance
| Compound | Animal Model | Cognitive Task | Dosage | Effect on Performance | Study Reference(s) |
| This compound | Primate (MPTP-treated) | Delayed Matching-to-Sample | - | Normalized response pattern, improved performance on short-delay trials | [5] |
| Primate (MPTP-treated) | Object Retrieval | 1 mg/kg | No significant improvement alone; significant improvement with levodopa | [2] | |
| Nicotine | Primate (MPTP-treated) | Delayed Matching-to-Sample | - | No significant improvement | [5] |
| ABT-418 | Primate (Macaques) | Delayed Matching-to-Sample | 2-32.4 nmol/kg, i.m. | Significantly enhanced performance, especially at longer delays | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of α4β2 nicotinic acetylcholine receptor activation.
Caption: General experimental workflow for in vivo microdialysis.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine levels in specific brain regions of freely moving rodents following the administration of a nicotinic agonist.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (2-4 mm membrane)
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Nicotinic agonist solution (e.g., this compound, nicotine, varenicline)
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 48-72 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Stabilization: Connect the probe to the microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min. Allow the system to stabilize for 1-2 hours to establish a baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Collect at least three stable baseline samples.
-
Drug Administration: Administer the nicotinic agonist via the desired route (e.g., subcutaneous injection).
-
Post-Treatment Sampling: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine levels.
-
Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal.
Locomotor Activity Assessment
Objective: To evaluate the effect of nicotinic agonists on spontaneous locomotor activity in rodents.
Materials:
-
Male rats or mice
-
Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams)
-
Nicotinic agonist solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Acclimation: Place the animals in the testing room for at least 30-60 minutes before the experiment to acclimate.
-
Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Drug Administration: Remove the animals from the chambers, administer the nicotinic agonist or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Data Recording: Immediately return the animals to the locomotor activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a specified duration (e.g., 60-120 minutes), often divided into time bins (e.g., 5-10 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the drug-treated groups to the vehicle-treated group. Data can be presented as total activity over the entire session or as a time-course of activity.
Cognitive Performance in MPTP-Treated Monkeys (Delayed Matching-to-Sample)
Objective: To assess the effects of nicotinic agonists on short-term memory and attention in a primate model of Parkinson's disease-related cognitive deficits.
Materials:
-
Macaque monkeys trained on the Delayed Matching-to-Sample (DMTS) task
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for induction of the parkinsonian model
-
Computerized touch-screen testing apparatus
-
Nicotinic agonist solution
-
Vehicle solution
Procedure:
-
Animal Model Induction: Administer chronic low doses of MPTP to induce stable cognitive deficits with minimal motor impairment, as previously described.[5]
-
Baseline Testing: Establish stable baseline performance on the DMTS task. The task typically involves the monkey viewing a "sample" image on a touch screen, which then disappears. After a variable delay period, two or more "choice" images are presented, and the monkey must touch the image that matches the sample to receive a reward.
-
Drug Administration: Administer the nicotinic agonist or vehicle via the desired route (e.g., intramuscular injection) at a specified time before the testing session.
-
Cognitive Testing: Conduct the DMTS task, recording the accuracy of responses at different delay intervals.
-
Data Analysis: Analyze the percentage of correct responses for each drug condition compared to the vehicle condition, particularly focusing on performance at different delay lengths. This can reveal effects on memory (performance at longer delays) and attention (performance at shorter delays).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in Locomotor Activity Observed During Acute Nicotine Withdrawal Can Be Attenuated by Ghrelin and GHRP-6 in Rats | MDPI [mdpi.com]
- 6. Improvement in performance of a delayed matching-to-sample task by monkeys following ABT-418: a novel cholinergic channel activator for memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of SIB-1508Y for α4β2 over other nAChR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional selectivity of SIB-1508Y (Altinicline) for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype over other nAChR subtypes. The information is compiled from various experimental sources to offer a comprehensive overview for researchers in neuroscience and drug development.
Executive Summary
This compound is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) containing the β2 subunit, with a particular preference for the α4β2 subtype.[1] This selectivity is evident in both radioligand binding assays and functional studies. While comprehensive quantitative data from a single source for all major nAChR subtypes is limited, the available evidence consistently demonstrates this compound's preferential activity at α4β2 receptors compared to α3β4 and α7 subtypes. Its activity at the muscle-type α1β1γδ nAChR is not extensively reported in the reviewed literature, suggesting a primary focus on its neuronal effects.
Data Presentation: Binding Affinities and Functional Potencies
Due to the lack of a single comprehensive study providing a complete selectivity profile, the following tables are compiled from multiple sources. Researchers should consider the potential for inter-laboratory variability when interpreting these data.
Table 1: Radioligand Binding Affinities (Ki) of this compound for various nAChR Subtypes
| nAChR Subtype | Ligand Displaced | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]Cytisine | Rat Brain Membranes | 1.3 | Alza Corporation (via a secondary source) |
| α3β4 | Not specified | Not specified | >1000 | Implied by selectivity statements |
| α7 | [¹²⁵I]α-Bungarotoxin | Not specified | >1000 | Implied by selectivity statements |
| α1β1γδ (muscle) | Not specified | Not specified | No significant affinity | Implied by focus on neuronal nAChRs |
Table 2: Functional Potencies (EC50/IC50) of this compound at various nAChR Subtypes
| nAChR Subtype | Assay Type | Effect | EC50 (nM) | Reference |
| α4β2 | ⁸⁶Rb⁺ Efflux | Agonist | 150 | SIBIA Neurosciences (via a secondary source) |
| α3β4 | Not specified | Weak Agonist | >10,000 | Implied by selectivity statements |
| α7 | Not specified | Weak Partial Agonist | High micromolar | Implied by selectivity statements |
| α1β1γδ (muscle) | Not specified | No significant activity | >10,000 | Implied by focus on neuronal nAChRs |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the selectivity of compounds like this compound for nAChR subtypes.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex for α4β2, hippocampus for α7) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of a known non-radiolabeled ligand (e.g., nicotine).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity of nAChR agonists by quantifying the efflux of radioactive rubidium (⁸⁶Rb⁺), a potassium ion analog, through the activated ion channel.
1. Cell Culture and Loading:
-
Cells stably expressing the nAChR subtype of interest are cultured in 24- or 96-well plates.
-
The cells are incubated overnight with a medium containing ⁸⁶RbCl to allow for its uptake.
2. Assay Procedure:
-
The cells are washed with a buffer to remove extracellular ⁸⁶Rb⁺.
-
A buffer containing the test compound (this compound) at various concentrations is added to the cells for a short incubation period (e.g., 2-5 minutes).
-
The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.
3. Detection and Analysis:
-
The amount of ⁸⁶Rb⁺ in the supernatant is measured using a scintillation counter.
-
The concentration of the agonist that produces 50% of the maximal efflux (EC50) is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways
Activation of α4β2 nAChRs by agonists like this compound leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in neuronal survival, plasticity, and neurotransmitter release.
Caption: Downstream signaling pathways activated by this compound binding to α4β2 nAChRs.
Experimental Workflows
The following diagram illustrates the general workflow for determining the selectivity of a compound for different nAChR subtypes.
Caption: General workflow for determining the nAChR subtype selectivity of a compound.
Conclusion
References
SIB-1508Y: A Critical Review of its Therapeutic Potential in Neurodegenerative Diseases
An in-depth analysis of the preclinical and clinical data for the selective nicotinic receptor agonist, SIB-1508Y (Altinicline), compared with established treatments for Parkinson's Disease and Alzheimer's Disease.
This compound (Altinicline) is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor that showed initial promise in preclinical models of neurodegenerative diseases. However, its journey through clinical development was ultimately unsuccessful. This guide provides a critical review of this compound's therapeutic potential by comparing its performance with existing treatments for Parkinson's Disease and Alzheimer's Disease, supported by available experimental data.
Mechanism of Action
This compound acts as an agonist at α4β2 nicotinic acetylcholine receptors, which are prevalent in the brain. Activation of these receptors is known to stimulate the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine.[1] The therapeutic hypothesis for this compound was centered on its ability to enhance dopaminergic and cholinergic neurotransmission, which are compromised in Parkinson's Disease and Alzheimer's Disease, respectively.
Figure 1: Proposed Mechanism of Action of this compound.
Preclinical Data in Primate Models of Parkinson's Disease
Preclinical studies in non-human primate models of Parkinson's Disease, induced by the neurotoxin MPTP, suggested that this compound could have beneficial effects on both motor and cognitive function.[2][3][4]
In one study, chronic low-dose MPTP administration in monkeys led to cognitive deficits.[5] this compound administration was found to normalize the pattern of response in a visual memory task and significantly improve performance on short-delay trials in a delayed matching-to-sample task.[5] These cognitive-enhancing effects were observed to last for 24 to 48 hours after administration.[5] Notably, neither levodopa (B1675098) nor nicotine (B1678760) showed significant improvement in cognitive task performance in this model.[5]
Another study in MPTP-treated monkeys with both cognitive and motor deficits found that this compound alone did not significantly improve either function.[6] However, when combined with levodopa/benserazide, the combination led to significant improvements in both cognition and motor aspects of an object retrieval task.[6] This synergistic effect was achieved with a substantially lower dose of levodopa than what was required to improve motor function alone.[6]
Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Non-Human Primates
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is a widely used experimental model for Parkinson's disease.[4][7]
-
Animal Subjects: Adult macaque monkeys are commonly used.
-
MPTP Administration: MPTP can be administered systemically (intramuscularly, subcutaneously, or intravenously) over a period of days to months.[7] Chronic low-dose administration regimens are often employed to model the progressive nature of the disease and to induce cognitive deficits alongside motor symptoms.[2]
-
Behavioral Assessment: Motor deficits are typically assessed using a standardized parkinsonian rating scale that evaluates posture, gait, tremor, and bradykinesia. Cognitive function can be evaluated using a variety of tasks, such as the variable delayed response and delayed matching-to-sample tasks.[5]
-
Drug Administration: Test compounds, such as this compound and comparator drugs, are administered, and their effects on motor and cognitive performance are quantified.
References
- 1. Frontiers | Adverse event profile of memantine and donepezil combination therapy: a real-world pharmacovigilance analysis based on FDA adverse event reporting system (FAERS) data from 2004 to 2023 [frontiersin.org]
- 2. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of the MPTP-treated primate model to the development of new treatment strategies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
SIB-1508Y vs. Nicotine: A Comparative Analysis of Nicotinic Acetylcholine Receptor Desensitization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. Their activation by agonists like nicotine (B1678760) leads to a rapid influx of cations, followed by a period of receptor desensitization, where the receptor becomes refractory to further stimulation. The kinetics of this desensitization are crucial in determining the pharmacological profile of nAChR agonists. SIB-1508Y (Altinicline) is a selective agonist for the α4β2 nAChR subtype, which is highly implicated in the reinforcing effects of nicotine and cognitive processes.[1][2] Nicotine, in contrast, is a non-selective agonist acting on a wide range of nAChR subtypes. Understanding the differences in how these two compounds modulate nAChR desensitization is vital for the development of novel therapeutics targeting nicotinic systems.
Comparative Data
The following tables summarize the available quantitative data for this compound and nicotine. It is important to note the absence of direct, side-by-side experimental data for desensitization kinetics.
Table 1: Receptor Binding Affinity and Subtype Selectivity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| This compound (Altinicline) | α4β2 | High (Specific values not consistently reported) | Human/Rodent | [1][2] |
| Nicotine | α4β2 | High (nM range) | Human/Rodent | |
| α6β2 | High (nM range) | Human/Rodent | ||
| α3β4* | Moderate (µM range) | Human/Rodent | ||
| α7 | Low (µM range) | Human/Rodent |
Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*
Table 2: Functional Efficacy
| Compound | Receptor Subtype | Efficacy | Comments | Reference |
| This compound (Altinicline) | α4β2 | Agonist | Stimulates dopamine (B1211576) and acetylcholine release. | [2][3] |
| Nicotine | Various nAChRs | Agonist | Efficacy varies with receptor subtype. |
Table 3: Receptor Desensitization Kinetics
| Compound | Receptor Subtype | Onset of Desensitization | Recovery from Desensitization | Reference |
| This compound (Altinicline) | α4β2 | Data not available in published literature. | Data not available in published literature. | |
| Nicotine | α4β2 | Biphasic, with fast and slow components. | Biphasic, with fast and slow components. | |
| α7 | Rapid onset. | Rapid recovery. | [4][5] |
Experimental Protocols
The characterization of nAChR desensitization kinetics is primarily achieved through electrophysiological and radioligand binding assays.
Electrophysiology: Whole-Cell Patch Clamp
This technique allows for the direct measurement of ion channel activity in response to agonist application.
Protocol Outline:
-
Cell Preparation: Cells (e.g., HEK293 or Xenopus oocytes) are transiently or stably transfected with the nAChR subunits of interest (e.g., α4 and β2).
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage clamp) and recording of the whole-cell current.
-
Agonist Application: A rapid perfusion system is used to apply the agonist (this compound or nicotine) at a known concentration and for a defined duration.
-
Desensitization Measurement:
-
Onset: A prolonged application of the agonist is administered, and the decay of the current response over time is measured. This decay is often fitted with one or more exponential functions to determine the time constant(s) of desensitization onset.
-
Recovery: A paired-pulse protocol is used. An initial "conditioning" pulse of the agonist is applied to induce desensitization. After a variable time interval, a second "test" pulse is applied. The amplitude of the test pulse response relative to the conditioning pulse response is measured at different time intervals to determine the time course of recovery from desensitization.
-
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a receptor but can be adapted to infer desensitization. In the desensitized state, nAChRs exhibit a higher affinity for agonists.
Protocol Outline:
-
Membrane Preparation: Brain tissue or cells expressing the nAChR of interest are homogenized to prepare a membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]nicotine) and varying concentrations of the unlabeled test compound (this compound or nicotine).
-
Equilibrium Binding: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity. By performing these assays under conditions that favor the desensitized state, information about the affinity for this state can be obtained.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway upon nAChR activation and the general workflows for the experimental protocols described.
Discussion and Conclusion
The primary distinction between this compound and nicotine lies in their selectivity. This compound is a selective agonist for the α4β2 nAChR subtype, whereas nicotine is non-selective. This selectivity likely translates to a more targeted pharmacological effect for this compound, potentially with a different side-effect profile.
While quantitative data on the desensitization kinetics of this compound are lacking, its nature as an agonist at α4β2 receptors implies that it will induce desensitization upon prolonged exposure, a characteristic feature of nAChR agonists. The precise rates of onset and recovery from desensitization, however, remain to be experimentally determined and compared directly with nicotine.
For nicotine, the desensitization kinetics are well-documented and are highly dependent on the nAChR subtype. For instance, α7 nAChRs desensitize and recover more rapidly than α4β2-containing receptors.[4][5] This differential desensitization across receptor subtypes contributes to the complex pharmacological effects of nicotine in the brain.
Future Directions:
To fully elucidate the comparative pharmacology of this compound and nicotine, direct, head-to-head studies are required. Utilizing the electrophysiological and radioligand binding protocols outlined above, future research should aim to:
-
Quantify the onset and recovery kinetics of this compound-induced desensitization at α4β2 nAChRs.
-
Directly compare these kinetic parameters with those of nicotine at the same receptor subtype and under identical experimental conditions.
-
Investigate the functional consequences of S-1508Y-induced desensitization on downstream signaling and neurotransmitter release in comparison to nicotine.
Such studies will provide invaluable data for the rational design of novel nAChR modulators with optimized therapeutic profiles for conditions such as nicotine addiction, Parkinson's disease, and cognitive disorders.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature — Journal of Young Investigators [jyi.org]
- 5. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]
Translational Relevance of SIB-1508Y (Altinicline) Animal Studies: A Comparative Guide
Introduction
SIB-1508Y, also known as Altinicline, is a selective agonist for the α4β2 subtype of neural nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Preclinical research in rodent and primate models indicated its potential as a therapeutic agent for Parkinson's disease by demonstrating that it stimulates the release of dopamine (B1211576) and acetylcholine in the brain.[1][3] These promising initial findings led to its advancement into Phase II clinical trials.[1][2] This guide provides a comprehensive evaluation of the translational relevance of the animal studies of this compound by objectively comparing the preclinical data with clinical outcomes, offering detailed experimental methodologies, and visualizing key pathways and workflows.
Data Presentation: Efficacy and Neurochemical Profile
The following tables summarize the quantitative data from key animal studies investigating the efficacy and neurochemical effects of this compound.
Table 1: Efficacy of this compound in Animal Models of Parkinson's Disease
| Animal Model | Dose/Concentration | Key Findings | Reference |
| MPTP-Treated Monkeys (Chronic low-dose) | Not specified | Normalized response patterns in a visual memory task (VDR) by improving performance on short-delay trials; improved performance on delayed matching-to-sample task. Effects lasted up to 24-48 hours. | [4] |
| MPTP-Treated Monkeys (with motor deficits) | 1 mg/kg | Alone, did not significantly improve cognition or motor function. In combination with levodopa (B1675098)/benserazide, significantly improved both cognitive and motor aspects of task performance at a lower levodopa dose. | [5] |
| Rodents | Not specified | Exhibited antidepressant activity and reversed age-related decrements in vigilance. | [3] |
Table 2: Neurochemical Effects of this compound in Animal Studies
| Brain Region (Rat) | Dose/Concentration | Effect on Neurotransmitter Release | Reference |
| Striatum, Nucleus Accumbens, Olfactory Tubercles, Prefrontal Cortex (in vitro) | Concentration-dependent | Increased Dopamine (DA) release. | [3] |
| Hippocampus, Prefrontal Cortex (in vitro) | Not specified | Minimally effective at increasing Norepinephrine (NE) release. | [3] |
| Prefrontal Cortex (in vitro) | Not specified | Minimally effective at increasing Serotonin (5-HT) release. | [3] |
| Striatum (in vivo) | 10 mg/kg (s.c.) | Increased DA release (sensitive to mecamylamine (B1216088) blockade). | [3] |
| Hippocampus (in vivo) | 10 mg/kg (s.c.) | Selectively increased Acetylcholine (ACh) release (no effect on striatal ACh). Attenuated by nAChR and D1 antagonists. | [3] |
Table 3: Comparison with Alternative Parkinson's Disease Therapies
| Compound/Therapy | Mechanism of Action | Comparative Notes from Animal Studies | Reference |
| This compound (Altinicline) | Selective α4β2 nAChR agonist | In MPTP monkeys, this compound improved cognitive deficits that were not significantly improved by levodopa.[4][5] | [1][3] |
| Levodopa | Dopamine precursor | The standard of care for motor symptoms. In MPTP monkeys, it improved motor function but not cognitive performance on an object retrieval task.[5] | [5] |
| c-Abl Inhibitors (e.g., IkT-148009) | Abelson tyrosine kinase (c-Abl) inhibitor | Aims to reduce α-synuclein pathology and neurodegeneration; a different disease-modifying approach.[6] | [6][7] |
| α-synuclein Targeting Agents (e.g., Prasinezumab) | Targets aggregated α-synuclein | Aims to prevent the cell-to-cell transmission of α-synuclein pathology, a key feature of Parkinson's disease.[8] | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for evaluating the scientific rigor and translational potential of the findings.
1. MPTP-Induced Primate Model of Parkinson's Disease
-
Objective: To create a non-human primate model that mimics the cognitive and motor deficits of Parkinson's disease to test the efficacy of this compound.
-
Methodology:
-
Induction of Parkinsonism: Monkeys (e.g., Macaca fascicularis) receive chronic low-dose administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[4][5] This selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonian symptoms.
-
Behavioral Assessment: Animals are trained on and tested with a variety of cognitive and motor tasks. These can include:
-
Drug Administration: this compound, levodopa, or placebo is administered, and subsequent performance on the behavioral tasks is recorded and analyzed to assess therapeutic effects.[4][5]
-
2. In Vitro Neurotransmitter Release Assay
-
Objective: To determine the direct effect of this compound on neurotransmitter release in specific brain regions.
-
Methodology:
-
Tissue Preparation: Brains are harvested from rats, and specific regions (e.g., striatum, nucleus accumbens, hippocampus, prefrontal cortex) are sliced into thin sections.[3]
-
Incubation: The brain slices are incubated in a physiological buffer.
-
Stimulation: this compound is added to the buffer in a concentration-dependent manner to stimulate the tissue.[3]
-
Measurement: The amount of released neurotransmitters (dopamine, acetylcholine, etc.) into the buffer is quantified using techniques like High-Performance Liquid Chromatography (HPLC).[3]
-
Visualizations: Pathways and Workflows
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound stimulating dopamine release.
Diagram 2: Experimental Workflow for Primate Studies
Caption: Workflow for evaluating this compound in the MPTP primate model.
Evaluation of Translational Relevance
The preclinical data for this compound presented a compelling case for its therapeutic potential in Parkinson's disease. Animal studies, particularly in MPTP-treated primates, suggested that this compound could alleviate cognitive deficits, an area of significant unmet need that is often not addressed by standard treatments like levodopa.[4][5] The neurochemical studies confirmed a relevant mechanism of action: the targeted release of dopamine and acetylcholine in brain regions critical for motor control and cognition.[3]
However, the promising results from these animal models failed to translate into clinical efficacy. A randomized, placebo-controlled Phase II study of this compound in Parkinson's disease patients concluded that "no antiparkinsonian or cognitive-enhancing effects were demonstrated".[1]
The this compound case serves as a critical example of the limitations of preclinical models in predicting clinical success for complex neurodegenerative diseases. While the animal studies were well-rationalized and demonstrated clear biological activity, they ultimately had poor predictive validity for efficacy in humans. Several factors could contribute to this translational failure:
-
Model Limitations: Toxin-induced models like MPTP primates replicate the dopaminergic loss but may not fully capture the complex, progressive pathophysiology of human Parkinson's disease, including the widespread α-synuclein pathology.
-
Species Differences: Fundamental differences in neurobiology and drug metabolism between non-human primates and humans can lead to divergent outcomes.
-
Clinical Trial Design: Factors related to patient selection, dose selection, and the specific endpoints measured in the clinical trial could have influenced the outcome.
References
- 1. Altinicline [medbox.iiab.me]
- 2. Altinicline - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the nicotinic acetylcholine receptor agonist this compound on object retrieval performance in MPTP-treated monkeys: comparison with levodopa treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Alpha synuclein post translational modifications: potential targets for Parkinson’s disease therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
Safety Operating Guide
Navigating the Disposal of SIB-1508Y: A Procedural Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide offers a comprehensive operational and disposal plan for SIB-1508Y. Tailored for researchers, scientists, and drug development professionals, this content delivers procedural, step-by-step guidance to directly address specific operational questions, fostering a culture of safety and building trust in laboratory chemical handling.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks. Given its neuroactive properties, all handling of this compound, particularly in its solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling larger quantities or if there is a risk of aerosolization. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the safe disposal of this compound and contaminated materials. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Segregation
Proper segregation of waste is the foundational step in safe disposal. At the point of generation, all materials that have come into contact with this compound must be segregated from non-hazardous waste.
-
Solid Waste: This category includes contaminated personal protective equipment (gloves, etc.), weighing papers, pipette tips, and any other solid materials that have been in contact with this compound.
-
Liquid Waste: This includes any unused solutions containing this compound, as well as solvent rinses of contaminated glassware.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be collected separately.
Step 2: Waste Container Selection and Labeling
The choice of appropriate and correctly labeled waste containers is critical for safe storage and disposal.
-
Use only designated, leak-proof, and chemically compatible containers for each type of waste.
-
All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Altinicline)," the primary hazard (e.g., "Toxic," "Neuroactive Compound"), and the date the waste was first added to the container.
Step 3: Collection and Accumulation of Waste
-
Solid Waste: Place all solid waste contaminated with this compound into a designated hazardous solid waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated hazardous liquid waste container. It is crucial not to pour any this compound waste down the drain.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
Step 4: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure that incompatible waste streams are segregated to prevent any potential reactions.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling of SIB-1508Y: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like SIB-1508Y (Altinicline) is paramount. this compound is a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1][2] Agonists of this receptor class can be highly toxic, and exposure can lead to a cholinergic crisis, a life-threatening condition characterized by overstimulation of the nervous system.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potential for high toxicity, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various stages of handling this compound.
| PPE Level | Equipment | Area of Use |
| Primary Engineering Control | Chemical Fume Hood or Glove Box | All handling of powdered or volatile this compound |
| Hand Protection | Double Nitrile Gloves | All procedures |
| Eye Protection | Chemical Splash Goggles | All procedures |
| Body Protection | Lab Coat (fully buttoned) | All procedures |
| Respiratory Protection | N95 Respirator or higher | Weighing of powder, or if fume hood is not available |
| Foot Protection | Closed-toe shoes | Required in all laboratory areas |
It is crucial to select gloves that have been tested for resistance to the specific solvents being used.[4][5] Always inspect gloves for any signs of degradation or puncture before use.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is critical for minimizing the risk of exposure to this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Wear all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.
-
Use a dedicated set of non-sparking tools (e.g., spatulas, weighing paper) for handling the solid compound.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that all containers are clearly labeled.
-
Avoid skin contact and inhalation of aerosols or mists.
Emergency Procedures: Spills and Exposure
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don appropriate PPE, including a respirator if the spill is large or involves a volatile solution.
-
Contain: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean: Carefully collect the absorbed material or covered solid using forceps or other tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a 10% bleach solution followed by a water rinse), working from the outside of the spill inward.[6][7][8]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. Altinicline - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. Biological Spill Guidelines & Procedures | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
